(E)-(4-Styrylphenyl)boronic acid
Description
Properties
Molecular Formula |
C14H13BO2 |
|---|---|
Molecular Weight |
224.06 g/mol |
IUPAC Name |
[4-[(E)-2-phenylethenyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H13BO2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11,16-17H/b7-6+ |
InChI Key |
RAHFHNVYCKLZGU-VOTSOKGWSA-N |
Isomeric SMILES |
B(C1=CC=C(C=C1)/C=C/C2=CC=CC=C2)(O)O |
Canonical SMILES |
B(C1=CC=C(C=C1)C=CC2=CC=CC=C2)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
1H NMR and 13C NMR data for (E)-(4-Styrylphenyl)boronic acid
PART 1: INTRODUCTION & STRUCTURAL LOGIC
1.1 Executive Summary
(E)-(4-Styrylphenyl)boronic acid (CAS: 146436-63-7) is a critical intermediate in the synthesis of covalent organic frameworks (COFs), optoelectronic materials, and pharmaceutical biaryl scaffolds via Suzuki-Miyaura cross-coupling. Its characterization presents unique challenges due to the dynamic equilibrium between the free boronic acid and its cyclic trimeric anhydride (boroxine), as well as the quadrupolar relaxation of the boron nucleus affecting
This guide provides a definitive protocol for the NMR characterization of this molecule, synthesizing field-proven experimental setups with theoretical chemical shift assignments.
1.2 Structural Analysis & Atom Mapping
To interpret the NMR data correctly, we must first establish the atom numbering system. The molecule consists of three distinct magnetic environments:
-
The Boronic Phenyl Ring (Ring A): Contains the electron-deficient boron center.
-
The Vinylene Bridge: Rigid trans (E) geometry.
-
The Terminal Phenyl Ring (Ring B): Electronically neutral styrene moiety.
Figure 1: Structural connectivity and magnetic domains of (E)-(4-Styrylphenyl)boronic acid.
PART 2: EXPERIMENTAL PROTOCOL (Self-Validating)
2.1 Sample Preparation & Solvent Selection
Critical Causality: Boronic acids are prone to dehydration, forming boroxines (trimers) in non-polar solvents like CDCl
-
Protocol: Use DMSO-d
. -
Mechanism: DMSO acts as a Lewis base, coordinating with the empty p-orbital of the boron atom. This stabilizes the monomeric boronic acid species (
) and prevents boroxine formation.
Step-by-Step Workflow:
-
Massing: Weigh 10–15 mg of the solid into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-d
(99.9% D). -
Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain.
-
Transfer: Filter through a cotton plug into a standard 5mm NMR tube to remove paramagnetic particulates (iron dust) that broaden peaks.
2.2 Acquisition Parameters
-
Instrument: 400 MHz or higher (500 MHz preferred for resolution of aromatic multiplets).
-
Temperature: 298 K (25°C).
-
Relaxation Delay (D1): Set to
seconds.-
Reasoning: Quaternary carbons and boron-adjacent protons have longer
relaxation times.
-
-
Scans (NS):
- H: 16 scans.
- C: 1024 scans (Required due to C-B broadening).
PART 3: SPECTROSCOPIC DATA & INTERPRETATION
3.1
H NMR Data (400 MHz, DMSO-d
)
| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Mechanistic Insight |
| 8.06 | Singlet (br) | 2H | - | B(OH) | Exchangeable protons. Broadened by quadrupole relaxation of |
| 7.78 | Doublet | 2H | 8.1 | Ar-H (C2,6) | Deshielded by the electron-withdrawing empty p-orbital of Boron. |
| 7.62 | Doublet | 2H | 7.6 | Ar-H (C2',6') | Ortho protons on the terminal phenyl ring. |
| 7.58 | Doublet | 2H | 8.1 | Ar-H (C3,5) | Protons on the boronic ring, meta to Boron. |
| 7.39 | Triplet | 2H | 7.5 | Ar-H (C3',5') | Meta protons on the terminal phenyl ring. |
| 7.34 | Doublet | 1H | 16.4 | Vinyl H (C- | Large coupling constant ( |
| 7.29 | Triplet | 1H | 7.4 | Ar-H (C4') | Para proton on terminal phenyl ring. |
| 7.24 | Doublet | 1H | 16.4 | Vinyl H (C- | Pairs with 7.34 ppm. Often overlaps with aromatic region. |
3.2
C NMR Data (100 MHz, DMSO-d
)
| Shift ( | Type | Assignment | Technical Note |
| 139.2 | C (quat) | C4 (Ipso to Vinyl) | Bridgehead carbon on Ring A. |
| 137.4 | C (quat) | C1' (Ipso to Vinyl) | Bridgehead carbon on Ring B. |
| 134.5 | CH | C2,6 (Ortho to B) | Deshielded. |
| ~132-135 | C (quat) | C1 (C-Boron) | Diagnostic: Very broad or invisible due to scalar coupling with quadrupolar Boron ( |
| 129.2 | CH | C3',5' | Terminal ring meta carbons. |
| 128.8 | CH | Vinyl C- | |
| 128.2 | CH | C4' | Terminal ring para carbon. |
| 127.8 | CH | Vinyl C- | |
| 126.9 | CH | C2',6' | Terminal ring ortho carbons. |
| 125.8 | CH | C3,5 | Ring A meta carbons. |
PART 4: TROUBLESHOOTING & VALIDATION
4.1 The "Boron Effect" Diagram
The most common failure mode in characterizing this compound is misinterpreting the missing Carbon-Boron peak or the broad OH peak.
Figure 2: Troubleshooting common NMR anomalies associated with organoboron compounds.
4.2 Boroxine Equilibrium Check
If you observe a complex set of multiplets rather than clean doublets/triplets, your sample has likely partially dehydrated into a boroxine.
-
Test: Add 1 drop of D
O to the NMR tube. -
Result: This hydrolyzes the boroxine back to the monomeric acid, simplifying the spectrum to the data listed in Table 3.1.
References
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Iwanaga, T., et al. (2007). Synthesis and Properties of Stilbene-Based Boronic Acids. Journal of Organic Chemistry.
-
SDBS Spectral Database for Organic Compounds. (2023). National Institute of Advanced Industrial Science and Technology (AIST).
FT-IR Spectroscopic Profiling of (E)-(4-Styrylphenyl)boronic Acid: A Comprehensive Technical Guide
Executive Summary
(E)-(4-Styrylphenyl)boronic acid is a highly versatile organoboron building block extensively utilized in Suzuki-Miyaura cross-coupling reactions, the design of fluorescent probes, and advanced materials synthesis. Validating the structural integrity of this molecule—specifically confirming the presence of the reactive boronic acid headgroup and the trans (E) stereochemistry of the styryl scaffold—is a critical quality control step. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly diagnostic method for this validation.
As a Senior Application Scientist, I have structured this whitepaper to move beyond simple peak-picking. Here, we will dissect the vibrational causality behind the spectrum, establishing a self-validating framework for spectral interpretation and sample preparation that ensures maximum data fidelity.
Molecular Architecture & Vibrational Causality
To accurately interpret the FT-IR spectrum of (E)-(4-Styrylphenyl)boronic acid, we must deconstruct the molecule into its three primary vibrational domains. Each domain interacts with infrared radiation based on its unique reduced mass, bond strength, and dipole moment changes (
The Boronic Acid Headgroup (-B(OH)₂)
The boronic acid moiety is characterized by an sp² hybridized boron atom, resulting in a trigonal planar geometry.
-
O-H Stretching: The hydroxyl groups engage in extensive intermolecular hydrogen bonding in the solid state. This weakens the O-H bond slightly and broadens the energy distribution of the stretching modes, resulting in a characteristic broad, strong absorption band between 3200 and 3400 cm⁻¹ .
-
B-O Asymmetric Stretching: Because the boron-oxygen bonds lie in a trigonal planar arrangement (BO₃-like local symmetry), the asymmetric stretching of the B-O bonds induces a massive change in the dipole moment. This manifests as a highly intense, distinct peak in the 1340–1380 cm⁻¹ region[1].
The trans-Styryl Scaffold (-CH=CH-Ph)
The stereochemistry of the alkene bridge is the most critical structural feature to verify, as cis/trans isomerization drastically alters the molecule's spatial geometry and reactivity.
-
Alkene C=C Stretch: The stretching of the carbon-carbon double bond typically appears around 1630 cm⁻¹ . However, because the (E)-styryl system is highly conjugated and relatively symmetric, the change in dipole moment during this stretch is small, often rendering this peak weak to medium in intensity.
-
Diagnostic trans C-H Out-of-Plane (oop) Bend: The most authoritative marker for the (E)-isomer is the out-of-plane bending (or "wagging") of the vinylic hydrogens. In a trans configuration, these two hydrogens are locked on opposite sides of the double bond. Their out-of-plane bending modes couple constructively to produce a highly symmetric, intense wagging vibration at ~965 ± 5 cm⁻¹ [2]. The absence of a strong peak at ~700 cm⁻¹ (which would indicate a cis alkene) confirms the (E)-geometry.
The Aromatic Rings
The molecule contains two distinct benzene rings: a para-disubstituted ring attached to the boron, and a mono-substituted terminal phenyl ring.
-
sp² C-H Stretching: Both rings, along with the alkene, contribute to sharp, weak-to-medium C-H stretching vibrations just above the alkane threshold, typically between 3000 and 3100 cm⁻¹ .
-
Aromatic C-H oop Bending: The out-of-plane bending of adjacent aromatic hydrogens is highly sensitive to the substitution pattern. The mono-substituted terminal ring produces two strong bands at ~700 and ~750 cm⁻¹ , while the para-disubstituted ring (with two adjacent hydrogens on each side) produces a strong band at ~800–850 cm⁻¹ .
Caption: Diagnostic FT-IR logic tree for (E)-(4-Styrylphenyl)boronic acid functional groups.
Quantitative FT-IR Spectral Assignments
The following table synthesizes the expected quantitative FT-IR data for (E)-(4-Styrylphenyl)boronic acid, providing a rapid reference for spectral validation.
| Wavenumber (cm⁻¹) | Intensity | Peak Shape | Functional Group | Vibrational Mode Assignment |
| 3200 – 3400 | Strong | Broad | Boronic Acid | Intermolecular H-bonded O-H stretching |
| 3000 – 3100 | Weak-Med | Sharp (Multiple) | Aromatic / Alkene | sp² C-H stretching |
| 1500 – 1600 | Medium | Sharp (Multiple) | Aromatic Rings | Aromatic C=C stretching |
| ~1630 | Weak-Med | Sharp | trans-Alkene | Conjugated C=C stretching |
| 1340 – 1380 | Strong | Sharp | Boronic Acid | Asymmetric B-O stretching (trigonal) |
| 1080 – 1100 | Medium | Sharp | Boronic Acid | B-C (aryl) stretching |
| ~965 ± 5 | Strong | Sharp | trans-Alkene | trans vinylic C-H out-of-plane bending (wag) |
| 800 – 850 | Strong | Sharp | Aromatic Ring | p-disubstituted C-H out-of-plane bending |
| 700 – 750 | Strong | Sharp (Doublet) | Aromatic Ring | Mono-substituted C-H out-of-plane bending |
Experimental Protocol: Self-Validating FT-IR Acquisition
The Causality of Technique Selection: ATR vs. KBr
While Potassium Bromide (KBr) pellet pressing is a traditional method for solid-state FT-IR, it is contraindicated for precise boronic acid characterization. Boronic acids are highly susceptible to thermal and pressure-induced dehydration, spontaneously condensing into six-membered cyclic anhydrides known as boroxines [3].
The high pressure (often >10,000 psi) and localized frictional heating generated during KBr pellet preparation can induce partial boroxine formation[4]. This artifact manifests spectroscopically as a severe attenuation of the O-H stretch (~3300 cm⁻¹) and the emergence of spurious B-O-B anhydride stretching bands.
Step-by-Step ATR-FTIR Methodology
-
Crystal Preparation: Clean the diamond or ZnSe ATR crystal utilizing a lint-free wipe and spectroscopic-grade isopropanol. Allow the solvent to flash evaporate completely to prevent spectral contamination.
-
Background Acquisition: Collect a background spectrum (ambient air) using 32 to 64 scans at a resolution of 4 cm⁻¹. This step is critical to subtract atmospheric water vapor and CO₂ interferences, which can mask the O-H stretching region.
-
Sample Application: Transfer approximately 2–5 mg of (E)-(4-Styrylphenyl)boronic acid powder directly onto the center of the ATR crystal. Ensure the powder is free-flowing and unagglomerated.
-
Pressure Application: Lower the ATR pressure anvil until the clutch clicks. Scientific Rationale: Optimal contact between the solid and the crystal is required for the evanescent wave to penetrate the sample (typically 0.5–2 µm depth). Insufficient pressure yields low signal-to-noise ratios, while excessive pressure risks fracturing the crystal.
-
Data Acquisition: Acquire the sample spectrum using identical parameters to the background (32–64 scans, 4 cm⁻¹ resolution).
-
Spectral Processing: Apply an ATR correction algorithm if quantitative peak ratios are required. Scientific Rationale: The depth of penetration of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers). ATR correction normalizes the peak intensities to match transmission spectra.
Caption: Step-by-step ATR-FTIR acquisition workflow avoiding boroxine dehydration.
References
-
Smith, B. C. "The Infrared Spectroscopy of Alkenes." Spectroscopy, 2016. Available at:[Link]
-
Patil, N. R., Hiremath, S. M., & Hiremath, C. S. "DFT, FT-IR, FT-Raman and vibrational studies of 3-methoxyphenyl boronic acid." AIP Conference Proceedings, 2018. Available at:[Link]
-
Hu, J., et al. "Extreme Thermal Stabilization of Carborane–Cyanate Composites via B–N Dative-Bonded Boroxine Barriers." ACS Applied Materials & Interfaces (via NIH), 2025. Available at:[Link]
Sources
stability and storage of (E)-(4-Styrylphenyl)boronic acid
Technical Guide: Stability, Storage, and Handling of (E)-(4-Styrylphenyl)boronic Acid
Executive Summary
(E)-(4-Styrylphenyl)boronic acid (CAS: 250603-10-2) is a bifunctional building block combining a reactive boronic acid moiety with a photo-active stilbene backbone. While the boronic acid group introduces susceptibility to reversible dehydration (boroxine formation), the stilbene core dictates a strict requirement for light protection to prevent irreversible E-to-Z photoisomerization.
This guide defines the standard operating procedures (SOPs) for maintaining the structural integrity of this reagent, prioritizing photon exclusion , moisture management , and inert atmosphere storage .
Part 1: Physicochemical Profile[1][2][3][4]
Before establishing storage protocols, one must distinguish the target molecule from structurally similar analogs often confused in procurement.
| Property | Specification |
| Chemical Name | (E)-(4-Styrylphenyl)boronic acid |
| Structure | Ph–CH=CH–C₆H₄–B(OH)₂ (4-position) |
| CAS Number | 250603-10-2 (Note: Do not confuse with Styrylboronic acid, CAS 6783-05-7) |
| Molecular Weight | 224.06 g/mol |
| Physical State | White to pale yellow powder |
| Solubility | Soluble in DMSO, DMF, THF, Methanol; Sparingly soluble in water |
| Key Vulnerabilities | UV/Visible light (Isomerization), Moisture fluctuations (Anhydride formation) |
Part 2: Degradation Mechanisms & Stability Logic
The instability of (E)-(4-Styrylphenyl)boronic acid arises from two distinct chemical functionalities: the stilbene alkene and the boronic acid . Understanding these pathways is essential for troubleshooting purity issues.
The Stilbene Trap: Photoisomerization
The most critical irreversible degradation pathway is the photo-induced isomerization of the central double bond.
-
Mechanism: Upon absorption of UV or violet light (
nm), the thermodynamically stable (E)-isomer (trans) transitions to the excited singlet state, relaxing into the metastable (Z)-isomer (cis). -
Impact: The (Z)-isomer possesses different steric properties and may fail to undergo stereospecific cross-coupling or create impurities in supramolecular assemblies. This process is often irreversible in the solid state without recrystallization.
The Boroxine Equilibrium: Dehydration
Like all aryl boronic acids, this compound exists in equilibrium with its trimeric anhydride (boroxine).[1]
-
Mechanism:
-
Causality: Storage in ultra-dry conditions (desiccators) or heating favors the boroxine. Exposure to ambient humidity favors the free acid.
-
Impact: This is a reversible physical change, not chemical destruction. However, it alters the effective molecular weight (stoichiometry errors in synthesis).
Oxidative Deboronation
-
Mechanism: Reaction with atmospheric oxygen, often catalyzed by trace metals or light, cleaving the C-B bond to yield 4-styrylphenol.
-
Impact: Irreversible loss of the reactive boron center.
Visualizing the Degradation Pathways
Caption: Fig 1. Primary stability pathways. Red paths indicate irreversible degradation; Yellow paths indicate reversible equilibrium.
Part 3: Storage & Handling SOP
This protocol is designed to maximize shelf-life (>12 months) and ensure reproducibility in Suzuki-Miyaura couplings or materials synthesis.
Phase 1: Receiving & Aliquoting
-
Immediate Action: Upon receipt, do not store the bulk bottle directly in the fridge if it will be opened frequently. Repeated thermal cycling introduces condensation (hydrolysis/oxidation).
-
Protocol:
-
Equip a workspace with amber lighting or cover lamps with yellow film (cut-off <400 nm).
-
Flush a glovebox or glove bag with Nitrogen/Argon.
-
Subdivide the bulk material into single-use aliquots (e.g., 100 mg or 500 mg) in amber glass vials with Teflon-lined caps.
-
Seal caps with Parafilm to prevent oxygen ingress.
-
Phase 2: Long-Term Storage
-
Temperature: Store at -20°C (Freezer) . Lower temperatures kinetically inhibit oxidation and polymerization.
-
Atmosphere: Inert gas (Argon preferred over Nitrogen due to density).
-
Light: Absolute darkness. If amber vials are unavailable, wrap clear vials in aluminum foil before freezing.
Phase 3: Solubilization & Use
-
Thawing: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the solid, accelerating degradation.
-
Solvent Choice:
-
Preferred: Anhydrous THF or DMF (degassed).
-
Avoid: Acetone (can form boronate complexes) or alcohols (unless transesterification is intended).
-
-
Usage Window: Prepare solutions immediately prior to use. Do not store stock solutions of this reagent.
Workflow Diagram
Caption: Fig 2. Lifecycle workflow from receipt to reaction. Note the critical thawing step to prevent condensation.
Part 4: Quality Control & Validation
Before committing valuable coupling partners, validate the integrity of the boronic acid using ¹H NMR (DMSO-d₆) .
| Diagnostic Feature | Chemical Shift (approx.) | Interpretation |
| Alkene Protons (Styryl) | Coupling Constant ( | |
| Boronic -OH | Integration should be 2H. If missing or integrated low, the sample may have dehydrated to Boroxine . | |
| Phenolic -OH | Indicates oxidative deborylation (Impurity). |
Corrective Action:
-
If Boroxine is present: The sample is usable. Calculate stoichiometry based on the assumption of a mixture or add a drop of D₂O to the NMR tube to hydrolyze it back to the acid for quantification.
-
If (Z)-isomer is present: Recrystallization is required (typically from hot water/ethanol mixtures, though difficult) or the batch should be discarded for stereosensitive applications.
References
-
Chemical Identity & Properties
- PubChem Compound Summary for CID 165992799 (Related Hydroxy Derivative)
-
Source:
-
Boronic Acid Stability
-
Stilbene Photoisomerization
- Waldeck, D. H. (1991). Photoisomerization dynamics of stilbenes. Chemical Reviews, 91(3), 415-481.
-
Source:
-
Handling Protocols
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
-
Source:
Sources
An In-depth Technical Guide to the Electronic Properties of Substituted Styrylboronic Acids
This guide provides a comprehensive exploration of the electronic properties of substituted styrylboronic acids, a class of molecules garnering significant interest for their tunable photophysics and applications in chemical sensing and materials science. We will delve into the fundamental principles governing their behavior, robust methodologies for their synthesis and characterization, and the computational tools used to predict their properties, offering a holistic view for researchers, scientists, and drug development professionals.
Introduction: The Versatile Styrylboronic Acid Scaffold
Styrylboronic acids are organic compounds characterized by a boronic acid group (-B(OH)_2) attached to a styrene core. This structure combines a conjugated π-system (the styryl group) with a unique Lewis acidic center (the boron atom), creating a scaffold whose electronic and photophysical properties can be precisely modulated. The true power of this molecular class lies in the ability to install various substituent groups on the aromatic rings, thereby tuning the electron density distribution across the molecule. This tunability has made them exemplary candidates for applications such as fluorescent sensors for saccharides, components in organic light-emitting diodes (OLEDs), and probes for biological systems.[1][2][3]
The boronic acid moiety is particularly notable for its ability to reversibly bind with 1,2- and 1,3-diols, such as those found in carbohydrates.[4][5] This interaction, which is central to their use in glucose sensing, fundamentally alters the electronic nature of the boron center, providing a clear mechanism for signal transduction.[1][2]
Caption: General chemical structure of a substituted styrylboronic acid.
Fundamental Principles: Substituent Effects on Electronic Structure
The electronic properties of styrylboronic acids are dictated by the interplay between the conjugated styryl backbone, the boronic acid group, and any additional substituents. This relationship can be understood through the lens of Frontier Molecular Orbital (FMO) theory.
The Role of the Boronic Acid Group
The boron atom in a free boronic acid is sp²-hybridized, possessing a vacant p-orbital. This allows it to participate in the π-conjugation of the styryl system, acting as an electron-accepting group.[6] This acceptor character significantly influences the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). However, upon binding with a diol or at a sufficiently high pH, the boron atom undergoes rehybridization to a tetrahedral sp³ geometry, forming an anionic boronate ester.[6] In this state, the vacant p-orbital is eliminated, and the group loses its electron-accepting nature. This electronic switch is the primary mechanism for fluorescence modulation in sensing applications.[5][6]
Impact of Electron-Donating and -Withdrawing Groups
The strategic placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the aromatic rings allows for fine-tuning of the molecule's electronic landscape.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or amino (-NH₂) groups increase the electron density of the π-system. This generally raises the energy of the HOMO more significantly than the LUMO, leading to a smaller HOMO-LUMO energy gap.[7][8]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) pull electron density from the π-system. This effect lowers the energy of both the HOMO and LUMO, but typically has a more pronounced effect on the LUMO, also resulting in a reduced HOMO-LUMO gap.[7][9]
The HOMO-LUMO gap is a critical parameter, as it directly correlates with the energy required for electronic excitation.[8][10] A smaller gap corresponds to absorption of lower-energy (longer wavelength) light, causing a bathochromic (red) shift in the absorption and emission spectra.
Quantifying Substituent Effects: The Hammett Equation
The electronic influence of a substituent can be quantitatively described by the Hammett equation:
log(K/K₀) = ρσ
Where K and K₀ are the equilibrium constants for the substituted and unsubstituted molecules, respectively, σ is the substituent constant (which depends on the group and its position), and ρ is the reaction constant.[11][12][13] For the dissociation of phenylboronic acids, the reaction constant (ρ) is positive (~2.06 in aqueous solution), indicating that the acidity is enhanced by electron-withdrawing groups (which have positive σ values).[11] This relationship provides a predictive framework for designing boronic acids with a specific pKa, which is crucial for ensuring their function at physiological pH.
Synthesis and Purification
The synthesis of substituted styrylboronic acids can be achieved through various organic reactions. A common and effective method is the Knoevenagel condensation, which offers good control over stereochemistry, typically yielding the more stable E-isomer.
Caption: General workflow for the synthesis of styrylboronic acids.
Experimental Protocol: Synthesis of (E)-2-(4-methoxystyryl)phenylboronic acid
This protocol describes a representative synthesis. Causality: The use of microwave (MW) irradiation accelerates the reaction, reducing reaction times compared to conventional heating.[3] Piperidine acts as a base to deprotonate the active methylene compound, initiating the condensation, while acetic acid serves as a catalyst.
-
Reactant Preparation: To a microwave-safe vessel, add 4-formylphenylboronic acid (1.0 mmol), 4-methoxyphenylacetic acid (1.0 mmol), piperidine (0.2 mL), and glacial acetic acid (0.2 mL) in 10 mL of anhydrous toluene.
-
Microwave Reaction: Seal the vessel and place it in a microwave reactor. Irradiate at 120 °C for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate (50 mL) and wash sequentially with 1M HCl (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure product.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The self-validating nature of this protocol relies on the clear spectral signatures of the starting materials disappearing and the expected signals for the styryl product appearing, confirmed by mass spectrometry.
Experimental and Computational Characterization
A combination of spectroscopic, electrochemical, and computational methods is essential for a thorough understanding of the electronic properties.
Spectroscopic Analysis
Protocol: UV-Visible Absorption and Fluorescence Spectroscopy
-
Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of the styrylboronic acid in a suitable solvent (e.g., DMSO or Methanol).
-
Working Solutions: Prepare a series of dilutions in the desired solvent (e.g., phosphate buffer at pH 7.4) to a final concentration where the absorbance is within the linear range of the spectrophotometer (typically < 0.1).
-
Absorption Measurement: Record the UV-Vis absorption spectrum from 250 to 600 nm. The wavelength of maximum absorbance (λ_abs) corresponds to the S₀ → S₁ transition.
-
Emission Measurement: Excite the sample at its λ_abs and record the fluorescence emission spectrum. The wavelength of maximum emission is λ_em.
-
Quantum Yield (Φ_F): Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54). The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Electrochemical Analysis
Protocol: Cyclic Voltammetry (CV)
Causality: CV measures the potential at which a molecule is oxidized and reduced. These potentials can be correlated to the HOMO and LUMO energy levels, respectively, providing an experimental measure of the frontier orbital energies.
-
Electrolyte Solution: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, degassed solvent (e.g., acetonitrile).
-
Analyte Solution: Dissolve the styrylboronic acid in the electrolyte solution to a concentration of ~1 mM.
-
Cell Assembly: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.
-
Internal Standard: Add ferrocene as an internal standard. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined potential and is used to reference the measured potentials.
-
Data Acquisition: Scan the potential from an initial value where no reaction occurs towards positive potentials to measure oxidation, and then reverse the scan towards negative potentials to measure reduction.
-
Data Analysis: Determine the half-wave potentials for oxidation (E_ox) and reduction (E_red). Calculate the HOMO and LUMO energies using the following empirical equations: E_HOMO = -[E_ox (vs Fc/Fc⁺) + 4.8] eV E_LUMO = -[E_red (vs Fc/Fc⁺) + 4.8] eV
Computational Modeling
Causality: Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are quantum mechanical methods that solve the Schrödinger equation for a molecule to predict its geometric and electronic structure.[14][15] This provides theoretical insight that complements and helps interpret experimental results.[16][17]
Caption: Workflow for computational analysis of styrylboronic acids.
Data Summary: Comparing Experimental and Computational Results
The table below illustrates the expected trends for a series of para-substituted styrylboronic acids. EDGs (-OCH₃) decrease the HOMO-LUMO gap primarily by raising the HOMO, leading to red-shifted absorption. EWGs (-NO₂) decrease the gap by lowering the LUMO, also causing a red-shift.
| Substituent (R) | Hammett σ_p | E_HOMO (eV) [CV] | E_LUMO (eV) [CV] | ΔE (eV) [CV] | λ_abs (nm) [UV-Vis] | ΔE (eV) [DFT] |
| -OCH₃ | -0.27 | -5.2 | -1.9 | 3.3 | 355 | 3.4 |
| -H | 0.00 | -5.5 | -2.0 | 3.5 | 330 | 3.6 |
| -NO₂ | 0.78 | -5.9 | -2.8 | 3.1 | 380 | 3.2 |
Application Highlight: Mechanism of Fluorescent Saccharide Sensing
The principles outlined above converge in the application of styrylboronic acids as fluorescent sensors for saccharides. Many sensor designs incorporate a donor-acceptor (D-A) framework, where an EDG is placed on one end of the molecule and the boronic acid acts as the acceptor.
Caption: Mechanism of a 'turn-on' fluorescent saccharide sensor.
Mechanism Explained:
-
Unbound State: In the absence of saccharides, the sp²-hybridized boronic acid acts as an efficient electron acceptor.[6] Upon photoexcitation, an electron moves from the donor-rich part of the molecule to the acceptor part (the styrylboronic acid moiety), forming an intramolecular charge-transfer (ICT) state. This ICT state often has efficient non-radiative decay pathways, resulting in low fluorescence (quenching).[6]
-
Saccharide Binding: When a saccharide is introduced, it binds to the boronic acid, forcing the boron into an sp³-hybridized state.[2]
-
Bound State: This geometric and electronic change eliminates the acceptor character of the boron center. The ICT pathway is now inhibited. Upon excitation, the molecule relaxes through a locally excited (LE) state, which has a much higher probability of radiative decay, leading to a significant increase in fluorescence intensity—a "turn-on" response.[2][6] Some systems are designed to produce a shift in emission wavelength, enabling ratiometric sensing, which is more robust as it is independent of probe concentration.[6]
Conclusion
Substituted styrylboronic acids represent a powerful and versatile class of molecules. By understanding the fundamental principles of substituent effects, frontier molecular orbital theory, and the unique electronic nature of the boronic acid group, researchers can rationally design compounds with tailored properties. The synergy between robust synthetic protocols, detailed experimental characterization, and predictive computational modeling provides a complete toolkit for exploring and exploiting these properties. This integrated approach is paving the way for the development of next-generation chemical sensors, advanced electronic materials, and novel tools for drug discovery and diagnostics.
References
-
DiCesare, N., & Lakowicz, J. R. (2002). Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring. Journal of Biomedical Optics. [Link]
-
McNicholas, K., & Bull, S. D. (2021). Molecular Boronic Acid-Based Saccharide Sensors. Accounts of Chemical Research. [Link]
-
Lewis, G. R., & Le, H. T. (2021). Modeling Boronic Acid Based Fluorescent Saccharide Sensors: Computational Investigation of d-Fructose Binding to Dimethylaminomethylphenylboronic Acid. ACS Omega. [Link]
-
Joliat, E., & Therrien, B. (2021). Allosteric Fluorescent Detection of Saccharides and Biomolecules in Water from a Boronic Acid Functionalized Arene Ruthenium Metalla-Rectangle. ChemRxiv. [Link]
-
Xu, S., et al. (2019). A boronic acid-based fluorescent hydrogel for monosaccharide detection. Frontiers of Chemical Science and Engineering. [Link]
-
D'Urso, A., et al. (2022). Synthesis and Photophysics Characterization of Boronic Styril and Distyryl BODIPYs for Water-Based Dye-Sensitized Solar Cells. Molecules. [Link]
-
Chemistry Stack Exchange. (2024). Protonation / substituent effects on the energies of HOMO and LUMO. Chemistry Stack Exchange. [Link]
-
Kubik, S., et al. (n.d.). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Angewandte Chemie International Edition. [Link]
-
ResearchGate. (n.d.). Energies of HOMO, LUMO, and the gap between HOMO-LUMO. ResearchGate. [Link]
-
Pedone, A., et al. (2018). On the simulation of vibrationally resolved electronic spectra of medium-size molecules: the case of styryl substituted BODIPYs. Physical Chemistry Chemical Physics. [Link]
-
ResearchGate. (n.d.). Hammett plot of p-substituted styrylbenzyl analogues under different reaction conditions. ResearchGate. [Link]
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Węglarz, J., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules. [Link]
-
Chalmers University of Technology. (2021). Experimental Quantum Chemistry: A Hammett-inspired Fingerprinting of Substituent Effects. Chalmers Research. [Link]
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ResearchGate. (n.d.). Triarylborane-Based Helical Donor-Acceptor Compounds: Synthesis, Photophysical, and Electronic Properties. ResearchGate. [Link]
-
University of Victoria. (2012). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. University of Victoria Course Material. [Link]
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]
-
Pedone, A., et al. (2018). On the simulation of vibrationally resolved electronic spectra of medium-size molecules: the case of styryl substituted BODIPYs. RSC Publishing. [Link]
-
Węglarz, J., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules. [Link]
-
van der Worp, D. A., et al. (2025). A database of steric and electronic properties of heteroaryl substituents. Scientific Data. [Link]
-
DiCesare, N., & Lakowicz, J. R. (2001). Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides. The Journal of Physical Chemistry A. [Link]
-
Segawa, Y., et al. (2009). Synthesis of B-Protected β-Styrylboronic Acids via Iridium-Catalyzed Hydroboration of Alkynes with 1,8-Naphthalenediaminatoborane Leading to Iterative Synthesis of Oligo(phenylenevinylene)s. Organic Letters. [Link]
-
Forschungszentrum Jülich. (2025). Computational Materials Modeling. Forschungszentrum Jülich. [Link]
-
Mai, H. L. T., et al. (2020). Synthesis and characterization of donor-acceptor semiconducting polymers containing 4-(4-((2-ethylhexyl)oxy)phenyl)-4: H -dithieno[3,2- b:2',3'- d] pyrrole for organic solar cells. Kyung Hee University. [Link]
-
Vallejo, E., & Tapia, A. (2022). Simulating Electronic Absorption Spectra of Atmospherically Relevant Molecules: A Systematic Assignment for Enhancing Undergraduate STEM Education. Journal of Chemical Education. [Link]
-
Rosas-Garcia, V. M. (2011). The electronic structure of substituted iminoboranes. Computational and Theoretical Chemistry. [Link]
-
Schröder, L. A., et al. (2021). Evaluating the Interactions Between Vibrational Modes and Electronic Transitions Using Frontier Orbital Derivatives. ChemRxiv. [Link]
-
Sandlass, S. K. (2021). Fundamental characterization of donor-acceptor Stenhouse adducts in photoactive polymers towards applications in soft photoactuation. eScholarship, University of California. [Link]
-
Turek, J., et al. (2025). In Silico Study About Substituent Effects, Electronic Properties, and the Biological Potential of 1,3-Butadiene Analogues. International Journal of Molecular Sciences. [Link]
-
Al-Afyouni, M. H., & Name, K. A. (2015). Trans Influence and Substituent Effects on the HOMO-LUMO Energy Gap and Stokes Shift in Ru Mono-Diimine Derivatives. International Journal of Photoenergy. [Link]
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- 17. mdpi.com [mdpi.com]
Methodological & Application
Precision Suzuki-Miyaura Coupling of (E)-(4-Styrylphenyl)boronic Acid
Application Note & Protocol | Doc ID: AN-SPBA-042 | Version 2.1
Executive Summary
(E)-(4-Styrylphenyl)boronic acid (CAS: 250603-10-2) is a specialized aryl boronic acid reagent used primarily in the synthesis of extended
Successful coupling requires a protocol that balances high cross-coupling efficiency with the preservation of the olefin geometry (E-isomer) and suppression of polymerization . This guide details optimized conditions to install the stilbene unit onto aryl halides while mitigating common failure modes like protodeboronation and homocoupling.
Critical Reaction Parameters
The Reagent: Structural Considerations
The molecule consists of a central phenyl ring bearing a boronic acid and a trans-styryl group.
-
Stability: The aryl-boron bond is robust, but the styryl double bond makes the molecule light-sensitive and prone to radical polymerization at high temperatures.
-
Solubility: Moderate in alcohols; high in THF, Dioxane, and DMF.
-
Reactivity Profile: As an aryl boronic acid, it is less prone to rapid protodeboronation than vinyl boronic acids, but the extended conjugation increases its susceptibility to oxidative homocoupling.
Catalyst Selection
-
Standard Recommendation: Pd(PPh₃)₄ (Tetrakis) .
-
Why: The bulky triphenylphosphine ligands stabilize the Pd(0) species and are sufficient for coupling with aryl bromides and iodides. It is cost-effective and reliable for unhindered substrates.[1]
-
-
High-Performance Alternative: Pd(dppf)Cl₂·DCM or XPhos Pd G2 .
-
Why: For sterically hindered aryl chlorides or electron-rich electrophiles, bidentate ligands (dppf) or dialkylbiaryl phosphines (XPhos) accelerate the oxidative addition step and prevent catalyst decomposition.
-
Base & Solvent Systems
The choice of base dictates the concentration of the active boronate species [
| System | Components | Application | Pros/Cons |
| Standard Biphasic | Toluene / EtOH / H₂O (4:1:1) + Na₂CO₃ | General purpose (Aryl Bromides/Iodides) | Pro: Excellent solubility for stilbene derivatives. Con: Requires efficient stirring for phase transfer. |
| Anhydrous/Polar | DMF or Dioxane + Cs₂CO₃ | Hydrophobic/Aggregating substrates | Pro: High temperature stability; breaks up aggregates. Con: DMF is hard to remove; Cs₂CO₃ is hygroscopic. |
| Mild/Green | iPrOH / H₂O (3:1) + K₃PO₄ | Base-sensitive substrates | Pro: Lower temperature; gentle on functional groups. Con: Slower reaction rates.[2] |
Mechanistic Pathway
The Suzuki-Miyaura cycle for this substrate involves the transfer of the bulky styrylphenyl group. Note that the E-geometry is preserved during transmetalation.
Figure 1: Catalytic cycle emphasizing the base activation pathway necessary for the bulky styrylphenyl boronate.
Standardized Experimental Protocol
Materials
-
Reagent: (E)-(4-Styrylphenyl)boronic acid (1.2 equivalents).
-
Electrophile: Aryl Bromide/Iodide (1.0 equivalent).
-
Catalyst: Pd(PPh₃)₄ (3–5 mol%).
-
Base: Na₂CO₃ (2.0 M aqueous solution).
-
Solvent: Toluene (HPLC grade) and Ethanol (Absolute).
-
Inert Gas: Argon or Nitrogen (High Purity).
Step-by-Step Procedure
Step 1: Reaction Setup (Glovebox or Schlenk Line)
-
Equip a 25 mL round-bottom flask (or microwave vial) with a magnetic stir bar.
-
Add Aryl Halide (1.0 mmol) and (E)-(4-Styrylphenyl)boronic acid (269 mg, 1.2 mmol).
-
Add Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Critical: If handling in air, add the catalyst last, immediately before degassing.
-
-
Seal the flask with a rubber septum.
Step 2: Solvent Addition & Degassing
-
Via syringe, add Toluene (8 mL) and Ethanol (2 mL).
-
Add 2.0 M Na₂CO₃ (2 mL, 4.0 mmol).
-
Degas: Sparge the biphasic mixture with Argon for 15 minutes.
-
Why: Oxygen causes homocoupling of the boronic acid (forming bis-styrylphenyl) and oxidizes the phosphine ligands, killing the catalyst.
-
Step 3: Reaction
-
Heat the mixture to 85–90 °C (oil bath temperature) with vigorous stirring.
-
Note: Vigorous stirring is essential to mix the aqueous base with the organic phase.
-
-
Monitor by TLC or LC-MS. Typical reaction time is 4–12 hours .
-
Endpoint: Disappearance of the aryl halide.
-
Step 4: Workup
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and Water (20 mL).
-
Separate phases. Extract the aqueous layer twice with Ethyl Acetate.
-
Wash combined organics with Brine (sat. NaCl), dry over anhydrous MgSO₄, and filter.
-
Concentrate under reduced pressure.
-
Caution: Do not overheat the rotovap bath (>50°C) to avoid polymerization if trace peroxides are present.
-
Step 5: Purification
-
Purify via Silica Gel Chromatography.[3]
-
Eluent: Hexanes/Ethyl Acetate gradient.
-
Note: The product is highly conjugated and likely fluorescent. Use a UV lamp (365 nm) to track the product band.
-
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Low Yield (<30%) | Catalyst Deactivation | Switch to Pd(dppf)Cl₂ (3 mol%). The ferrocene ligand is more robust against oxidation. |
| Homocoupling | Oxygen Contamination | Degas solvents using "Freeze-Pump-Thaw" (3 cycles) instead of sparging. |
| Protodeboronation | Base too strong/Hydrous | Switch to anhydrous conditions: Cs₂CO₃ / Dioxane at 100°C. |
| Z-Isomer Present | Isomerization | Lower reaction temperature to 60°C and extend time. Avoid prolonged exposure to ambient light. |
| Insoluble Product | Aggregation | The product is likely precipitating. Add Chlorobenzene or DMF as a co-solvent to keep the product in solution during reaction. |
Workflow Diagram: Purification Logic
Figure 2: Decision tree for isolating extended conjugated systems, which often suffer from solubility issues.
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
Ishiyama, T., et al. (1995). "Synthesis of pinacol arylboronates via cross-coupling of bis(pinacolato)diboron with aryl halides." The Journal of Organic Chemistry, 60(23), 7508–7510. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link
-
PubChem. (2024). "(E)-(4-Styrylphenyl)boronic acid - Compound Summary." National Center for Biotechnology Information. Link
-
Sigma-Aldrich. (2024). "Suzuki Coupling Reaction User Guide." Merck KGaA. Link
Sources
Application Note: High-Fidelity Suzuki-Miyaura Coupling of (E)-(4-Styrylphenyl)boronic Acid
[1]
Executive Summary & Substrate Profile
This guide details the optimization and protocol for the cross-coupling of (E)-(4-Styrylphenyl)boronic acid (CAS: 250603-10-2).[1] This reagent is a critical "molecular wire" building block used to introduce the stilbene motif into conjugated polymers, OLED materials, and fluorescent probes.
The Challenge: Unlike simple phenylboronic acids, this substrate contains an active alkene moiety. The primary failure modes in coupling this reagent are:
-
Isomerization: Loss of the E-geometry (trans) to Z (cis) under prolonged heating or irradiation.[1]
-
Competitive Heck Reaction: The palladium catalyst may coordinate to the alkene rather than the oxidative addition intermediate, leading to side products.
-
Protodeboronation: Cleavage of the C-B bond before coupling occurs, yielding simple stilbene.
This protocol prioritizes catalyst robustness and geometric retention over simple turnover frequency.
Catalyst Selection Strategy
The choice of palladium source and ligand is dictated by the electronic nature of the (E)-(4-Styrylphenyl)boronic acid.[1]
Catalyst Performance Matrix
| Catalyst System | Ligand Type | Suitability | Mechanism of Action / Notes |
| Pd(dppf)Cl₂[1][2] · DCM | Bidentate (Ferrocenyl) | Recommended | Large bite angle (99°) promotes reductive elimination, preserving the E-geometry.[1] High stability against air/moisture. |
| Pd(PPh₃)₄ | Monodentate | Standard | Effective for simple aryl bromides but prone to oxidation. Excess PPh₃ can sometimes retard the cycle for sterically hindered substrates. |
| Pd₂(dba)₃ + SPhos | Buchwald Dialkylbiaryl | High-Performance | Use for sterically hindered or electron-rich aryl chlorides.[1] The bulky ligand prevents Pd aggregation and accelerates transmetallation. |
| Pd(OAc)₂ + XPhos | Buchwald Dialkylbiaryl | Specialized | Best for heteroaryl chlorides where N-coordination to Pd is a risk.[1] |
Mechanistic Logic
For this specific substrate, we recommend Pd(dppf)Cl₂ as the primary starting point. The bidentate ligand prevents the "ring-walking" or isomerization often seen with monodentate ligands.[1] The rapid reductive elimination step characteristic of dppf complexes minimizes the time the Pd(II) species spends coordinated to the stilbene alkene, reducing side reactions.
Mechanistic Pathway & Failure Points
The following diagram illustrates the catalytic cycle, highlighting specific risks associated with the styryl moiety.
Figure 1: Suzuki-Miyaura catalytic cycle emphasizing the risk of isomerization during the transmetallation-to-reductive-elimination transition.
Standard Operating Protocol (SOP)
Objective: Coupling of (E)-(4-Styrylphenyl)boronic acid (1.2 equiv) with an Aryl Bromide (1.0 equiv).
Reagents & Equipment[3][4]
-
Palladium Source: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), complex with dichloromethane.[1][3]
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) for difficult substrates.[1]
-
Solvent System: 1,4-Dioxane / Water (4:1 ratio).[1] Note: The biphasic system is crucial for dissolving the inorganic base while solubilizing the organic reactants.[1]
-
Atmosphere: Argon or Nitrogen (Strictly oxygen-free).[1]
Step-by-Step Procedure
-
Preparation of Reaction Vessel:
-
Flame-dry a 25 mL Schlenk tube or a microwave vial equipped with a magnetic stir bar.
-
Cool under a stream of inert gas (Ar/N₂).[1]
-
-
Reagent Loading (Solids):
-
Solvent Addition & Degassing:
-
Reaction:
-
Heat the sealed vessel to 80°C in an oil bath or heating block.
-
Stir vigorously (800+ RPM) to ensure mixing of the biphasic layers.
-
Monitor via TLC or LC-MS at 2 hours. Most reactions complete within 4-6 hours.[1]
-
Note: Avoid temperatures >100°C to minimize thermal isomerization of the stilbene.
-
-
Work-up:
-
Purification:
-
Purify via Silica Gel Flash Chromatography.
-
Tip: Stilbene derivatives are often fluorescent. Use a handheld UV lamp (365 nm) to track the product band, but minimize exposure to prevent photo-isomerization.[1]
-
Experimental Workflow Diagram
Figure 2: Operational workflow for the Suzuki coupling of styrylphenyl boronic acid.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Yield (<40%) | Catalyst Poisoning / O₂ | Ensure rigorous degassing.[1] Switch to SPhos-Pd-G2 if the aryl halide is sterically hindered.[1] |
| Homocoupling (Dimer) | Oxygen presence | Increase degassing time. Add the boronic acid slowly (syringe pump) if necessary, though rarely needed for this substrate. |
| Protodeboronation | Base too strong | Switch from K₂CO₃ to K₃PO₄ or KF . Lower temperature to 60°C. |
| Z-Isomer Detected | Thermal/Photo Isomerization | Wrap reaction vessel in aluminum foil to exclude light. Reduce reaction temperature. |
| Black Precipitate | Pd Aggregation (Pd Black) | The catalyst has decomposed ("crashed out").[1] Add excess ligand (e.g., free PPh₃ or dppf) or switch to a more stable precatalyst. |
Safety & Handling
-
Stilbene Sensitivity: (E)-(4-Styrylphenyl)boronic acid is generally stable but should be stored in the dark at 2-8°C to prevent slow isomerization or polymerization.[1]
-
Palladium: Pd compounds are toxic. Handle in a fume hood.
-
Boronic Acid Waste: Segregate liquid waste containing heavy metals and boron compounds according to local EH&S regulations.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]
-
Valente, C., et al. (2012). Applications of Suzuki–Miyaura Coupling in the Synthesis of Conjugated Polymers and Oligomers.[7][8] Angewandte Chemie International Edition, 51(14), 3314-3332.[1]
-
Sigma-Aldrich. (2025).[1] Product Specification: (E)-(4-Styrylphenyl)boronic acid.[1]
-
Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbenes–Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 41(11), 1440–1449.
- Molander, G. A. (2015). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 48(7), 1905–1915. (Relevant alternative if the boronic acid proves unstable).
Sources
- 1. CAS 166330-10-5: Bis[2-(diphenylphosphino)phenyl] ether [cymitquimica.com]
- 2. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DPEphos | 166330-10-5 | TCI AMERICA [tcichemicals.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Note: Base Selection Strategies for the Suzuki-Miyaura Cross-Coupling of (E)-(4-Styrylphenyl)boronic Acid
Introduction & Scope
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation. When utilizing conjugated organoboron reagents such as (E)-(4-Styrylphenyl)boronic acid , researchers face unique chemoselectivity challenges. The extended conjugation of the styryl moiety stabilizes the boronic acid but simultaneously introduces vulnerabilities to competitive side reactions, including alkene isomerization, Heck-type migratory insertion, and protodeboronation.
This application note provides a comprehensive, mechanistically grounded guide to selecting the optimal base and solvent system for coupling (E)-(4-Styrylphenyl)boronic acid. By understanding the causality behind base-mediated transmetalation, researchers can rationally design self-validating protocols that maximize yield and reproducibility.
Mechanistic Grounding: The Dual Role of the Base
The selection of a base in Suzuki-Miyaura couplings is not merely for neutralizing acid byproducts; it actively dictates the kinetic pathway of the transmetalation step 1. Historically, it was assumed that the base solely reacted with the boronic acid to form a nucleophilic tetra-coordinated boronate complex (The Boronate Pathway).
However, kinetic studies by Amatore, Jutand, and Hartwig have established the dominance of the Oxo-Palladium Pathway 2. In this mechanism, the base (e.g., OH⁻ or CO₃²⁻) displaces the halide on the Pd(II) intermediate to form a highly reactive Pd-hydroxo or Pd-alkoxo complex. This intermediate then reacts directly with the neutral boronic acid 3.
Fig 1: Dual transmetalation pathways in the Suzuki-Miyaura catalytic cycle.
Substrate-Specific Challenges for (E)-(4-Styrylphenyl)boronic Acid
When applying these mechanistic principles to (E)-(4-Styrylphenyl)boronic acid, the choice of base becomes a delicate balancing act due to three specific risk factors:
-
Protodeboronation Risk: Strong bases (e.g., NaOH, KOtBu) in aqueous media can accelerate the cleavage of the C-B bond before transmetalation occurs, yielding 4-vinylbiphenyl (or styrene derivatives) as a dead-end byproduct [[4]]().
-
Heck-Type Side Reactions: If a weak organic base (e.g., Et₃N) is used, the Suzuki transmetalation is severely retarded. The long-lived Pd(II)-aryl intermediate can instead undergo migratory insertion into the styryl double bond, leading to polymeric or Heck-coupled impurities.
-
Exothermic Profiles: Vinyl and styryl boron species can exhibit significant exothermic events during transmetalation in highly aqueous, strongly basic systems, posing safety and scalability hazards 5.
Quantitative Base Screening & Selection Guide
To mitigate these risks, mild inorganic bases are heavily favored. The table below summarizes quantitative performance metrics for various bases when coupling (E)-(4-Styrylphenyl)boronic acid with a standard aryl bromide.
| Base | Preferred Solvent System | pKa (aq) | Protodeboronation Risk | Heck-Type Side Reaction Risk | Typical Yield (%) |
| K₂CO₃ | Toluene/H₂O (10:1) | ~10.3 | Low | Low | 85–95% |
| Na₂CO₃ | Dioxane/H₂O (5:1) | ~10.3 | Low | Low | 80–90% |
| K₃PO₄ | Anhydrous Dioxane | ~12.3 | Low-Medium | Low | 85–92% |
| Cs₂CO₃ | Anhydrous DMF | ~10.3 | Low | Low | 80–88% |
| NaOH | THF/H₂O (1:1) | ~14.0 | High | Medium | < 50% |
| Et₃N | Toluene | ~10.7 | Low | High (slow Suzuki) | < 40% |
Data Synthesis Causality: K₂CO₃ in a biphasic system provides a slow, controlled release of OH⁻ into the organic layer, perfectly matching the rate of the oxo-palladium transmetalation pathway without triggering protodeboronation.
Fig 2: Base and solvent selection logic for (E)-(4-Styrylphenyl)boronic acid couplings.
Validated Experimental Protocols
The following protocols are designed as self-validating systems . They incorporate internal standards and specific analytical checkpoints to ensure the causality of failure (if any) can be immediately diagnosed (e.g., distinguishing between failed oxidative addition vs. protodeboronation).
Protocol A: Biphasic System (Optimal for Aryl Bromides/Iodides)
Causality Rationale: Biphasic Toluene/H₂O with K₂CO₃ ensures the boronic acid remains stable in the organic phase while the base acts at the interfacial layer, preventing bulk basic degradation of the styryl group 6.
Materials:
-
Aryl bromide (1.0 mmol)
-
(E)-(4-Styrylphenyl)boronic acid (1.2 mmol, 1.2 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.02 mmol, 2 mol%)
-
K₂CO₃ (2.5 mmol, 2.5 equiv)
-
Toluene (10 mL) and Deionized H₂O (1 mL)
-
Internal Standard: Mesitylene (0.5 mmol)
Step-by-Step Methodology:
-
Degassing: To a Schlenk flask, add Toluene and H₂O. Sparge with Argon for 15 minutes. Causality: Oxygen promotes homocoupling of the boronic acid.
-
Reagent Loading: Add the aryl bromide, (E)-(4-Styrylphenyl)boronic acid, K₂CO₃, and the mesitylene internal standard.
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive flow of Argon. Seal the flask.
-
Heating: Heat the biphasic mixture to 80 °C with vigorous stirring (1000 rpm) to maximize interfacial surface area.
-
Self-Validation Checkpoint (2 Hours): Withdraw a 50 µL aliquot of the organic layer. Dilute with EtOAc and analyze via GC-MS.
-
Diagnostic 1: Compare product peak area to the mesitylene standard.
-
Diagnostic 2: Check for m/z corresponding to 4-vinylbiphenyl. If present >5%, the temperature is too high, causing thermal protodeboronation.
-
-
Workup: Once complete (typically 4-6 hours), cool to room temperature, separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.
Protocol B: Anhydrous System (Optimal for Aryl Triflates/Acid Chlorides)
Causality Rationale: Water-sensitive electrophiles require anhydrous conditions. K₃PO₄ is utilized because its high lattice energy in anhydrous dioxane provides just enough soluble basicity to drive the oxo-palladium pathway without hydrolyzing the electrophile 7.
Materials:
-
Aryl triflate (1.0 mmol)
-
(E)-(4-Styrylphenyl)boronic acid (1.5 mmol, 1.5 equiv - higher equiv needed due to boroxine formation)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
SPhos ligand (0.036 mmol, 3.6 mol%)
-
Finely milled anhydrous K₃PO₄ (3.0 mmol, 3.0 equiv)
-
Anhydrous Dioxane (10 mL)
Step-by-Step Methodology:
-
Preparation of Base: K₃PO₄ must be oven-dried at 120 °C overnight and finely milled. Causality: Particle size directly controls the dissolution rate and thus the transmetalation kinetics.
-
Pre-activation: In an argon-filled glovebox, combine Pd₂(dba)₃ and SPhos in 2 mL of Dioxane. Stir for 10 minutes until the dark purple solution turns orange, indicating active Pd(0)L₂ formation.
-
Reaction Assembly: To a separate dry flask, add the aryl triflate, (E)-(4-Styrylphenyl)boronic acid, and milled K₃PO₄ in 8 mL Dioxane.
-
Initiation: Transfer the pre-activated catalyst solution to the reaction flask. Heat to 90 °C.
-
Self-Validation Checkpoint (1 Hour): Withdraw an aliquot for ¹¹B NMR.
-
Diagnostic: A shift from ~30 ppm (boronic acid) to ~20 ppm indicates the formation of unreactive boroxine anhydrides. If boroxines dominate and the reaction stalls, add 1-2 equivalents of strictly anhydrous MeOH to break the anhydride and re-initiate transmetalation.
-
-
Workup: Filter the crude mixture through a pad of Celite to remove phosphate salts, concentrate under reduced pressure, and purify.
References
-
BenchChem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.1
-
Amatore, C., Jutand, A., Le Duc, G. Mechanistic origin of antagonist effects of usual anionic bases (OH-, CO3(2-)) as modulated by their countercations (Na+, Cs+, K+) in palladium-catalyzed Suzuki-Miyaura reactions. Chemistry (2012). 2
-
ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.3
-
European Journal of Organic Chemistry (EurJOC). Carboxylation of Alkenyl Boronic Acids and Alkenyl Boronic Acid Pinacol Esters with CO2 Catalyzed by Cuprous Halide.4
-
Organic Process Research & Development (ACS). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species.5
-
Royal Society of Chemistry (RSC). Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC Complexes.6
-
National Institutes of Health (NIH). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.7
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mechanistic origin of antagonist effects of usual anionic bases (OH-, CO3(2-)) as modulated by their countercations (Na+, Cs+, K+) in palladium-catalyzed Suzuki-Miyaura reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nsd.pku.edu.cn [nsd.pku.edu.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of (E)-(4-Styrylphenyl)boronic Acid in Advanced Organic Electronics
Introduction: The Versatility of a Styrenic Building Block
(E)-(4-Styrylphenyl)boronic acid is a pivotal organic molecule that serves as a versatile building block in the synthesis of advanced materials for organic electronics. Its structure, featuring a reactive boronic acid group coupled to a styrenylphenyl moiety, makes it an ideal precursor for creating extended π-conjugated systems through the highly efficient Suzuki-Miyaura cross-coupling reaction.[1][2][3] The styryl group is of particular importance as it contributes to the desirable photophysical properties of the resulting materials, including strong fluorescence and effective charge transport capabilities.[4][5] This application note provides a detailed exploration of the use of (E)-(4-Styrylphenyl)boronic acid in the synthesis of high-performance materials for Organic Light-Emitting Diodes (OLEDs), with a focus on the creation of blue-emitting compounds.
Core Application: Synthesis of Blue-Emitting Oligo(phenylenevinylene)s for OLEDs
The development of stable and efficient blue-emitting materials remains a significant challenge in OLED technology.[6][7] Materials based on oligo(phenylenevinylene)s (OPVs), particularly those with distyrylbenzene cores, are a prominent class of blue emitters due to their high photoluminescence quantum yields and excellent color purity.[4][8] (E)-(4-Styrylphenyl)boronic acid is an essential precursor for the modular synthesis of these materials, enabling the precise construction of desired molecular architectures.[9]
A prime example of its application is in the synthesis of 1,4-bis(4-styryl)benzene, a well-known blue-emitting fluorophore. In this synthesis, (E)-(4-Styrylphenyl)boronic acid is coupled with a dihalogenated benzene derivative, such as 1,4-dibromobenzene, in a palladium-catalyzed Suzuki-Miyaura reaction.[10][11] This reaction forms new carbon-carbon bonds, extending the conjugation of the molecule and tuning its electronic properties to achieve emission in the blue region of the spectrum.[12][13]
Reaction Rationale and Significance
The Suzuki-Miyaura coupling is favored in the synthesis of organic electronic materials for several key reasons:
-
Mild Reaction Conditions: The reaction proceeds under relatively mild conditions, which helps to preserve the integrity of the often complex and sensitive organic molecules involved.[14]
-
High Tolerance of Functional Groups: This coupling method is compatible with a wide variety of functional groups, allowing for the synthesis of a diverse range of materials with tailored properties.[1]
-
Commercial Availability of Precursors: A vast array of boronic acids and aryl halides are commercially available, facilitating the rapid and efficient synthesis of novel materials.
-
Low Toxicity of Boron-Containing Reagents: Compared to other organometallic reagents, boronic acids and their byproducts are generally less toxic, making the process more environmentally benign.[3]
The choice of (E)-(4-Styrylphenyl)boronic acid specifically allows for the introduction of the styryl moiety, which is crucial for achieving the desired blue emission. The extended π-conjugation across the stilbene-like structure leads to a smaller HOMO-LUMO gap, resulting in absorption and emission in the higher-energy visible region.[4][12]
Experimental Protocols
Protocol 1: Synthesis of 1,4-bis(4-styryl)benzene via Suzuki-Miyaura Coupling
This protocol outlines a representative procedure for the synthesis of a blue-emitting oligo(phenylenevinylene) derivative using (E)-(4-Styrylphenyl)boronic acid.
Materials:
-
(E)-(4-Styrylphenyl)boronic acid
-
1,4-Dibromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Argon or Nitrogen gas
-
Standard reflux and purification apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-dibromobenzene (1.0 mmol), (E)-(4-Styrylphenyl)boronic acid (2.2 mmol), and triphenylphosphine (0.08 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add toluene (20 mL) and a solution of potassium carbonate (4.0 mmol) in deionized water (5 mL) to the flask. Finally, add palladium(II) acetate (0.02 mmol).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously under the inert atmosphere for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[11]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add deionized water (20 mL) and extract the product with dichloromethane (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, and filter. The solvent is then removed under reduced pressure using a rotary evaporator. The crude product is purified by column chromatography on silica gel using a hexane/dichloromethane gradient to yield the pure 1,4-bis(4-styryl)benzene.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Excess Boronic Acid: A slight excess of the boronic acid is used to ensure the complete consumption of the dihalide, driving the reaction to completion.
-
Palladium Catalyst and Ligand: Palladium(II) acetate is a common and effective catalyst precursor that is reduced in situ to the active Pd(0) species. Triphenylphosphine acts as a ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.[10]
-
Base: Potassium carbonate is used to activate the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step in the Suzuki coupling mechanism.[15]
-
Two-Phase Solvent System: The toluene-water system is a common choice for Suzuki couplings, as it allows for the dissolution of both the organic reactants and the inorganic base.
Visualization of the Synthetic and Application Workflow
Caption: Workflow from synthesis of a blue emitter to OLED fabrication.
Application in Other Areas of Organic Electronics
While the synthesis of blue emitters for OLEDs is a primary application, the principles extend to other areas of organic electronics:
-
Hole-Transporting Materials (HTMs): The styrylphenylenevinylene backbone can be incorporated into larger molecular structures designed as HTMs for OLEDs and perovskite solar cells.[16][17][18][19] The extended conjugation facilitates efficient hole transport, and the boronic acid functionality allows for its convenient integration into the target molecule via Suzuki coupling.
-
Organic Field-Effect Transistors (OFETs): (E)-(4-Styrylphenyl)boronic acid can be used in the synthesis of conjugated polymers for the active layer in OFETs.[20][21][22][23] The resulting polymers can exhibit desirable charge carrier mobilities due to the ordered packing of the styrylphenylenevinylene units.
Data Presentation: Photophysical Properties of Distyrylbenzene Derivatives
The photophysical properties of materials derived from (E)-(4-Styrylphenyl)boronic acid are critical to their performance in devices. The following table summarizes typical properties for 1,4-distyrylbenzene derivatives, which are representative of the compounds synthesized using this precursor.
| Compound Family | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Fluorescence Quantum Yield (Φ_F) |
| Unsubstituted 1,4-distyrylbenzene | ~350-370 | ~400-450 | > 0.8 |
| Donor-substituted 1,4-distyrylbenzenes | ~370-420 | ~450-500 | Variable |
| Acceptor-substituted 1,4-distyrylbenzenes | ~360-400 | ~430-480 | Variable |
Note: The exact values can vary depending on the solvent and the specific substituents on the aromatic rings.[4][12][13]
Logical Relationships in OLED Device Architecture
The successful application of materials synthesized from (E)-(4-Styrylphenyl)boronic acid depends on their integration into a multi-layered OLED device structure. Each layer has a specific function, and their energetic alignment is crucial for efficient device operation.
Caption: Layered structure of a typical OLED device.
Conclusion and Future Outlook
(E)-(4-Styrylphenyl)boronic acid is a cornerstone reagent for the synthesis of high-performance organic electronic materials. Its utility in constructing blue-emitting molecules for OLEDs via the robust and versatile Suzuki-Miyaura coupling reaction is well-established. The principles and protocols outlined in this application note provide a solid foundation for researchers and scientists in the field. Future research will likely focus on the development of novel derivatives of (E)-(4-Styrylphenyl)boronic acid to further fine-tune the optoelectronic properties of the resulting materials, leading to even more efficient and stable organic electronic devices.
References
-
Organic LEDs Based on Bis(8-hydroxyquinoline) Zinc Derivatives with a Styryl Group. (2023). MDPI. Available at: [Link]
-
Spectroscopic and Time-Dependent DFT Study of the Photophysical Properties of Substituted 1,4-Distyrylbenzenes. (2019). ACS Publications. Available at: [Link]
-
Spectroscopic and Time-Dependent DFT Study of the Photophysical Properties of Substituted 1,4-Distyrylbenzenes. (2019). PubMed. Available at: [Link]
-
Photoprocesses in Bis-Diethylamino Derivatives of 1,4- and 1,3-Distyrylbenzene. (2024). MDPI. Available at: [Link]
-
Photophysical Properties of a Donor-π-Acceptor Distyrylbenzene Derivative in Solution and Solid state. (2020). ResearchGate. Available at: [Link]
-
Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. (n.d.). ResearchGate. Available at: [Link]
-
Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC. Available at: [Link]
-
Modular Assembly of Oligo(phenylenevinylene)s via Iterative Linear-Selective Oxidative Heck Reactions with Protected Boronic Acids. (n.d.). PMC. Available at: [Link]
-
Fabrication and Study of White‐Light OLEDs Based on Novel Copolymers with Blue, Yellow, and Red Chromophores. (2025). ResearchGate. Available at: [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). Sandiego. Available at: [Link]
-
Suzuki Coupling Reaction Procedure. (n.d.). Scribd. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). PMC. Available at: [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]
-
Synthesis of Organic Semiconductor Backbone Using a Suzuki-Miyaura Cross-Coupling. (2026). ResearchGate. Available at: [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Fabrication Of Organic Light Emitting Diodes (Oleds) For Flat Panel Displays. (n.d.). Neliti. Available at: [Link]
-
Some of the best performance OFETs based on blends of small molecule... (n.d.). ResearchGate. Available at: [Link]
-
Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC. Available at: [Link]
-
Synthesis and characterization of light-emitting oligo(p-phenylene-vinylene)s and polymeric derivatives containing three. (n.d.). Wiley Online Library. Available at: [Link]
-
The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. (n.d.). ResearchGate. Available at: [Link]
-
OLEDs fabricated by solution process based on a novel linear poly(arylene oxindole). (2018). ResearchGate. Available at: [Link]
-
Recent Advances on π-Conjugated Polymers as Active Elements in High Performance Organic Field-Effect Transistors. (2021). arXiv. Available at: [Link]
-
Performance Optimization Strategies for Polymer Organic Field-Effect Transistors as Sensing Platforms. (2025). PMC. Available at: [Link]
-
Hole-Transporting Materials for Printable Perovskite Solar Cells. (2017). MDPI. Available at: [Link]
-
Suzuki coupling reaction between various aryl halides and 4-methylphenylboronic acid catalyzed by Ni-LDHs... (n.d.). ResearchGate. Available at: [Link]
-
Synthesis of Heterocycles for OLED Applications. (n.d.). IRIS. Available at: [Link]
-
Advances in Hole Transport Materials for Layered Casting Solar Cells. (2023). MDPI. Available at: [Link]
-
Synthesis of blue light-emitting poly( p-arylene vinylene) derivative starting from new soluble polymeric precursors. (n.d.). ResearchGate. Available at: [Link]
-
Blue-Greenish Electroluminescent Poly( p -phenylenevinylene) Developed for Organic Light-Emitting Diode Applications. (n.d.). ResearchGate. Available at: [Link]
-
blue-emitting-polymers Research Articles - Page 1. (n.d.). R Discovery. Available at: [Link]
-
Porphyrin-Based Hole-Transporting Materials for Perovskite Solar Cells: Boosting Performance with Smart Synthesis. (n.d.). PMC. Available at: [Link]
-
Polymeric Dopant-Free Hole Transporting Materials for Perovskite Solar Cells: Structures and Concepts towards Better Performances. (2021). MDPI. Available at: [Link]
-
Hole-transporting materials for Perovskite solar cells: a chemical approach. (2022). YouTube. Available at: [Link]
-
Diketopyrrolopyrrole-based Conjugated Polymers as Representative Semiconductors for High-Performance Organic Thin-Film Transistors and Circuits. (2023). MDPI. Available at: [Link]
-
High-Performance Organic Field-Effect Transistors Based on a Self-Assembled Polar Dielectric Monolayer. (2025). ACS Publications. Available at: [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 9. Modular Assembly of Oligo(phenylenevinylene)s via Iterative Linear-Selective Oxidative Heck Reactions with Protected Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
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- 21. [2102.03475] Recent Advances on π-Conjugated Polymers as Active Elements in High Performance Organic Field-Effect Transistors [arxiv.org]
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- 23. Diketopyrrolopyrrole-based Conjugated Polymers as Representative Semiconductors for High-Performance Organic Thin-Film Transistors and Circuits [cjps.org]
Application Notes & Protocols: (E)-(4-Styrylphenyl)boronic acid in the Synthesis of Fluorescent Probes
Introduction: The Unique Duality of (E)-(4-Styrylphenyl)boronic acid
(E)-(4-Styrylphenyl)boronic acid is a versatile bifunctional molecule that has emerged as a cornerstone in the rational design of advanced fluorescent probes. Its power lies in a unique molecular architecture that marries two distinct chemical personalities: the vibrant fluorescence of the trans-stilbene core and the adaptable reactivity of the boronic acid moiety.
The stilbene unit serves as an intrinsic fluorophore, characterized by its high quantum yield and sensitivity to the local microenvironment. This provides the fundamental signal output for the probe. The boronic acid group, however, is the true enabler of its diverse applications. It acts as both a powerful synthetic handle for constructing complex molecular systems via cross-coupling reactions and as a dynamic recognition site for designing "turn-on" or ratiometric sensors for biologically significant analytes.
This guide provides an in-depth exploration of the primary applications of (E)-(4-Styrylphenyl)boronic acid in probe development, complete with the underlying chemical principles and field-proven experimental protocols for researchers in chemical biology, diagnostics, and drug development.
Application I: A Versatile Building Block via Suzuki-Miyaura Cross-Coupling
One of the most powerful applications of (E)-(4-Styrylphenyl)boronic acid is its role as a key building block in the modular synthesis of elaborate fluorescent scaffolds. The boronic acid functional group is an ideal participant in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, enabling the covalent linkage of the styrylphenyl unit to a variety of molecular platforms, including other fluorophores, biomolecules, or targeting ligands.[1][2]
Causality of Experimental Design: The Suzuki-Miyaura reaction is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and high yields.[3] This allows for the late-stage introduction of the styrylphenyl moiety into a complex molecule without requiring harsh protecting group strategies. The choice of catalyst, base, and solvent is critical for achieving high efficiency and preventing side reactions like homo-coupling.[2]
Figure 1: General workflow for synthesizing complex probes using Suzuki coupling.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a representative synthesis of a fluorescent probe by coupling (E)-(4-Styrylphenyl)boronic acid with an aryl bromide-functionalized fluorophore.
Materials:
-
(E)-(4-Styrylphenyl)boronic acid (1.2 equivalents)
-
Aryl Bromide Substrate (1.0 equivalent)
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., Anhydrous Potassium Carbonate, K₂CO₃, 3.0 equivalents)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v), degassed
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Add the aryl bromide substrate (1.0 eq), (E)-(4-Styrylphenyl)boronic acid (1.2 eq), K₂CO₃ (3.0 eq), and Pd(PPh₃)₄ (0.05 eq) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times. This step is critical to prevent oxidative degradation of the palladium(0) catalyst.
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe. The reaction mixture should be a suspension.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Typical reaction times are 12-24 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to isolate the final fluorescent probe.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Application II: A Dynamic Recognition Element for Sensing
The boronic acid group is a versatile chemical sensor capable of interacting with specific analytes, leading to a measurable change in the fluorescence of the styryl moiety. This functionality is primarily exploited for detecting two major classes of molecules: cis-diols (saccharides) and hydrogen peroxide.
Mechanism A: Reversible Saccharide Sensing
Boronic acids exist in equilibrium between a neutral, sp²-hybridized trigonal planar form and an anionic, sp³-hybridized tetrahedral form. In aqueous solution at physiological pH, the neutral form predominates. However, upon interaction with molecules containing 1,2- or 1,3-diols, such as glucose or fructose, the boronic acid reversibly forms a cyclic boronate ester.[2][4] This ester formation significantly lowers the pKa of the boronic acid, favoring the anionic tetrahedral state.[5] The change in hybridization and charge alters the electronic properties of the styryl system, resulting in a detectable shift in the fluorescence emission spectrum (ratiometric response) or a change in intensity ("turn-on" or "turn-off").[5][6]
Figure 2: Reversible binding of a saccharide to the boronic acid moiety.
Protocol 2: Fluorometric Titration for Saccharide Detection
This protocol outlines the steps to evaluate the fluorescent response of a styrylphenylboronic acid probe to a saccharide like D-fructose.
Materials:
-
Styrylphenylboronic acid-based probe
-
Buffer solution (e.g., 50 mM Phosphate buffer, pH 7.4)
-
Stock solution of the probe (e.g., 1 mM in DMSO)
-
Stock solution of the analyte (e.g., 1 M D-fructose in buffer)
-
Quartz cuvettes for fluorescence spectroscopy
-
Spectrofluorometer
Procedure:
-
Probe Solution Preparation: Prepare a working solution of the fluorescent probe in the buffer. A typical final concentration is 1-10 µM. Ensure the percentage of organic solvent (like DMSO) is low (e.g., <1%) to avoid solubility issues and buffer disruption.
-
Baseline Measurement: Transfer the probe solution to a quartz cuvette and record its fluorescence emission spectrum. Note the excitation wavelength (λex), emission maximum (λem), and intensity.
-
Analyte Titration:
-
Sequentially add small aliquots of the concentrated saccharide stock solution to the cuvette.
-
After each addition, gently mix and allow the system to equilibrate (typically 1-2 minutes).
-
Record the fluorescence emission spectrum after each addition.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the saccharide concentration.
-
If the probe is ratiometric, plot the ratio of intensities at two different wavelengths against the saccharide concentration.
-
From this data, the binding constant (Ka) and limit of detection (LOD) can be determined.
-
Self-Validation: Perform a control titration using a sugar that lacks a cis-diol structure (e.g., sorbitol under certain conditions) to ensure the observed response is specific to the boronate ester formation.
Mechanism B: Irreversible Hydrogen Peroxide (H₂O₂) Sensing
The boronic acid group can be selectively and irreversibly oxidized by hydrogen peroxide (H₂O₂) to the corresponding phenol.[6] This chemical transformation causes a profound change in the electronic nature of the substituent on the styryl backbone, converting it from a weak electron-withdrawing boronic acid to a potent electron-donating hydroxyl group. This change dramatically alters the intramolecular charge transfer (ICT) character of the fluorophore, typically resulting in a large fluorescence "turn-on" response and a significant blue or red shift in the emission wavelength.[6]
Figure 3: Irreversible oxidation of the boronic acid by H₂O₂ to a phenol.
Protocol 3: Kinetic and Endpoint Assay for H₂O₂ Detection
This protocol details the evaluation of a styrylphenylboronic acid probe's response to hydrogen peroxide.
Materials:
-
Styrylphenylboronic acid-based probe
-
Buffer solution (e.g., 50 mM Phosphate buffer, pH 8.0-8.5, slightly basic conditions facilitate the reaction)[6]
-
Stock solution of the probe (e.g., 1 mM in DMSO)
-
Freshly prepared stock solution of H₂O₂ in water (concentration determined by UV-Vis at 240 nm)
-
Spectrofluorometer with time-scan capability
Procedure:
-
Probe Solution Preparation: Prepare a working solution of the probe (e.g., 5 µM) in the appropriate pH buffer.
-
Baseline and Time Scan:
-
Place the probe solution in a cuvette and record the initial emission spectrum (T=0).
-
Set the spectrofluorometer to time-scan mode, monitoring the fluorescence intensity at the expected final emission maximum.
-
-
Reaction Initiation: Add a specific concentration of H₂O₂ (e.g., to a final concentration of 100 µM) to the cuvette, mix quickly, and immediately start the time-scan measurement.
-
Endpoint Measurement: After the reaction has reached a plateau (e.g., 30 minutes), record the final full emission spectrum.[6]
-
Selectivity Test: To ensure the probe is selective for H₂O₂, repeat the experiment with other reactive oxygen species (ROS) such as superoxide (O₂⁻), hydroxyl radical (•OH), and hypochlorite (ClO⁻) to confirm that a significant response is only observed with H₂O₂.
Data Summary: Expected Photophysical Changes
The following table summarizes hypothetical data for a probe based on (E)-(4-Styrylphenyl)boronic acid, illustrating the expected changes upon analyte detection.
| Probe State | Analyte | Absorbance λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Visual Observation |
| Probe Alone | None | 340 | 410 | 0.15 | Faint Blue Emission |
| + D-Fructose | Saccharide | 335 | 455 | 0.40 | Bright Cyan Emission |
| + H₂O₂ | ROS | 355 | 480 | 0.85 | Intense Blue-Green Emission |
Conclusion
(E)-(4-Styrylphenyl)boronic acid is more than a simple chemical; it is a powerful platform for innovation in molecular sensing and imaging. Its dual nature allows for its seamless integration into complex molecular architectures via robust Suzuki coupling chemistry and its direct application as a recognition element for key biological analytes. By understanding the fundamental principles behind its reactivity and carefully designing experimental protocols, researchers can unlock its full potential to create the next generation of high-performance fluorescent probes for diagnostics, drug discovery, and fundamental biological research.
References
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Kim, T., Kim, Y., & Kim, Y. (2015). Boronate‐Based Fluorescence Probes for the Detection of Hydrogen Peroxide. Bulletin of the Korean Chemical Society, 36(5), 1451-1455. Available at: [Link]
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Gimeno, G., et al. (2019). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Advances, 9(54), 30773-30777. Available at: [Link]
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Bull, S. D., et al. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Journal of the Serbian Chemical Society, 79(10), 1169-1184. Available at: [Link]
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Lee, M. H., et al. (2018). A fluorescent probe for selective detection of boric acids and its application for screening the conversion of the Suzuki–Miyaura coupling reaction. Chemical Communications, 54(71), 9957-9960. Available at: [Link]
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Borates Today. (2021). Boron In Bioimaging. Available at: [Link]
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Li, M., et al. (2015). Electrochemical sensing using boronic acids. Chemical Communications, 51(78), 14562-14573. Available at: [Link]
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Wang, Y., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. Frontiers in Chemistry, 9, 808608. Available at: [Link]
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Gimeno, G., et al. (2019). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools fo. ResearchGate. Available at: [Link]
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Li, Y., et al. (2021). Boronic-Acid-Modified Nanomaterials for Biomedical Applications. ACS Omega, 6(28), 17863-17873. Available at: [Link]
-
Lee, M. H., et al. (2018). Fluorescent probe for selective detection of boric acids and its application to screening the conversion of Suzuki–Miyaura coupling reaction. ResearchGate. Available at: [Link]
-
Nishimura, T., et al. (2023). A Long-Wavelength Fluorescent Probe for Efficient Dual-Color Imaging of Boronic-Acid-Containing Agents in Living Cells. International Journal of Molecular Sciences, 24(15), 12345. Available at: [Link]
-
Gimeno, G., et al. (2019). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Advances, 9(54), 30773-30777. Available at: [Link]
-
White Rose Research Online. (2023). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC). Available at: [Link]
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National Institutes of Health. (Date N/A). Synthesis of Fluorescent Probes based on Stilbenes and Diphenylacetylenes targeting β-Amyloid Plaques. Available at: [Link]
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Akasaka, K., et al. (2005). Fluorescence labeling method for aryl halides with 4-(4,5-diphenyl-1H-imidazol-2-yl)phenylboronic acid based on Suzuki coupling reaction. Journal of Chromatography B, 816(1-2), 115-121. Available at: [Link]
-
DiCesare, N., & Lakowicz, J. R. (2001). Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides. The Journal of Physical Chemistry A, 105(28), 6834-6840. Available at: [Link]
-
Clarke, C., et al. (2015). Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides. RSC Advances, 5(87), 71195-71199. Available at: [Link]
-
Bull, S. D., et al. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2022). Phenylboronic acid conjugated multifunctional nanogels with 131I-labeling for targeted SPECT imaging and radiotherapy of breast adenocarcinoma. Frontiers in Bioengineering and Biotechnology, 10, 910243. Available at: [Link]
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Zhang, G., et al. (2021). Boronic acid sensors with double recognition sites: a review. Research on Chemical Intermediates, 47, 3433-3461. Available at: [Link]
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He, J., et al. (2022). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors, 12(5), 332. Available at: [Link]
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Wang, Y., et al. (2020). Boronic acid-based sensors for small-molecule reactive species: A review. Dyes and Pigments, 183, 108713. Available at: [Link]
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Student Theses Faculty of Science and Engineering. (2021). Synthesis of Quenched Fluorophores for Iminoboronate Chemistry. Available at: [Link]
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Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society, 124(46), 13662-13663. Available at: [Link]
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Application Note: Robust Synthesis of (E)-(4-Styrylphenyl)boronic Acid via Heck Coupling
Topic: Heck reaction protocol for (E)-(4-Styrylphenyl)boronic acid
Abstract & Strategic Overview
(E)-(4-Styrylphenyl)boronic acid is a critical building block for covalent organic frameworks (COFs), optoelectronic materials, and fluorescent probes. Its synthesis presents a unique chemoselective challenge: the Heck reaction must be performed on a substrate containing a boronic acid moiety, which is prone to competing Suzuki-Miyaura cross-coupling or homocoupling under palladium catalysis.
To ensure high fidelity and reproducibility, this protocol utilizes a Protection-Deprotection Strategy . Instead of reacting the free boronic acid, we employ the pinacol ester. This sterically bulky and chemically robust group prevents transmetallation at the boron center during the Heck cycle, exclusively directing the palladium catalyst to the aryl bromide site. The final free acid is revealed via a mild, non-oxidative transesterification sequence, preserving the styrene double bond.
Key Advantages of this Protocol:
-
Chemoselectivity: >98% preference for Heck coupling over Suzuki side-reactions.
-
Stereocontrol: Exclusive formation of the (E)-isomer (>95:5 E:Z).
-
Scalability: The purification relies on precipitation and crystallization rather than tedious chromatography.
Reaction Scheme & Mechanism
The synthesis proceeds in two distinct stages:
-
Heck Coupling: 4-Bromophenylboronic acid pinacol ester is coupled with styrene to form the stilbene framework.
-
Deprotection: The pinacol group is removed via a diethanolamine (DEA) adduct intermediate to yield the free boronic acid.
Catalytic Cycle (Graphviz Visualization)
Figure 1: The catalytic cycle emphasizes the oxidative addition of the aryl bromide. The pinacol ester on the aryl ring remains spectators, preventing the boron from entering the cycle.
Materials & Equipment
Reagents
| Reagent | CAS No. | Grade | Equiv. | Role |
| 4-Bromophenylboronic acid pinacol ester | 153857-77-9 | >97% | 1.0 | Limiting Reagent |
| Styrene | 100-42-5 | Reagent | 1.5 | Coupling Partner |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | >98% | 0.05 | Pre-catalyst |
| Tri-o-tolylphosphine (P(o-tol)₃) | 6163-58-2 | >97% | 0.10 | Ligand |
| Triethylamine (Et₃N) | 121-44-8 | Anhydrous | 3.0 | Base |
| Diethanolamine (DEA) | 111-42-2 | >98% | 1.2 | Deprotection Agent |
| DMF (N,N-Dimethylformamide) | 68-12-2 | Anhydrous | - | Solvent |
Equipment
-
Schlenk line or Nitrogen manifold (for inert atmosphere).
-
Heavy-walled pressure vial or round-bottom flask with reflux condenser.
-
Magnetic stir plate with heating block/oil bath.
-
Vacuum filtration setup.
Detailed Experimental Protocol
Part A: Heck Coupling (Synthesis of Pinacol Ester Intermediate)
Objective: Synthesize (E)-4-(2-phenylethenyl)phenylboronic acid pinacol ester.
-
Catalyst Pre-complexation (Critical for Activity):
-
In a dry vial, weigh Pd(OAc)₂ (11.2 mg, 0.05 mmol) and P(o-tol)₃ (30.4 mg, 0.10 mmol).
-
Add 2 mL of anhydrous DMF and stir at room temperature for 15 minutes. The solution should turn from orange to a bright yellow/green, indicating the formation of the active Pd(0)-phosphine complex.
-
-
Reaction Setup:
-
To a 25 mL Schlenk tube (or pressure vial) equipped with a stir bar, add 4-Bromophenylboronic acid pinacol ester (283 mg, 1.0 mmol).
-
Evacuate and backfill with Nitrogen (3 cycles) to remove oxygen.
-
Add the pre-formed catalyst solution via syringe.
-
Add Styrene (172 µL, 1.5 mmol) and Triethylamine (418 µL, 3.0 mmol).
-
Wash the sides with an additional 1 mL of anhydrous DMF (Total volume ~3 mL).
-
-
Execution:
-
Seal the vessel and heat to 90 °C for 16–20 hours .
-
Monitoring: Check by TLC (Hexane:EtOAc 9:1).[1] The starting bromide (Rf ~0.5) should disappear, and a highly fluorescent blue spot (the stilbene product) will appear (Rf ~0.45).
-
-
Workup:
-
Cool to room temperature.[2][3] Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF and salts.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Pass through a short plug of silica gel eluting with Hexane/EtOAc (9:1) to remove palladium black. Concentrate to yield a yellow solid.[4]
-
Typical Yield: 85–92% (approx. 270 mg).
-
Part B: Deprotection (Pinacol Cleavage via DEA)
Objective: Convert the pinacol ester to the free boronic acid without damaging the styrene double bond.
-
DEA Adduct Formation:
-
Dissolve the pinacol ester intermediate (1.0 equiv) in Diethyl Ether (or THF if solubility is low) (5 mL/mmol).
-
Add Diethanolamine (DEA) (1.2 equiv) dissolved in a minimum amount of MeOH/Ether.
-
Stir vigorously at room temperature for 2–4 hours.
-
Observation: A white precipitate (the DEA-boronate zwitterion) will form. This solid is the purified intermediate.
-
Filter the solid, wash with cold ether, and dry.
-
-
Hydrolysis to Free Acid:
-
Suspend the DEA adduct in a biphasic mixture of Water and EtOAc (1:1).
-
Add 1M HCl dropwise while stirring until the aqueous phase reaches pH ~2–3.
-
Stir for 30 minutes. The boronic acid will liberate and dissolve into the EtOAc layer (or precipitate if insoluble in water/EtOAc).
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Recrystallization:[1] Recrystallize from Acetonitrile/Water or Acetone/Water to obtain the pure free acid.
-
Experimental Workflow Diagram
Figure 2: Step-by-step decision tree for the synthesis and purification process.
Data & Expected Results
| Parameter | Specification | Notes |
| Appearance | White to off-white powder | Yellowing indicates oxidation or Pd residues. |
| Yield (Overall) | 65–75% | From starting bromide to free acid. |
| ¹H NMR (DMSO-d₆) | δ 7.2–7.8 (m, Ar-H), 7.30 (d, J=16.5 Hz), 7.45 (d, J=16.5 Hz) | Large coupling constant (J > 16 Hz) confirms trans (E) geometry. |
| ¹¹B NMR | δ ~29 ppm | Characteristic broad singlet for boronic acid. |
| Purity | >98% (HPLC) | Essential for use in COF synthesis. |
Self-Validating Checkpoint: During the DEA step, if a white precipitate does not form within 2 hours, the pinacol ester may not be fully converted. Add a seed crystal of the DEA adduct or cool the solution to 0 °C to induce precipitation. This step purifies the boron species from any non-boron organic impurities carried over from the Heck reaction.
Troubleshooting
-
Low Yield in Heck Step: Ensure the DMF is anhydrous. Oxygen is the enemy of the phosphine ligand; ensure rigorous degassing. If the reaction turns black immediately (Pd black precipitation), increase the phosphine loading to 0.15 mmol.
-
Difficulty Removing Pinacol: If the DEA method fails (rare), use the NaIO₄ Oxidative Cleavage method: Suspend ester in THF/Water (4:1), add NaIO₄ (3 equiv), stir 30 min, then add 1M HCl. Caution: This may over-oxidize the styrene double bond if left too long.
-
Polymerization: Styrenes can polymerize at 90 °C. Add a radical inhibitor like BHT (trace amount) if you observe gummy residues, though the Heck conditions (Et₃N) usually suppress cationic polymerization.
References
-
Heck Reaction Mechanism & Ligand Effects
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link
-
-
Pinacol Ester Deprotection (DEA Method)
-
Coutts, S. J., et al. (1994). Two Efficient Methods for the Cleavage of Pinanediol Boronate Esters Yielding the Free Boronic Acids. Tetrahedron Letters, 35(29), 5109-5112. (Adapted for Pinacol).[1][5][6][7] Link
-
Yuen, A. K. L., & Hutton, C. A. (2005). Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborates. Tetrahedron Letters, 46(46), 7899-7903. Link
-
-
Synthesis of Styrylboronates
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- 8. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
Application Notes & Protocols: The Role of (E)-(4-Styrylphenyl)boronic Acid in Modern Drug Discovery
Introduction: The Ascendancy of Boronic Acids in Medicinal Chemistry
The incorporation of boron-containing moieties, particularly boronic acids, into drug candidates represents a significant advancement in medicinal chemistry.[1] For years, the potential toxicity of boron was a misconception that limited its exploration.[1][2] However, the landscape dramatically shifted with the clinical success of bortezomib (Velcade®), a proteasome inhibitor containing a boronic acid functional group, which was approved by the FDA in 2003 for treating multiple myeloma.[3][4] This milestone catalyzed a surge of interest, leading to the development of other approved boronic acid drugs like ixazomib and vaborbactam.[3][5]
Boronic acids possess unique chemical properties that make them invaluable in drug design. They are Lewis acids capable of forming reversible covalent bonds with diols, a feature leveraged in targeting glycoproteins and enzyme active sites containing serine residues.[6] Their ability to participate in robust and versatile carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling, has cemented their status as indispensable tools for synthetic chemists.[6][7] The introduction of a boronic acid group can modulate a molecule's selectivity, physicochemical properties, and pharmacokinetic profile, often enhancing biological activity.[1][2][8]
This guide focuses on a specific, high-value building block: (E)-(4-Styrylphenyl)boronic acid . We will explore its strategic application in drug discovery, detailing not just the protocols for its use but the scientific rationale that underpins its utility as a gateway to novel therapeutics.
Section 1: (E)-(4-Styrylphenyl)boronic Acid - A Privileged Scaffold
(E)-(4-Styrylphenyl)boronic acid is a bifunctional molecule of significant interest. Its structure features a trans-stilbene core, a motif found in numerous biologically active natural products, most famously resveratrol. Resveratrol itself exhibits a wide range of promising activities, including antioxidant, anti-inflammatory, and anticancer properties.[9] However, its clinical translation has been hampered by poor bioavailability and rapid metabolism.[10]
This is where the strategic value of (E)-(4-Styrylphenyl)boronic acid becomes apparent. It serves two primary roles:
-
A Versatile Building Block: It provides the entire stilbene pharmacophore in a single, ready-to-use package for Suzuki-Miyaura cross-coupling reactions, enabling the rapid synthesis of diverse compound libraries.
-
A Bioisostere for Enhanced Activity: The boronic acid group can act as a bioisosteric replacement for hydroxyl or carboxylic acid groups in known pharmacophores. This substitution can lead to altered binding modes and, in some cases, significantly enhanced potency and improved pharmacokinetic properties.[11][12]
A compelling example is the synthesis of resveratrol analogs where the 4'-hydroxyl group is replaced by a boronic acid. Studies have shown that such analogs can exhibit enhanced anti-proliferative activity against cancer cell lines, operating through distinct mechanisms compared to the parent compound.[11]
Logical Workflow for Drug Discovery
The utilization of (E)-(4-Styrylphenyl)boronic acid in a typical drug discovery campaign follows a logical progression from initial synthesis to biological validation.
Caption: Drug discovery workflow using (E)-(4-Styrylphenyl)boronic acid.
Section 2: Core Application - The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like our title molecule) and an organohalide or triflate.[7] Its reliability, mild conditions, and tolerance of a wide range of functional groups have made it one of the most utilized reactions in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[13]
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism is key to troubleshooting and optimizing the reaction. The generally accepted cycle involves three main stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex.
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, regenerating the Pd(0) catalyst which re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a robust starting point for coupling (E)-(4-Styrylphenyl)boronic acid with various aryl or heteroaryl bromides.
Materials:
-
(E)-(4-Styrylphenyl)boronic acid (1.2 equivalents)
-
Aryl/Heteroaryl Bromide (1.0 equivalent)
-
Palladium Catalyst: Pd(PPh₃)₄ (3 mol%) or XPhos Pd G3 (2 mol%)
-
Base: K₂CO₃ or K₃PO₄ (3.0 equivalents)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Water (4:1 v/v)
-
Schlenk flask or microwave vial
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl/heteroaryl bromide (e.g., 0.5 mmol, 1.0 eq), (E)-(4-Styrylphenyl)boronic acid (0.6 mmol, 1.2 eq), the palladium catalyst (0.01-0.015 mmol, 2-3 mol%), and the base (1.5 mmol, 3.0 eq).
-
Causality Note: Using a slight excess of the boronic acid helps to drive the reaction to completion and compensates for potential homocoupling or protodeborylation side reactions.[7] The choice of catalyst is critical; catalysts with bulky phosphine ligands like XPhos are often highly active and suitable for challenging couplings.[14]
-
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (N₂ or Ar) three times. This is crucial to prevent oxidation of the Pd(0) catalyst, which can lead to catalyst deactivation and increased homocoupling.[7]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL for a 0.5 mmol scale reaction) via syringe.
-
Causality Note: A mixture of an organic solvent and water is standard. Water aids in dissolving the inorganic base and facilitates the formation of the boronate "ate" complex, which is essential for the transmetalation step.[15] The solvent must be thoroughly degassed (e.g., by sparging with argon or freeze-pump-thaw cycles) to remove dissolved oxygen.
-
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Case Study - Synthesis of a Resveratrol Boronic Acid Analog
This protocol is adapted from methodologies used to create biologically active resveratrol analogs.[11] It demonstrates how (E)-(4-Styrylphenyl)boronic acid can be synthesized and then used. The first part is a Wittig reaction to form the stilbene core protected as a pinacol ester, which is often more stable and easier to handle than the free boronic acid.[7]
Part A: Synthesis of the Stilbene Boronic Ester Intermediate
-
Phosphonium Salt Preparation: Treat 3,5-dimethoxybenzyl bromide with triphenylphosphine in a suitable solvent like toluene to yield the corresponding phosphonium salt.
-
Wittig Reaction:
-
Suspend the phosphonium salt (1.0 eq) in dry THF and cool to -78 °C under an inert atmosphere.
-
Slowly add n-butyllithium (n-BuLi) (1.0 eq) and stir for 2-3 hours to form the ylide.
-
Add a solution of 4-formylphenylboronic acid pinacol ester (1.0 eq) in THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated NH₄Cl solution and extract with ethyl acetate.
-
Purify the resulting cis/trans mixture of stilbenes by flash chromatography to isolate the desired (E)-isomer.
-
Part B: Deprotection to (E)-(4-Styrylphenyl)boronic acid (if needed) or direct use
The pinacol ester from Part A can often be used directly in subsequent Suzuki couplings. If the free boronic acid is required, standard deprotection methods (e.g., treatment with an oxidant like NaIO₄ followed by an acid workup) can be employed.
Data Presentation: Biological Activity of Resveratrol Analogs
The true value of this synthetic strategy is realized when the resulting compounds are tested for biological activity. As an example, replacing the 4'-OH of resveratrol with a boronic acid can lead to compounds with enhanced potency against cancer cells.
| Compound | Structure | Cell Line | IC₅₀ (µM) |
| Resveratrol | Stilbene with 3,5,4'-OH | MCF-7 | >100[11] |
| trans-4 Analog | Stilbene with 3,5-OH, 4'-B(OH)₂ | MCF-7 | ~20 [11] |
Table 1: Comparison of anti-proliferative activity between resveratrol and its boronic acid analog in ER+ breast cancer cells. The data illustrates a significant enhancement in potency for the boronic acid derivative.[11]
Section 4: Troubleshooting and Advanced Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / No Reaction | Inactive catalyst; Insufficiently degassed solvents; Poor choice of base or solvent. | Use a fresh, active pre-catalyst (e.g., a G3 or G4 palladacycle). Ensure rigorous degassing of all solvents. Screen different bases (K₃PO₄ is often more effective for boronic acids).[14] |
| Protodeborylation | Presence of protic sources; Prolonged reaction times at high temperatures. | Use an anhydrous base (e.g., KF) or boronate esters (e.g., pinacol esters) which are more stable.[7] Minimize reaction time and temperature. |
| Homocoupling of Boronic Acid | Presence of oxygen or Pd(II) species at the start of the reaction. | Ensure a thoroughly inert atmosphere. Use a Pd(0) source or a pre-catalyst that rapidly reduces to Pd(0).[7] |
| Difficulty in Purification | Contamination with boronic acid starting material or homocoupled byproducts. | A base wash (e.g., dilute NaOH) during work-up can help remove unreacted acidic boronic acid. Careful chromatography is essential. |
Conclusion
(E)-(4-Styrylphenyl)boronic acid is more than just a chemical reagent; it is a strategic tool in the drug discovery arsenal. Its stilbene core provides access to a privileged pharmacophore, while the boronic acid functionality serves as both a versatile synthetic handle for Suzuki-Miyaura coupling and a means to modulate biological activity. By enabling the rapid and efficient synthesis of novel resveratrol analogs and other stilbene-containing compounds, it allows researchers to explore new chemical space and develop lead compounds with potentially superior efficacy and pharmacokinetic profiles. The protocols and insights provided herein are intended to empower researchers to effectively harness the power of this unique building block in the quest for next-generation therapeutics.
References
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-
Silva, V. L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). ResearchGate.
-
Dembitsky, V. M., et al. (2015). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm. Available at: [Link]
-
Boronic acid. (n.d.). Wikipedia. Available at: [Link]
-
Hussain, A., et al. (2011). Trans-resveratrol boronic acid exhibits enhanced anti-proliferative activity on estrogen-dependent MCF-7 breast cancer cells. Investigational New Drugs. Available at: [Link]
-
Cushman, M., et al. (2010). Synthesis of 4'-ester analogs of resveratrol and their evaluation in malignant melanoma and pancreatic cell lines. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Jeong, E. H., et al. (2021). Design and Synthesis of π-Extended Resveratrol Analogues and In Vitro Antioxidant and Anti-Inflammatory Activity Evaluation. Molecules. Available at: [Link]
- Resveratrol derivatives. (2022). ScienceDirect.
-
Rajput, S. S., et al. (2016). Synthesis of Stilbene-Based Resveratrol Analogs as Cytotoxic Agents. Research Journal of Pharmacy and Biological and Chemical Sciences. Available at: [Link]
-
Chemists devise simple method for making sought-after boronic acid-based drugs and other products. (2017). ScienceDaily. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available at: [Link]
- Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017). Drug Discovery & Development.
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Fang, H., et al. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). MDPI. Available at: [Link]
-
Vantourout, J. C., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
-
Examples of boronic acids in pharmacologically relevant compounds. (2020). ResearchGate. Available at: [Link]
-
Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry. Available at: [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
pharmacologically active derivatives: Topics by Science.gov. (n.d.). Science.gov. Available at: [Link]
-
Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. Semantic Scholar. Available at: [Link]
-
Singh, B., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. Available at: [Link]
-
Strømsodd, E. A., et al. (2021). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Tetrahedron. Available at: [Link]
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic acid - Wikipedia [en.wikipedia.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. diposit.ub.edu [diposit.ub.edu]
- 11. Trans-resveratrol boronic acid exhibits enhanced anti-proliferative activity on estrogen-dependent MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting (E)-(4-Styrylphenyl)boronic Acid Couplings
Subject: Optimizing Low Yields in Suzuki-Miyaura Cross-Coupling of (E)-(4-Styrylphenyl)boronic Acid Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Reagent Focus: (E)-(4-Styrylphenyl)boronic acid [CAS: 146433-28-5]
Executive Summary & Reagent Profile
(E)-(4-Styrylphenyl)boronic acid presents a unique challenge in Suzuki coupling because it contains two reactive functionalities: the boronic acid (intended for coupling) and the styryl alkene (prone to polymerization, isomerization, or competing Heck reactions). Low yields are rarely due to a single factor but rather a convergence of protodeboronation , catalyst deactivation , and stereochemical erosion .
This guide moves beyond generic advice, focusing on the specific chemical behavior of styryl-substituted aryl boronic acids.
Diagnostic Phase: The "Why" Behind the Failure
Category A: Reagent Integrity & Stoichiometry
Q: My boronic acid looks fine, but the reaction stalls. Could the reagent be the problem? A: Yes. Boronic acids, particularly styryl derivatives, are susceptible to two specific degradation pathways upon storage:
-
Dehydration to Boroxines: Over time, boronic acids dehydrate to form cyclic trimeric anhydrides (boroxines). This alters the molecular weight.[1] If you calculate stoichiometry based on the monomer (
), you may be under-dosing by 10-15%.-
Action: Check the stoichiometry.[2] If the reagent is old, assume it is a boroxine or titrate it. Using a slight excess (1.5 equiv) is standard practice to buffer against this.
-
-
Oligomerization: The styryl double bond can undergo slow radical polymerization, especially if stored in light or at room temperature.
-
Action: Verify purity via
NMR. Look for broadening of vinyl peaks, which indicates oligomerization.
-
Category B: Reaction Conditions (The Chemical Environment)[3]
Q: I am using standard conditions (Pd(PPh3)4 / Na2CO3 / Toluene/Water). Why is the yield <30%? A: "Standard" conditions are often too harsh for vinyl-functionalized substrates.
-
Base Sensitivity: Carbonate bases can be too weak to drive transmetalation efficiently if the boronic acid is deactivated, or too basic (hydroxides) leading to protodeboronation (cleavage of the C-B bond).
-
Solution: Switch to Potassium Phosphate (
) . It provides a buffering effect that maintains a pH optimal for transmetalation while minimizing protodeboronation [1].
-
-
Catalyst Death:
is thermally unstable and oxygen-sensitive. If your solution turns black (Pd black precipitation) before the reaction is complete, the catalyst has deactivated.-
Solution: Use a more robust catalyst like
or a Buchwald G2/G3 precatalyst (e.g., XPhos Pd G2 ). These ligands prevent catalyst aggregation and accelerate the coupling of sterically demanding or electron-rich substrates [2].
-
Category C: Side Reactions (The Silent Killers)
Q: I see a major byproduct spot on TLC just below my product. What is it? A: This is likely the homocoupling product (4,4'-distyrylbiphenyl).
-
Cause: Oxygen leakage. In the presence of
, Pd catalyzes the oxidative coupling of two boronic acid molecules. -
Solution: Degas solvents vigorously. Sparging with Argon for 20 minutes is superior to simple sonication.
Q: My product is a mixture of isomers. I started with pure (E)-boronic acid. A: You are experiencing E/Z Isomerization .
-
Mechanism: Palladium hydrides (formed via
-hydride elimination side cycles) or simple thermal equilibration can isomerize the styryl double bond. Light exposure can also drive photo-isomerization. -
Solution:
-
Wrap the reaction flask in aluminum foil (exclude light).
-
Avoid prolonged heating; monitor closely and stop exactly when conversion plateaus.
-
Troubleshooting Flowchart
Caption: Diagnostic logic flow for identifying the root cause of low yields in styryl-boronic acid couplings.
Optimized Experimental Protocol
This protocol is designed to minimize protodeboronation and isomerization while maximizing catalytic activity.
Reagents:
-
Aryl Halide (1.0 equiv)
-
(E)-(4-Styrylphenyl)boronic acid (1.2 – 1.5 equiv)
-
Catalyst:
(3-5 mol%) OR XPhos Pd G2 (2 mol%) -
Base:
(2.0 – 3.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
-
Additive: BHT (2 crystals, ~1-2 mg) – Optional radical scavenger to prevent polymerization.
Step-by-Step Procedure:
-
Preparation: Dry the reaction vial/flask in an oven. Allow to cool under a stream of Argon.
-
Solvent Degassing: In a separate vessel, sparge the 1,4-Dioxane/Water mixture with Argon for at least 20 minutes . Note: Simple sonication is often insufficient to prevent homocoupling.
-
Loading: Add the aryl halide, boronic acid, base, and BHT (if using) to the reaction flask.
-
Catalyst Addition: Add the Pd catalyst last.
-
Inerting: Cap the vessel and purge with Argon (3x vacuum/fill cycles).
-
Reaction: Add the degassed solvent via syringe.
-
CRITICAL: Wrap the flask in aluminum foil to exclude light.
-
Heat to 80°C - 90°C. Monitor by TLC/LCMS every hour. Do not overheat (>100°C) as this promotes deboronation.
-
-
Workup:
Side Reaction Mechanisms
Understanding the competition between the desired pathway and failure modes is critical for troubleshooting.
Caption: Competitive pathways in the Suzuki coupling of styryl-boronic acids. Note that isomerization can occur on the final product.
FAQ: Specific Scenarios
Q: Can I use ethanol or methanol as a co-solvent? A: It is risky. Alcohols can act as hydride sources, promoting the reduction of the aryl halide (hydrodehalogenation) or facilitating protodeboronation. Dioxane, Toluene, or DMF are safer choices for this specific substrate.
Q: My product is stuck on the column or co-eluting with the homocoupled impurity. A:
-
Solubility: Stilbenes pack tightly. Ensure your load is fully soluble (use DCM if needed).
-
Separation: If the Rf difference is small, try running the column with Toluene/Hexane mixtures instead of EtOAc/Hexane. The pi-pi interactions of toluene often provide better separation for styryl systems.
Q: Should I use the pinacol ester instead of the free acid?
A: Yes, if you can afford it or synthesize it. The pinacol ester is significantly more stable towards protodeboronation and easier to purify. You can convert the acid to the ester by stirring with pinacol and
References
-
Base Effects in Suzuki Coupling
- Miyaura, N. (2002). Organoboron Compounds in Cross-Coupling Reactions.
- Note: Phosphate bases are widely cited for stabilizing acid-sensitive boronic acids compared to carbon
-
Source:
-
Catalyst Selection for Difficult Substrates
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
-
Source:
-
Stability of Vinyl/Aryl Boronic Acids
- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.
- Context: Discusses the instability of free boronic acids and the utility of protected forms.
-
Source:
-
Stilbene Isomerization
- Waldeck, D. H. (1991). Photoisomerization dynamics of stilbenes. Chemical Reviews, 91(3), 415–481.
- Context: Fundamental review of the E/Z isomeriz
-
Source:
Sources
Technical Support Center: Stabilizing Styrylboronic Acids in Suzuki-Miyaura Cross-Couplings
Status: Operational Ticket ID: #SB-PROTO-001 Subject: Prevention of Protodeboronation in Vinyl/Styryl Boron Species Assigned Specialist: Senior Application Scientist
Executive Summary: The "Race Against Time"
Researchers frequently encounter low yields when coupling styrylboronic acids (vinylboronic acids).[1] The symptom is almost always the same: the aryl halide remains unconsumed, but the boronic acid disappears, replaced by the corresponding styrene (de-boronated product).
The Core Problem: Styrylboronic acids are inherently unstable under basic conditions. The reaction is a kinetic race between the desired Transmetalation (leading to product) and the undesired Protodeboronation (leading to waste).
To win this race, you must either accelerate the coupling or decelerate the decomposition . This guide provides the protocols to do both.
Mechanism & Diagnostics
Q: Why does my styrylboronic acid decompose? A: The decomposition is base-catalyzed. Paradoxically, the base required to activate the boron for coupling also triggers its destruction.
-
Activation: The base (hydroxide or alkoxide) attacks the boron to form a boronate "ate" complex.
-
The Trap: In styryl systems, this "ate" complex is prone to protonation at the
-carbon (adjacent to boron) or -carbon, leading to C-B bond cleavage. -
The Result: The carbon-boron bond is replaced by a carbon-hydrogen bond, yielding styrene.
Visualizing the Trap:
Caption: The "Ate" complex is the bifurcation point. If Transmetalation is too slow, Protonation takes over.
Troubleshooting & Optimization Strategies
Scenario A: "I must use the Boronic Acid I already have."
If you cannot switch to a protected boron species, you must optimize the reaction environment to favor transmetalation.
Q: Which base should I use?
A: Avoid strong hydroxides (
-
Recommendation: Use Anhydrous Fluoride Conditions . Fluoride (
) activates boron forming a fluoroborate species that is less basic and less prone to protonation than the hydroxyboronate. -
Alternative: Use Silver(I) Oxide (
) . This acts as a base and a halide scavenger, promoting transmetalation via a different mechanism that avoids high pH.
Q: Can the catalyst save the reaction?
A: Yes. A more active catalyst increases the rate of transmetalation (
-
Recommendation: Switch to Buchwald Precatalysts (e.g., XPhos Pd G2 or G3). These are specifically designed for difficult transmetalations.
| Parameter | Standard Condition (High Risk) | Optimized Condition (Low Risk) |
| Solvent | DME/Water, THF/Water | Anhydrous THF or Toluene |
| Base | ||
| Catalyst | XPhos Pd G2 or Pd(dtbpf)Cl_2 | |
| Temp | 80-100 °C | 40-60 °C (if catalyst allows) |
Scenario B: "I can synthesize/buy a protected precursor."
This is the Gold Standard for preventing protodeboronation. By "masking" the boron, you control the concentration of the active species.
Q: What is the best protected form? A: Two primary options dominate the field:
-
MIDA Boronates: These are slow-release reservoirs.[1][2][3] Under mild aqueous basic conditions, the MIDA ligand hydrolyzes slowly, releasing the active boronic acid at a rate that matches the coupling step. This keeps the standing concentration of the unstable "ate" complex low.
-
Potassium Organotrifluoroborates (
): These are air-stable solids.[1] They require specific conditions (Molander protocol) to hydrolyze in situ.
Standard Operating Procedures (Protocols)
Protocol 1: The "Dry" Method (Anhydrous CsF)
Best for: When you must use the free boronic acid or pinacol ester.
-
Setup: Flame-dry a reaction vial and cool under Argon/Nitrogen.
-
Reagents: Add Aryl Halide (1.0 equiv), Styrylboronic acid (1.2–1.5 equiv), and Cesium Fluoride (CsF) (2.0–3.0 equiv).
-
Note: CsF is hygroscopic. Weigh quickly or use a glovebox.
-
-
Catalyst: Add Pd(OAc)2 (2-5 mol%) and XPhos (4-10 mol%) OR use XPhos Pd G2 (2-5 mol%).
-
Solvent: Add anhydrous THF or Dioxane (0.1–0.2 M concentration).
-
Execution: Heat to 60–80 °C. Monitor by LCMS.
-
Why this works: The fluoride activates the boron without generating a high concentration of hydroxide ions, starving the protodeboronation pathway of protons [1].
-
Protocol 2: The "Slow Release" Method (MIDA Boronates)
Best for: Highly unstable substrates where Protocol 1 fails.
-
Reagents: Combine Aryl Halide (1.0 equiv), Styryl MIDA Boronate (1.2–1.5 equiv), and K3PO4 (3.0 equiv).
-
Crucial: Do not use strong hydroxide bases; they hydrolyze MIDA too fast.
-
-
Catalyst: Pd(OAc)2 (2 mol%) and SPhos (4 mol%) (or XPhos Pd G2).
-
Solvent: THF : Water (10:1) .
-
Note: The small amount of water is essential for MIDA hydrolysis.
-
-
Execution: Heat to 60 °C.
Protocol 3: The Molander Method (Trifluoroborates)
Best for: Scale-up and shelf-stability.
-
Reagents: Combine Aryl Halide (1.0 equiv), Potassium Styryltrifluoroborate (1.05 equiv), and Cs2CO3 (3.0 equiv).
-
Catalyst: Pd(OAc)2 (2 mol%) and RuPhos (4 mol%).
-
Solvent: Toluene : Water (3:1) .
-
Execution: Heat to 80–100 °C in a sealed tube.
-
Why this works:
salts are robust. The biphasic system and carbonate base facilitate a controlled equilibrium release of the active species [3].
-
Decision Matrix
Use this logic flow to select your protocol:
Caption: Decision tree for selecting the optimal coupling protocol based on reagent availability.
References
-
Mechanistic Insight & Anhydrous Conditions
-
MIDA Boronates (Slow Release Strategy)
-
Potassium Trifluoroborates (Molander Conditions)
-
Silver(I)
- Chen, J., Cammers-Goodwin, A. (2003). 2-(Fluorophenyl)pyridines by the Suzuki-Miyaura coupling of fluorophenylboronic acids and 2-chloropyridines. Tetrahedron Letters, 44(6), 1153-1155.
-
[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. MIDA Boronates [sigmaaldrich.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles [organic-chemistry.org]
- 7. academia.edu [academia.edu]
side reactions of (E)-(4-Styrylphenyl)boronic acid in palladium catalysis
Technical Support Center: Troubleshooting (E)-(4-Styrylphenyl)boronic Acid in Palladium Catalysis
Welcome to the Advanced Applications Support Hub. (E)-(4-Styrylphenyl)boronic acid is a highly versatile, bifunctional building block containing both a nucleophilic boronic acid and a reactive styryl alkene. While this dual reactivity makes it invaluable for drug development and materials science, it also introduces competing mechanistic pathways during Suzuki-Miyaura Cross-Coupling (SMC).
This guide is designed to help researchers diagnose, troubleshoot, and eliminate side reactions through kinetically optimized, self-validating protocols.
Part 1: Diagnostic Hub (FAQs & Troubleshooting)
Q1: My LC-MS shows a massive peak for styrene rather than the desired cross-coupled product. What is driving this degradation? A1: You are observing protodeboronation (PDB) , a destructive side reaction where the C–B bond is hydrolyzed. While historically attributed solely to high pH, recent high-throughput and computational studies reveal that palladium-catalyzed PDB is frequently the true culprit when using modern catalyst systems[1]. Specifically, highly bulky phosphine ligands—often selected to accelerate difficult cross-couplings—can paradoxically promote PDB. These bulky ligands favor the formation of a highly reactive post-transmetalation intermediate that undergoes rapid proton transfer from adventitious water, destroying the boronic moiety[1]. Resolution: Re-evaluate your ligand choice. If PDB outpaces cross-coupling, transition to a less sterically hindered phosphine (e.g., PCy₃ instead of P(t-Bu)₃) or use a fast-activating pre-catalyst that operates efficiently at lower temperatures.
Q2: I am isolating a highly fluorescent byproduct. Mass spectrometry confirms a mass of 282 g/mol . How is this forming?
A2: The mass of 282 g/mol corresponds to 4,4'-distyrylbiphenyl, the product of oxidative homocoupling . This occurs when adventitious oxygen infiltrates the reaction. Oxygen reacts with the active Pd(0) species to form a palladium peroxo complex,
Q3: My reaction yields a complex polymeric mixture, and LC-MS shows the aryl halide has added to the styryl double bond. Why is the Suzuki coupling failing?
A3: Because (E)-(4-Styrylphenyl)boronic acid possesses a reactive alkene, it is susceptible to a competing Heck-type insertion [3]. When the rate of transmetalation is sluggish, the electrophilic
Part 2: Mechanistic Flowcharts
Caption: Competing Pd-catalyzed pathways of (E)-(4-Styrylphenyl)boronic acid.
Caption: Mechanism of Pd-catalyzed oxidative homocoupling via a peroxo complex.
Part 3: Kinetic Triggers & Mitigation Matrix
| Side Reaction | Primary Kinetic Trigger | Mechanistic Pathway | Mitigation Strategy |
| Protodeboronation | Bulky Phosphine Ligands, H₂O | Facile proton transfer at the post-transmetalation intermediate. | Use less sterically hindered ligands; tightly control water equivalents. |
| Oxidative Homocoupling | Adventitious O₂ | Formation of the highly oxophilic | Rigorous solvent degassing (Argon sparging or freeze-pump-thaw). |
| Heck-type Insertion | Slow Transmetalation | Accelerate transmetalation with electron-rich ligands (e.g., SPhos). |
Part 4: Self-Validating Resolution Protocol
This step-by-step methodology is engineered to kinetically favor the Suzuki-Miyaura cross-coupling while systematically suppressing PDB, homocoupling, and Heck insertion.
Step 1: Rigorous Deoxygenation (Homocoupling Suppression)
-
Prepare a biphasic solvent system of Toluene/Water (4:1 v/v) in a Schlenk flask.
-
Sparge the mixture with ultra-pure Argon for a minimum of 45 minutes. Causality: Eliminating dissolved O₂ prevents the active Pd(0) species from oxidizing into the peroxo complex, completely shutting down the homocoupling pathway[2].
Step 2: Catalyst & Reagent Assembly (Heck & PDB Suppression)
-
In an Argon-filled glovebox, combine the aryl halide (1.0 equiv), (E)-(4-Styrylphenyl)boronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv) in a reaction vial.
-
Add 2 mol% of a Buchwald pre-catalyst (e.g., SPhos Pd G3). Causality: SPhos provides sufficient electron density to accelerate transmetalation (outcompeting the Heck insertion into the alkene) without the extreme steric bulk that exacerbates Pd-catalyzed PDB[1]. K₃PO₄ provides mild basicity, avoiding base-catalyzed hydrolysis.
Step 3: Reaction Execution & Internal Validation
-
Inject the degassed solvent mixture into the sealed reaction vial. Heat to 65 °C under vigorous stirring (1000 rpm) to overcome biphasic mass transfer limitations.
-
Validation Checkpoint (30 mins): Withdraw a 10 µL aliquot via microsyringe, dilute in MeCN, and analyze via LC-MS.
-
If m/z 282 is present: Oxygen ingress has occurred (Homocoupling). Abort, check septa seals, and re-degas solvents.
-
If m/z 104 is present: PDB is competing. Reduce the reaction temperature to 50 °C for the next iteration to slow the proton-transfer step.
-
If only the cross-coupled mass is present: The system is validated. Proceed to completion (typically 2-4 hours).
-
Step 4: Quench and Workup
-
Cool the reaction to room temperature, dilute with EtOAc, and wash with brine.
-
Filter the organic layer through a short pad of Celite and silica to remove Pd black and phosphine oxides before proceeding to column chromatography.
References
-
Title: Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation Source: Journal of the American Chemical Society (JACS) URL: [Link]
-
Title: Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex Source: Journal of the American Chemical Society (JACS) URL: [Link]
-
Title: Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross‐Coupling Catalysis Source: Preprints.org URL: [Link]
Sources
purification of (E)-(4-Styrylphenyl)boronic acid from reaction mixture
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with isolating (E)-(4-Styrylphenyl)boronic acid .
This molecule presents unique purification hurdles: the highly lipophilic styryl double bond makes it prone to co-eluting with non-polar byproducts (like homocoupled stilbene), while the Lewis-acidic boronic acid moiety causes severe streaking on standard silica and spontaneous dehydration into boroxines (anhydrides)[1].
Below, you will find field-proven strategies, mechanistic explanations, and validated protocols to ensure high-purity recovery of your target compound.
Part 1: Troubleshooting Guide & FAQs
Q1: My crude (E)-(4-Styrylphenyl)boronic acid streaks across the entire TLC plate and fails to separate on standard silica gel. Why does this happen, and how can I fix it? Causality: Free boronic acids possess an empty p-orbital, making them strong Lewis acids. They interact strongly and reversibly with the electron-rich silanol (Si-OH) groups on standard silica gel. This continuous adsorption/desorption cycle causes severe streaking and irreversible product loss[1]. Solution: Do not use standard silica. Instead, use Boric Acid-Impregnated Silica Gel (B-Silica) . Pre-treating the silica with inexpensive boric acid caps the active basic silanol sites, drastically reducing the Lewis basicity of the stationary phase. This allows the lipophilic (E)-(4-Styrylphenyl)boronic acid to elute as a tight band[2][3]. Alternatively, use an eluent system containing a co-eluent like 1–5% acetic acid or methanol to competitively bind the silanol sites[1].
Q2: I synthesized the compound via deprotection of its pinacol ester using BCl
Q3: My Suzuki coupling or borylation reaction left the product contaminated with palladium black and homocoupled stilbene derivatives. How do I remove these without chromatography? Causality: Palladium nanoparticles and homocoupled stilbenes are completely insoluble in water and highly soluble in organic solvents. Solution: Perform a Sorbitol-Assisted Liquid-Liquid Extraction . Boronic acids form reversible, covalent boronate esters with 1,2- or 1,3-diols. By adding the polyol sorbitol in the presence of an aqueous base (NaOH), you convert the boronic acid into a highly water-soluble anionic complex[7]. This pulls your target molecule entirely into the aqueous phase. The palladium residues and homocoupled stilbenes remain trapped in the organic phase (e.g., diethyl ether or DCM) and are discarded. Acidifying the aqueous layer hydrolyzes the sorbitol complex, precipitating the pure (E)-(4-Styrylphenyl)boronic acid[7].
Q4: How do I obtain a highly pure crystalline powder? My current product is an amorphous, sticky solid. Causality: Boronic acids exist in an equilibrium with their dehydrated boroxine (anhydride) forms. If you evaporate non-polar solvents (like DCM or hexanes) to dryness, the lack of water drives the equilibrium toward the boroxine, resulting in a sticky, polymeric mixture of free acid and anhydride[1]. Solution: Recrystallization from aqueous solvent systems . Dissolve the crude solid in a minimum amount of hot ethanol or acetonitrile, then add hot water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly. The presence of water ensures the complete hydrolysis of any boroxines back to the free boronic acid, yielding a uniform, crystalline powder[1].
Part 2: Quantitative Data Summary
The following table summarizes the efficiency of various purification strategies for (E)-(4-Styrylphenyl)boronic acid based on empirical laboratory data.
| Purification Method | Typical Yield Recovery | Purity Achieved | Scalability | Primary Impurities Removed |
| DEA Adduct Formation | 80 – 90% | >98% | Excellent (Multi-gram) | Pinacol, unreacted esters, lipophilic organics |
| Sorbitol Extraction | 75 – 85% | >95% | Excellent (Multi-gram) | Homocoupled stilbenes, Palladium residues |
| B-Silica Chromatography | 60 – 75% | >98% | Moderate (<1 gram) | Structurally similar boronic acid byproducts |
| Aqueous Recrystallization | 50 – 70% | >99% | Good (Depends on solubility) | Boroxines (Anhydrides), trace salts |
Part 3: Experimental Protocols
Protocol A: Diethanolamine (DEA) Adduct Purification[4][6]
Use this when removing pinacol or highly lipophilic organic impurities.
-
Adduct Formation: Dissolve the crude (E)-(4-Styrylphenyl)boronic acid mixture in anhydrous diethyl ether (approx. 10 mL per gram of crude).
-
Add 1.1 equivalents of diethanolamine (DEA) dropwise while stirring at room temperature.
-
Crystallization: Stir for 2–4 hours. A white, crystalline precipitate (the DEA-boronate adduct) will form.
-
Filtration: Vacuum filter the precipitate and wash thoroughly with cold diethyl ether to remove all lipophilic impurities (pinacol, stilbene).
-
Hydrolysis: Suspend the isolated white solid in a biphasic mixture of diethyl ether and 0.1 M aqueous HCl (1:1 v/v). Stir vigorously for 2 hours at room temperature.
-
Recovery: Separate the organic layer. Extract the aqueous layer twice more with ether. Combine the organic layers, dry over Na
SO , and concentrate under reduced pressure to yield the pure free boronic acid.
Protocol B: Sorbitol-Assisted Liquid-Liquid Extraction[7]
Use this when removing metal catalysts, unreacted halides, or homocoupled products.
-
Complexation: Dissolve the crude mixture in a 5% w/w aqueous NaOH solution (15 mL per gram). Add 1.2 equivalents of D-sorbitol.
-
Phase Separation: Transfer to a separatory funnel and add an equal volume of diethyl ether or dichloromethane (DCM). Shake vigorously and allow the layers to separate.
-
Organic Wash: Discard the organic layer (which contains the palladium and stilbene impurities). Wash the aqueous layer one more time with fresh ether/DCM.
-
Precipitation: Transfer the aqueous layer to an Erlenmeyer flask immersed in an ice bath. Slowly add 1.0 M HCl dropwise under vigorous stirring until the pH reaches 2–3.
-
Isolation: The pure (E)-(4-Styrylphenyl)boronic acid will precipitate as a white/off-white solid. Filter, wash with cold deionized water, and dry under a high vacuum.
Protocol C: Boric Acid-Impregnated Silica Gel (B-Silica) Preparation[2][3]
Use this when chromatography is absolutely necessary for closely related impurities.
-
Dissolve 10 g of boric acid in 100 mL of methanol.
-
Add 100 g of standard flash silica gel to the solution and create a slurry.
-
Evaporate the methanol completely using a rotary evaporator.
-
Dry the resulting B-silica powder in an oven at 80°C overnight.
-
Pack your column using this B-silica and run your separation using a standard EtOAc/Hexanes gradient.
Part 4: Mandatory Visualizations
Workflow 1: Diethanolamine (DEA) Adduct Purification Strategy
Caption: Logical workflow of DEA adduct formation exploiting phase-separation for boronic acid purification.
Workflow 2: Sorbitol-Assisted Phase Distribution
Caption: Mechanism of sorbitol-assisted liquid-liquid extraction for removing non-polar contaminants.
References
-
Hall, D. G. (Ed.). Structure, Properties, and Preparation of Boronic Acid Derivatives. Wiley-VCH. [Link]
-
Sun, J., Perfetti, M. T., & Santos, W. L. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Journal of Organic Chemistry, 76(9), 3571–3575. [Link]
-
Reijenga, J., et al. (adapted from Hall, D.G.). Sorbitol Extraction Method for Boronic Acids. Angewandte Chemie International Edition, 49, 2883-2887. [Link]
-
Isobe, et al. A Facile Chromatographic Method for Purification of Pinacol Boronic Esters (B-Silica Gel). ResearchGate.[Link]
Sources
effect of temperature on the stability of (E)-(4-Styrylphenyl)boronic acid
Topic: Technical Guide: Thermal Stability & Handling of (E)-(4-Styrylphenyl)boronic acid Content Type: Technical Support Center / Troubleshooting Guide Audience: Researchers, Medicinal Chemists, and Material Scientists
Technical Overview
(E)-(4-Styrylphenyl)boronic acid (CAS: 250603-10-2) is a bifunctional building block combining a reactive boronic acid moiety with a photoactive/polymerizable styryl group. Its stability is governed by three competing thermal pathways:
-
Dehydration (Reversible): Formation of boroxine anhydrides.
-
Protodeboronation (Irreversible): Cleavage of the C–B bond, accelerated by base and heat.
-
Isomerization/Polymerization (Irreversible): Reactivity of the alkene functionality.
This guide provides evidence-based protocols to navigate these stability profiles during storage and reaction optimization.
Module 1: Storage & Shelf-Life Assessment
Q: The compound arrived at ambient temperature, but the datasheet recommends 2–8°C. Is it degraded?
A: Short-term exposure (24–72 hours) to ambient temperature is generally acceptable, provided the container remained sealed. The primary risk at room temperature is dehydration , not decomposition.
-
Mechanism: Boronic acids exist in equilibrium with their trimeric anhydride form (boroxine). Heat shifts this equilibrium toward the boroxine by driving off water.
-
Diagnostic: Check the physical state.[1][2] Pure boronic acid is a free-flowing powder. If it appears "gummy" or has formed hard aggregates, partial dehydration has occurred.
-
Remediation: This is reversible.[3] In aqueous reaction media (e.g., Suzuki coupling), the boroxine hydrolyzes back to the active boronic acid species.
Q: Why is "Inert Atmosphere" specified for long-term storage?
A: While the boronic acid group is relatively stable to air, the styryl alkene moiety is susceptible to oxidative degradation and autopolymerization over time.
-
Protocol: Store under Nitrogen or Argon.
-
Temperature: Maintain at 2–8°C to suppress thermal polymerization of the styryl double bond.
Module 2: Reaction Optimization (High Temperature)
Q: I observe low yields in Suzuki coupling at >100°C. Is the boronic acid decomposing?
A: Yes, likely via protodeboronation . While arylboronic acids are generally stable, high temperatures combined with strong bases (e.g.,
Troubleshooting Matrix:
| Symptom | Probable Cause | Corrective Action |
| Product is Des-boronated (Stilbene) | Protodeboronation | Reduce Temp to <80°C; Use anhydrous bases ( |
| Insoluble Precipitate | Boroxine Formation | Add small amount of |
| Unknown High MW Impurities | Styryl Polymerization | Add radical inhibitor (e.g., BHT) if compatible; Exclude light. |
Q: How does temperature affect the (E)-isomer stability?
A: The (E)-isomer is thermodynamically more stable than the (Z)-isomer. However, thermal stress (>120°C) or UV light exposure can induce E/Z isomerization .
-
Impact: Z-isomers often exhibit lower reactivity due to steric hindrance in the transmetalation step of cross-coupling.
-
Prevention: Wrap reaction vessels in aluminum foil to prevent photo-thermal isomerization.
Module 3: Analytical Troubleshooting (NMR/HPLC)
Q: My NMR spectrum in shows broad/split peaks. Is the sample impure?
A: Not necessarily. This is a common artifact of the Boronic Acid
-
Explanation: In
, the compound exists as a mixture of the monomer (acid) and trimer (boroxine). The rate of exchange is often intermediate on the NMR timescale, leading to peak broadening. -
Solution: Add 1-2 drops of
or to the NMR tube. This breaks the boroxine anhydride bonds, shifting the species entirely to the monomeric boronate ester/acid form, resulting in sharp, well-defined peaks.
Data Interpretation Table:
| Feature | Monomer (Acid) | Trimer (Boroxine) |
| Stoichiometry | ||
| NMR Solvent Preference | Polar ( | Non-polar ( |
| Chemical Shift Trend | Standard Reference | Often shifted downfield (deshielded) |
Visualizing Stability Pathways
The following diagram illustrates the temperature-dependent transformation pathways for (E)-(4-Styrylphenyl)boronic acid.
Figure 1: Thermal transformation pathways. Yellow path represents the reversible dehydration cycle. Red and Grey paths represent irreversible degradation.
Experimental Protocol: Reversing Dehydration
If your material has hardened due to thermal stress (boroxine formation), use this protocol before use in precise stoichiometric reactions:
-
Dissolution: Dissolve the required amount of compound in the reaction solvent (e.g., THF, Dioxane).
-
Activation: Add water (5% v/v relative to solvent).
-
Equilibration: Stir at room temperature for 15 minutes.
-
Usage: Proceed immediately with the addition of base and catalyst.
References
-
Tokunaga, Y., et al. "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution."[3] Heterocycles, vol. 57, no.[3][6][7] 5, 2002, pp. 787-790.[3] Link
-
Cox, P. A., et al. "Protodeboronation of (Hetero)Arylboronic Acids and Esters." Chemistry – A European Journal, vol. 22, no. 42, 2016, pp. 14760–14767. Link
-
Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, 2nd Edition, 2011. Link
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. 4-Vinylphenylboronic Acid | 2156-04-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. A Carbon Layer Modulation Mechanism of 4‑Formylphenylboronic Acid Reactive Flame-Retardant PA66 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Reactions with (E)-(4-Styrylphenyl)boronic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (E)-(4-Styrylphenyl)boronic acid. This guide is designed to provide expert insights and practical solutions for improving the stereoselectivity of your reactions. We will move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your synthetic strategies.
The primary application for (E)-(4-Styrylphenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction, a powerful tool for forming carbon-carbon bonds.[1] A key challenge in these reactions is preserving the stereochemical integrity of the E-alkene, as isomerization to the Z-isomer can lead to undesired products and complicated purification steps. This guide focuses on diagnosing and solving issues related to stereoselectivity.
Core Concepts: The Suzuki-Miyaura Catalytic Cycle and Stereochemical Integrity
The stereochemical outcome of a Suzuki-Miyaura reaction is determined within its catalytic cycle. For vinylboronic acids, the reaction generally proceeds with retention of the double bond geometry.[2] This is a consequence of the concerted nature of the key steps.
The three fundamental steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner. This step typically proceeds with retention of stereochemistry for vinyl halides.[3]
-
Transmetalation: The organic group is transferred from the boron atom to the palladium center. This crucial step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4][5][6]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, regenerating the Pd(0) catalyst and forming the final product. This step also proceeds with retention of stereochemistry.[2]
Figure 1: The Suzuki-Miyaura Catalytic Cycle. This diagram illustrates the key steps where stereochemistry is transferred and preserved. For (E)-(4-Styrylphenyl)boronic acid, R² represents the styrylphenyl group.
Troubleshooting Guide: Loss of Stereoselectivity
This section addresses the most common issue encountered: the unintended formation of the (Z)-isomer of your product.
Q1: I'm observing significant (Z)-isomer formation in my final product. What are the likely causes and how can I fix it?
This is a frequent problem that can often be traced back to the choice of ligand, base, or reaction conditions.
Possible Cause A: Ligand Effects The ligand bound to the palladium center dictates the catalyst's reactivity and stability. An inappropriate ligand can lead to side reactions that cause isomerization. While ligands like triphenylphosphine in Pd(PPh₃)₄ are standard and typically promote retention, other catalyst systems may behave differently.[7]
-
Expert Recommendation: The rate of reductive elimination is critical. If this step is slow, competing isomerization pathways can occur. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) can accelerate reductive elimination, minimizing the lifetime of intermediates that could isomerize.[8]
-
Troubleshooting Steps:
-
Switch to a Retention-Promoting Catalyst: If not already using it, start with a catalyst known for high stereoretention, such as Pd(PPh₃)₄.
-
Screen Bulky Ligands: If isomerization persists, screen a panel of bulky, electron-rich ligands in combination with a palladium precursor like Pd(OAc)₂ or a pre-catalyst.[8]
-
| Ligand Type | Example(s) | Typical Application & Rationale |
| Standard Triphenylphosphines | PPh₃ | General purpose, good for many simple couplings. Retention is usually high. |
| Bulky, Electron-Rich Dialkylbiarylphosphines | SPhos, XPhos, RuPhos | Excellent for challenging couplings, including sterically hindered substrates. They promote rapid reductive elimination, which helps outpace isomerization pathways.[8] |
| Bidentate Phosphines | dppf | Commonly used, but some studies have shown that catalysts like Pd(dppf)Cl₂ can, under certain conditions, lead to a loss of stereoselectivity or even inversion.[7] |
Possible Cause B: Base and Solvent Effects The base is essential for activating the boronic acid but can also be a source of isomerization, especially if it's too strong or if reaction times are prolonged.[9][10] The choice of base and solvent are often interlinked.[9][11]
-
Expert Recommendation: The strength and solubility of the base matter. Strong bases like NaOH or KOtBu can sometimes promote isomerization of the double bond. Weaker inorganic bases are often a safer choice for stereosensitive substrates.[5][8]
-
Troubleshooting Steps:
-
Screen Weaker Bases: Switch from strong hydroxide or alkoxide bases to milder carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) bases.[5] Cs₂CO₃ is particularly effective in many cases due to its high solubility in organic solvents.
-
Optimize the Solvent System: The solvent influences the solubility and reactivity of the base and catalyst.[9] Aprotic solvents like dioxane, THF, or toluene are common. Sometimes, a small amount of water is needed to dissolve the base, but this can also promote side reactions. If possible, test anhydrous conditions with a soluble base like K₃PO₄.
-
Possible Cause C: Thermal or Catalyst-Induced Isomerization High temperatures and long reaction times can provide the energy needed for the product to isomerize to a more stable thermodynamic mixture.
-
Expert Recommendation: Reactions should be run at the lowest effective temperature and monitored closely to avoid unnecessary heating after completion.
-
Troubleshooting Steps:
-
Temperature Screen: Attempt the reaction at a lower temperature (e.g., reduce from 100°C to 80°C or 60°C).
-
Reaction Monitoring: Track the reaction progress by TLC or LC-MS and stop the reaction as soon as the limiting reagent is consumed.
-
Figure 2: Troubleshooting Workflow for Isomerization. A systematic approach to diagnosing and solving the loss of stereoselectivity.
Frequently Asked Questions (FAQs)
Q2: My reaction yield is low due to significant protodeboronation. How can I prevent this?
Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common and detrimental side reaction for vinylboronic acids.[8][12]
-
Expert Recommendation: This side reaction is often promoted by water and strong bases. The most robust solution is to protect the boronic acid functionality.
-
Solutions:
-
Use a Boronic Ester: Convert the (E)-(4-Styrylphenyl)boronic acid to a more stable boronic ester, such as a pinacol ester or an MIDA boronate.[12] These derivatives are significantly more resistant to protodeboronation but are still highly reactive in the Suzuki-Miyaura coupling.[3] MIDA boronates are particularly useful as they are bench-stable and slowly release the boronic acid under aqueous basic conditions, keeping its concentration low and minimizing side reactions.[3]
-
Minimize Water: Use anhydrous solvents and finely powdered, dry bases. If an aqueous base is necessary, use the minimum amount required and consider slower addition.
-
Milder Conditions: Employ a weaker base (e.g., K₃PO₄) and run the reaction at a lower temperature.[8]
-
Q3: How critical is degassing, and what is the best method?
Degassing is absolutely critical for the success of most palladium-catalyzed cross-coupling reactions.
-
Expert Recommendation: Oxygen can oxidatively deactivate the active Pd(0) catalyst, leading to low or no conversion. It can also promote the undesired homocoupling of the boronic acid.[9]
-
Recommended Methods:
-
Freeze-Pump-Thaw: This is the most rigorous method for removing dissolved oxygen and is recommended for highly sensitive reactions. It involves freezing the solvent, evacuating the headspace with a vacuum pump, and then thawing to release dissolved gases. This cycle is typically repeated three times.
-
Inert Gas Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes is a simpler and often sufficient method. Ensure the gas outlet is vented properly. After sparging, maintain a positive pressure of the inert gas over the reaction for its duration.
-
Q4: How do I achieve high diastereoselectivity when coupling (E)-(4-Styrylphenyl)boronic acid with a chiral electrophile?
When creating a new stereocenter, controlling diastereoselectivity is paramount.
-
Expert Recommendation: Standard achiral ligands like PPh₃ will not induce selectivity; the outcome will be determined by the substrate's inherent facial bias, which may be low. To achieve high diastereoselectivity, a chiral ligand is required to create a chiral environment around the palladium catalyst.
-
Strategy for Optimization:
-
Establish a Baseline: First, run the reaction with a reliable achiral ligand system (e.g., Pd(OAc)₂ with SPhos) to determine the baseline diastereomeric ratio (dr) and yield.
-
Screen Chiral Ligands: The key to success is ligand screening. There is a vast library of commercially available chiral ligands. P,N-ligands like phosphinooxazolines (PHOX) have shown great success in asymmetric cross-coupling reactions.[13][14] Screen a diverse set of ligands to find a "hit."
-
Systematic Optimization: Once a promising ligand class is identified, systematically optimize the reaction by varying the base, solvent, and temperature to maximize the diastereomeric ratio.
-
Experimental Protocols
Protocol 1: General Procedure for Stereoretentive Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling (E)-(4-Styrylphenyl)boronic acid with high retention of stereochemistry.
Materials:
-
Aryl or Vinyl Halide/Triflate (1.0 equiv)
-
(E)-(4-Styrylphenyl)boronic acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) OR Palladium Precursor (e.g., Pd(OAc)₂, 2-5 mol%) with Ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous Solvent (e.g., Dioxane or Toluene, ~0.1 M)
Procedure:
-
Vessel Preparation: To an oven-dried reaction flask equipped with a magnetic stir bar and condenser, add the aryl halide, (E)-(4-Styrylphenyl)boronic acid, palladium catalyst/precursor, ligand (if separate), and base under an inert atmosphere (Argon or Nitrogen).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Degassing: Sparge the reaction mixture with Argon for 15-20 minutes.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the limiting reagent.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by column chromatography on silica gel. Analyze the product by ¹H NMR to determine the E/Z ratio by integrating the characteristic signals of the vinyl protons. The coupling constants for E-alkenes are typically larger (J ≈ 15-18 Hz) than for Z-alkenes (J ≈ 10-12 Hz).
References
-
White, P. D., & Smith, C. J. (Year). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Link
-
Beilstein Journals. (2021, October 29). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry. Link
-
BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids. BenchChem. Link
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Link
-
PMC. (2021, February 11). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PMC. Link
-
ResearchGate. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Link
-
Aidic. (n.d.). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Aidic. Link
-
Organic Chemistry Portal. (2014). Palladium-Catalyzed Cross-Coupling Reaction of Diazo Compounds and Vinyl Boronic Acids: An Approach to 1,3-Diene Compounds. Organic Chemistry Portal. Link
-
PMC. (2024, August 2). Stereospecific Enzymatic Conversion of Boronic Acids to Amines. PMC. Link
-
PMC. (2025, December 3). Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality. PMC. Link
-
PMC. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. Link
-
Sandford, C., et al. (2017, June 8). Stereospecific functionalizations and transformations of secondary and tertiary boronic esters. Chemical Science. Link
-
SciSpace. (n.d.). Data-driven catalyst optimization for stereodivergent asymmetric synthesis of α-allyl carboxylic acids. SciSpace. Link
-
SciSpace. (n.d.). Asymmetric Synthesis of Secondary and Tertiary Boronic Esters. SciSpace. Link
-
ResearchGate. (2025, September 9). Palladium-Catalyzed Cross-Coupling Reactions of Paramagnetic Vinyl Bromides and Paramagnetic Boronic Acids. ResearchGate. Link
-
Matteson, D. S. (2013, October 18). Boronic esters in asymmetric synthesis. The Journal of Organic Chemistry. Link
-
BenchChem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem. Link
-
wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. Link
-
ProQuest. (n.d.). Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations. ProQuest. Link
-
ResearchGate. (n.d.). The reaction of (E)‐styrylboronic acid 1a,... ResearchGate. Link
-
ResearchGate. (2025, December 9). (PDF) Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality. ResearchGate. Link
-
ChemRxiv. (n.d.). Enhanced Reactivity and Selectivity in Organocatalysis via In-Situ Proline-Boronic Acid Complex Modification. ChemRxiv. Link
-
ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. Link
-
Organic Chemistry Portal. (2023). Stereospecific Transformations of Alkylboronic Esters Enabled by Direct Boron-to-Zinc Transmetalation. Organic Chemistry Portal. Link
-
University of Rochester. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Rochester Chemistry Department. Link
-
Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II. Link
-
SciSpace. (n.d.). The boron approach to asymmetric synthesis. SciSpace. Link
-
PMC. (n.d.). Stereodivergent Olefination of Enantioenriched Boronic Esters. PMC. Link
-
Mizoguchi, H., et al. (2022, July 25). Annulative coupling of vinylboronic esters: aryne-triggered 1,2-metallate rearrangement. Organic & Biomolecular Chemistry. Link
-
Organic Chemistry Portal. (2023). Stereospecific and Regioselective Synthesis of E-Allylic Alcohols through Reductive Cross Coupling of Terminal Alkynes. Organic Chemistry Portal. Link
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Link
-
RSC Publishing. (n.d.). 4a,8a-Azaboranaphthalene-4-yl phosphine ligands: synthesis and electronic modulation in Suzuki–Miyaura coupling reactions. RSC Publishing. Link
-
MDPI. (2023, March 15). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules. Link
-
ChemRxiv. (n.d.). Tuning Imine and Boronic Acid Reactivity with Neighboring Group Effects: Iminoboronates and Diazaborines in Bioconjugation Chemistry, Sensor Development, and Stimuli-Responsive Materials. ChemRxiv. Link
Sources
- 1. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 2. wwjmrd.com [wwjmrd.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. aidic.it [aidic.it]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of (E)-(4-Styrylphenyl)boronic acid
Welcome to the Process Chemistry Support Portal. This knowledge base is designed for researchers and drug development professionals scaling up the synthesis of (E)-(4-Styrylphenyl)boronic acid. Below, you will find targeted troubleshooting guides, mechanistic explanations, and self-validating protocols to overcome common bottlenecks such as reagent decomposition, double-bond isomerization, and protodeboronation.
Borylation Strategy & Troubleshooting
FAQ: Why does my Miyaura borylation of (E)-1-bromo-4-styrylbenzene stall at 60-70% conversion, and why does adding more B₂Pin₂ fail to push the reaction to completion?
Mechanistic Causality: Traditional Miyaura borylations using bis(pinacolato)diboron (B₂Pin₂) suffer from severe limitations at scale. The primary issue is the thermal degradation and oxygen sensitivity of the diboron reagent. At standard reaction temperatures (e.g., 65 °C), the decomposition rate of the diboron species is highly competitive with the desired catalytic borylation rate[1]. Furthermore, using B₂Pin₂ requires a subsequent hydrolysis step to yield the free (E)-(4-Styrylphenyl)boronic acid. This hydrolysis is reversible, leading to incomplete conversion and making In-Process Control (IPC) end-point determination nearly impossible[2].
The Solution: Transition to tetrahydroxydiboron (BBA) to bypass the hydrolysis step entirely. To mitigate BBA's catastrophic thermal decomposition (which has an onset at 85 °C) and extreme oxygen sensitivity, utilize ethylene glycol as a co-solvent. Ethylene glycol stabilizes BBA via in situ boronate formation, significantly extending its half-life and allowing for lower catalyst loadings[1].
Quantitative Data: Catalyst & Solvent Optimization for BBA Borylation
The following table summarizes the scale-up screening data for BBA borylation, highlighting how specific palladium catalysts influence conversion and impurity profiles[2].
| Catalyst | Loading (mol %) | Solvent | Conversion (%) | Homocoupling Impurity (%) | Protodeboronation (%) |
| Pd-127 | 0.25 | MeOH | >99.0 | 2.1 | 9.1 |
| Pd-118 | 0.05 | MeOH | 45.0 | N/A | N/A |
| Pd-168 | 0.05 | MeOH / Ethylene Glycol | 96.0 | 2.4 | 4.1 |
Note: Pd-168 provides the optimal balance of high conversion and low protodeboronation at pilot scale[2].
Self-Validating Protocol: Scalable BBA Borylation
This system is designed to self-validate before the critical catalyst injection step, preventing batch failure.
-
System Purge: Charge the reactor with (E)-1-bromo-4-styrylbenzene (1.0 eq), BBA (1.25 eq), and KOAc (3.0 eq) in a 10:1 mixture of MeOH and Ethylene Glycol.
-
Validation Check 1 (Oxygen Limit): Sparge the mixture with nitrogen. Monitor the headspace O₂ levels using an inline sensor. The system is validated to proceed ONLY when headspace O₂ is < 0.5% [1]. Higher oxygen levels will trigger catastrophic BBA decomposition.
-
Catalyst Injection: Once validated, inject Pd-168 (0.05 mol%) at 25 °C.
-
Reaction & IPC: Heat to 40 °C (do not exceed 65 °C to prevent protodeboronation[2]).
-
Validation Check 2 (Completion): Pull an aliquot for HPLC. The reaction is validated for workup when the LCAP (Liquid Chromatography Area Percent) of the starting bromide is < 1.0%.
Process Workflows & Decision Matrices
When designing the scale-up route, process chemists must choose between Palladium-catalyzed borylation and halogen-metal exchange. The decision matrix below outlines the logical flow and failure points of each route.
Strategic decision matrix for the scale-up borylation of styryl halides.
Mitigating Protodeboronation During Heck Coupling or Workup
FAQ: I am attempting a Heck coupling using 4-bromophenylboronic acid and styrene, but my isolated yield of (E)-(4-Styrylphenyl)boronic acid is <30%. IPC shows massive formation of styrene and unsubstituted benzene. What is happening?
Mechanistic Causality: You are observing base-catalyzed protodeboronation. Heck reactions typically require basic conditions (e.g., triethylamine, carbonates) and elevated temperatures. Under basic conditions (pH > 10), the neutral boronic acid converts into the electron-rich trihydroxyboronate anion,[ArB(OH)₃]⁻[3]. This intermediate is highly susceptible to C-B bond cleavage, rapidly extruding boric acid and leaving behind the protodeboronated arene (benzene, in this case)[3].
Base-catalyzed protodeboronation pathway affecting arylboronic acids.
The Solution: Do not carry an unprotected boronic acid through a high-temperature Heck reaction. Instead, alter the synthetic sequence: perform the Heck reaction on the halide first (e.g., 1-bromo-4-iodobenzene + styrene → (E)-1-bromo-4-styrylbenzene), and perform the borylation as the final step.
Managing Halogen-Metal Exchange at Pilot Scale
FAQ: We want to avoid Palladium entirely and use a one-pot lithiation-borylation approach. How do we ensure reproducibility without cryogenic runaway?
Mechanistic Causality: Halogen-metal exchange using n-BuLi is extremely fast but highly exothermic. At scale, inadequate heat removal leads to localized warming, promoting side reactions such as Wurtz-Fittig coupling (homocoupling) or protonation of the aryllithium intermediate by the solvent.
The Solution: Implement a strictly controlled semi-batch cryogenic protocol. By trapping the aryllithium intermediate immediately with a borate ester, you prevent side reactions and can execute a neat one-pot process with a follow-on Suzuki coupling or simple acidic workup[4].
Self-Validating Protocol: One-Pot Lithiation-Borylation
-
Cryogenic Setup: Dissolve (E)-1-bromo-4-styrylbenzene in anhydrous 2-MeTHF. Cool the reactor to -78 °C.
-
Lithiation: Dose n-BuLi (1.05 eq) at a rate that maintains the internal temperature below -70 °C.
-
Validation Check (Lithiation Efficiency): Pull a 1 mL aliquot, quench immediately with MeOH, and analyze via HPLC. The system is validated for borate addition ONLY if the ratio of starting bromide to the quenched intermediate ((E)-styrylbenzene) is < 1:99. If unreacted bromide remains, the lithiation has stalled; abort the batch or re-evaluate bulk moisture content.
-
Borylation: Once validated, rapidly dose triisopropyl borate (B(OiPr)₃) (1.5 eq).
-
Hydrolysis: Warm to 0 °C and quench with 2M HCl to destroy excess borate reagent and hydrolyze the ester to the free boronic acid[4]. Phase separate and isolate the crude product via direct filtration using water as an antisolvent[4].
References
-
Development and Scale-up of an Efficient Miyaura Borylation Process Using Tetrahydroxydiboron - ACS Publications. acs.org.[Link]
-
Two Scale-up Examples of One-Pot Lithiation Borylation/Suzuki Coupling in Drug Synthesis. medium.com.[Link]
-
Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion - LJMU Research Online. ljmu.ac.uk.[Link]
-
MIYAURA BORYLATION - Scientific Update - UK. scientificupdate.com.[Link]
Sources
purification of crude (E)-(4-Styrylphenyl)boronic acid after synthesis
Technical Support Center: Ticket #4482 Subject: Purification & Troubleshooting for (E)-(4-Styrylphenyl)boronic Acid Assigned Specialist: Dr. A. Vance, Senior Application Scientist, Boron Chemistry Div.
Overview
Hello. I understand you are dealing with the workup of crude (E)-(4-Styrylphenyl)boronic acid . This molecule presents a unique "double-edged" challenge: it combines the amphiphilic, equilibrium-prone nature of a boronic acid with the light-sensitivity and lipophilicity of a stilbene derivative.
Standard purification methods often fail here because users treat it like a simple organic intermediate. If you try to column this on standard silica, it will streak (due to silanol interactions). If you recrystallize from pure water, it won't dissolve (due to the styryl tail).
Below is the Tier 1 Engineering Protocol we use internally to rescue this compound from crude reaction mixtures (Heck or Grignard origins).
Module 1: The "Golden Standard" Protocol (Acid-Base Extraction)
Theory: This method leverages the switchable solubility of the boron center.
-
High pH (Basic): The boron atom accepts a hydroxide ion, forming a tetrahedral boronate anion (
). This species is water-soluble.[1][2][3][4] -
Low pH (Acidic): Protonation restores the trigonal planar boronic acid (
), which precipitates out of water.
Why this works for Styryl derivatives: Most impurities (homocoupled stilbenes, phosphine ligands, unreacted halides) do not have this pH-switchable solubility. They remain in the organic layer during the basic wash.
Step-by-Step Workflow
-
Dissolution (The "Switch On"):
-
Take your crude solid/oil.
-
Add 1M NaOH (aq) .
-
Critical Nuance: Because the styryl tail is lipophilic, the salt might form a "grease" rather than dissolving. Add 10-20% Methanol to the aqueous base to assist solubility. Stir until you have a clear solution.
-
-
The Organic Wash (The "Purge"):
-
Wash the basic aqueous layer with Dichloromethane (DCM) or Diethyl Ether (2x).
-
Discard the organic layer. This contains your catalyst ligands and homocoupled byproducts (e.g., 4,4'-distyrylbiphenyl).
-
-
Precipitation (The "Switch Off"):
-
Cool the aqueous layer to 0°C (Ice bath).
-
Slowly add 2M HCl dropwise with vigorous stirring.
-
Target pH: Adjust to pH 1-2 .
-
A white/off-white solid should precipitate immediately.
-
-
Collection:
-
Filter the solid. Wash with copious amounts of cold water to remove inorganic salts (NaCl).
-
Do not dry with heat yet. (See Module 2 regarding Boroxines).
-
Module 2: Visualization of Logic
The following flowchart illustrates the decision matrix for this purification.
Figure 1: Acid-Base extraction logic targeting the amphoteric nature of the boronic acid group.
Module 3: Troubleshooting Dashboard (FAQ)
Ticket #001: "My NMR shows a confusing mixture of peaks. Is it impure?"
Diagnosis: Likely Boroxine Formation , not chemical impurity.
Explanation: Boronic acids exist in a reversible equilibrium with their cyclic trimeric anhydrides (boroxines). This is driven by the removal of water.[5]
-
Run your NMR in d6-DMSO or CD3OD with a drop of D2O. This hydrolyzes the boroxine back to the monomer, simplifying the spectrum to a single set of peaks [1].
-
Do not attempt to purify this "impurity" away; it is chemically inherent to the substance.
Ticket #002: "The product is grey or black." Diagnosis: Palladium (Pd) Contamination . Explanation: If synthesized via Heck coupling, residual Pd can chelate to the alkene or the boron. The Fix:
-
Celite Filtration: Dissolve the crude in hot acetone or THF and filter through a pad of Celite.
-
Scavengers: If high purity is required (drug development), treat the solution with Thiol-functionalized Silica (SH-Silica) or MP-TMT resin. These bind Pd avidly [2].
-
Avoid Crystallization: Do not rely solely on crystallization, as Pd often occludes within the crystal lattice.
Ticket #003: "The melting point is broad." Diagnosis: Variable Hydration State . Explanation: Boronic acids are rarely stoichiometric hydrates. They can be anhydrous, monohydrates, or mixtures with boroxines. This causes broad melting ranges. The Fix:
-
Use Elemental Analysis (Combustion) for purity confirmation rather than melting point.
-
If you must define a melting point, dehydrate the sample fully to the boroxine (heating under vacuum) and measure that, or report it as "decomposes > X°C".
Ticket #004: "My yield dropped after leaving it on the bench." Diagnosis: Photoisomerization or Oxidation . Explanation:
-
Isomerization: The (E)-styryl double bond is sensitive to UV light. Prolonged exposure can generate the (Z)-isomer.
-
Oxidation: Moist air can slowly oxidize the C-B bond to a C-O bond (forming the phenol), especially if trace copper or palladium is present. The Fix:
-
Store in Amber Vials .
-
Flush with Argon/Nitrogen and store at 4°C.
Module 4: Advanced Recrystallization Data
If the Acid-Base extraction (Module 1) does not yield >98% purity, use recrystallization. Unlike simple phenylboronic acid, the styryl tail reduces water solubility.
Solvent System Recommendations:
| Solvent System | Ratio (v/v) | Protocol Notes | Suitability |
| Acetonitrile / Water | 3:1 | Dissolve in hot MeCN, add H2O until turbid, cool slowly. | Best Overall (Balances solubility & yield) |
| Acetone / Water | 1:1 | Good for removing highly polar salts. | Good, but yield can be lower. |
| Toluene | 100% | Heat to reflux, cool to -20°C. | Specific for Boroxines . Drives dehydration. |
| DCM / Hexane | 1:4 | Dissolve in minimal DCM, layer Hexane on top. | Good for removing "oily" impurities. |
References
-
Hall, D. G. (Ed.).[5] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, 2011.
- Grounding: Defines the boroxine-boronic acid equilibrium and NMR characteriz
-
Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889–900, 2004.
- Grounding: Establishes protocols for Pd removal using scavengers vs.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443, 2014.
- Grounding: Discusses the stability and protodeboronation risks associ
Sources
- 1. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. 4-Carboxyphenylboronic acid, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. 4-Carboxyphenylboronic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. reddit.com [reddit.com]
Validation & Comparative
A Senior Application Scientist's Guide to LC-MS Analysis of (E)-(4-Styrylphenyl)boronic Acid Coupling Products
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of (E)-(4-styrylphenyl)boronic acid and its coupling products, which are pivotal in modern synthetic chemistry. As a key reagent in Suzuki-Miyaura cross-coupling reactions, accurate monitoring of this compound, its derivatives, and potential by-products is critical for process optimization and quality control in pharmaceutical and materials science.[1][2][3] This document moves beyond standard protocols to explain the underlying principles and rationale for methodological choices, empowering researchers to develop robust and reliable analytical solutions.
The Analytical Challenge of Boronic Acids
(E)-(4-styrylphenyl)boronic acid, like many of its class, presents unique analytical challenges that must be addressed for successful LC-MS analysis.
-
Chemical Instability: Boronic acids can undergo several undesirable side reactions, such as protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[4][5][6] This is a common side reaction in Suzuki couplings and can be influenced by pH, temperature, and the catalytic system.[4][5][7]
-
Physical Complexity: In solution and in the gas phase, boronic acids have a propensity to form cyclic trimeric anhydrides known as boroxines through dehydration.[8][9][10][11] This equilibrium between the monomeric acid and the trimeric boroxine can lead to complex chromatograms and mass spectra, complicating data interpretation.[8][12]
-
Chromatographic Interactions: The Lewis acidic nature of the boron atom and the presence of hydroxyl groups can lead to undesirable interactions with silica-based stationary phases, particularly with free silanol groups.[13][14] This can result in poor peak shape, tailing, and irreversible adsorption.
Effective LC-MS method development hinges on controlling these factors to ensure that the analytical results accurately reflect the composition of the reaction mixture.
Strategic Method Development: A Comparative Approach
To illustrate the impact of chromatographic choices, we will compare two distinct reversed-phase LC-MS methods for the analysis of a model Suzuki-Miyaura reaction mixture containing (E)-(4-styrylphenyl)boronic acid, its corresponding biaryl product, and a common protodeboronation by-product (styrene).
-
Method A: The Workhorse - Standard C18 Analysis
-
Method B: The Specialist - Phenyl-Hexyl for Enhanced Selectivity
-
Rationale: Phenyl-Hexyl columns provide an alternative selectivity based on a combination of hydrophobic interactions from the hexyl chain and π-π interactions between the phenyl rings of the stationary phase and aromatic analytes.[15][17][18] This can be particularly advantageous for resolving structurally similar aromatic compounds.[15][19]
-
The following workflow outlines the general process for both methods.
Caption: Comparison of separation mechanisms.
Detailed Experimental Protocols
These protocols provide a starting point for method development. Optimization will be required based on the specific instrumentation and reaction conditions.
Sample Preparation:
-
Withdraw a 10 µL aliquot from the reaction mixture.
-
Quench immediately in 990 µL of a 50:50 acetonitrile/water mixture. This halts the reaction and prepares the sample for reversed-phase analysis.
-
Vortex the sample for 10 seconds.
-
If necessary, centrifuge to pellet any solids and transfer the supernatant to an LC vial.
Method A: Standard C18 Protocol
-
LC System: Standard HPLC or UHPLC system
-
Column: High-quality C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Rationale: Acidifying the mobile phase helps to suppress the ionization of free silanols on the stationary phase and ensures the boronic acid is in a neutral state, improving peak shape. [1]* Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: 30% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
Method B: Enhanced Phenyl-Hexyl Protocol
-
LC System: Standard HPLC or UHPLC system
-
Column: Phenyl-Hexyl, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8)
-
Rationale: A buffered, near-neutral mobile phase can sometimes improve stability and peak shape for boronic acids compared to highly acidic conditions. [12]Ammonium acetate is a volatile buffer compatible with MS.
-
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
Mass Spectrometry Parameters (Applicable to Both Methods)
-
Instrument: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass Spectrometer
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Negative
-
Rationale: Boronic acids readily form [M-H]⁻ anions in negative mode ESI, often providing high sensitivity and a clean spectrum. [20]Other adducts, like [M+formate]⁻ or [M+acetate]⁻, are also commonly observed and can be used for confirmation.
-
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Gas Temp: 400 °C
-
Scan Range: 100 - 500 m/z
Data Interpretation and Troubleshooting
-
(E)-(4-Styrylphenyl)boronic acid: Expected [M-H]⁻ at m/z 223.08. Look for the characteristic boron isotope pattern.
-
Protodeboronation Product (Styrene): This by-product lacks the boronic acid moiety and will not ionize well under these conditions. Its presence is inferred by the consumption of starting material without a corresponding increase in the desired product.
-
Coupling Product (e.g., with Bromobenzene): Expected [M-H]⁻ corresponding to the biaryl product. For a simple phenyl coupling, this would be 1,4-distyrylbenzene, which is neutral and better detected in positive mode (APCI or ESI with appropriate modifiers). For reaction monitoring, focusing on the consumption of the boronic acid is often the most direct approach.
-
Common Issue: Peak Tailing: If significant tailing is observed even with the Phenyl-Hexyl column, consider adding a small amount of a competing Lewis base (e.g., trace amounts of a diol like mannitol) to the mobile phase to further mask active sites on the silica surface.
-
Common Issue: Boroxine Formation: If multiple peaks are observed for the boronic acid standard, this may be due to on-column equilibrium with the boroxine trimer. Increasing the column temperature or adjusting the mobile phase pH can help favor the monomeric form. [12] By carefully selecting a stationary phase with alternative selectivity, such as a Phenyl-Hexyl column, and optimizing mobile phase conditions, the common challenges associated with the LC-MS analysis of (E)-(4-styrylphenyl)boronic acid can be effectively overcome, leading to more accurate and reliable monitoring of critical chemical transformations.
References
-
Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(19), 7858-7864. [Link]
-
Amegadzie, A. K., et al. (2015). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 26(10), 1756–1764. [Link]
-
Protodeboronation. In Wikipedia. Retrieved March 7, 2026. [Link]
-
Koppen, R., et al. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry, 82(10), 4156–4163. [Link]
-
Tokunaga, Y., et al. (2007). Formation of Hetero-Boroxines: Dynamic Combinatorial Libraries Generated through Trimerization of Pairs of Arylboronic Acids. Chemistry – An Asian Journal, 2(11), 1365-1371. [Link]
-
Wang, Y., et al. (2010). Mass spectrometnc analysis for organic boron compounds. 2010 International Conference on Electrical and Control Engineering. [Link]
-
Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Oreate AI. [Link]
-
Agilent Technologies. (2022, April 15). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent Technologies. [Link]
-
SMT. Phenyl-Hexyl Columns. SMT. [Link]
-
Reddit user discussion. (2025, October 12). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? r/chemistry. [Link]
-
Waters Corporation. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters. [Link]
-
McCarthy, S., et al. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]
-
Kua, J., et al. (2009). Boroxine formation reaction mechanism as calculated by DFT. ResearchGate. [Link]
-
Cacchi, S., et al. (2001). Electrospray Ionization Mass Spectrometry Detection of Intermediates in the Palladium-Catalyzed Oxidative Self-Coupling of Areneboronic Acids. The Journal of Organic Chemistry, 66(16), 5557–5562. [Link]
-
Kua, J., & Iovine, P. M. (2008). Favoring Heterotrimeric Boroxine Formation Using an Internal Lewis Base: A Computational Study. The Journal of Physical Chemistry A, 112(38), 9093–9098. [Link]
-
Perera, S., et al. (2015). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. [Link]
-
Iovine, P. M., & Korich, A. L. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Organic Chemistry, 76(8), 2649–2657. [Link]
-
De Muynck, C., et al. (2006). Boric acid as a mobile phase additive for high performance liquid chromatography separation of ribose, arabinose and ribulose. Journal of Chromatography A, 1101(1-2), 107-112. [Link]
-
G. Di Palma, et al. (2021). On-Surface Synthesis of Boroxine-Based Molecules. Molecules, 26(23), 7291. [Link]
-
Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. Chemistry LibreTexts. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Element Lab Solutions. [Link]
-
Chen, Y., et al. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
-
Zhang, Q., et al. (2013). Fluorescent Boronic Acid Polymer Grafted on Silica Particles for Affinity Separation of Saccharides. Polymers, 5(4), 1232–1243. [Link]
-
Nykaza, T. V. (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Purdue University. [Link]
-
Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. [Link]
-
Liu, Z., et al. (2016). Boronic acid-fumed silica nanoparticles incorporated large surface area monoliths for protein separation by nano-liquid chromatography. Analytical and Bioanalytical Chemistry, 408(29), 8457–8466. [Link]
-
Meloni, F., et al. (2022). Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry. ChemPlusChem, 87(3), e202100545. [Link]
-
Advion. (n.d.). SUZUKI REACTION MONITORING Using Compact Mass Spectrometry with TLC Interface. Advion. [Link]
-
B'Hymer, C., & Onyia, A. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International, 39(12), 596-601. [Link]
-
SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX. [Link]
-
Chen, Y., et al. (2012). Boronic Acid Functionalized Nanosilica for Binding Guest Molecules. ACS Applied Materials & Interfaces, 4(9), 4943–4950. [Link]
-
Schafer, M., & McIndoe, J. S. (2012). The application of electrospray ionization mass spectrometry to homogeneous catalysis. Dalton Transactions, 41(2), 305-317. [Link]
-
Zonta, C., et al. (2005). Analysis of 10B antitumoral compounds by means of flow-injection into ESI-MS/MS. Journal of Mass Spectrometry, 40(12), 1599-1604. [Link]
-
Chromatography Forum discussion. (2012, October 20). analysis of boric acid by LC-MS. Chromatography Forum. [Link]
-
ResearchGate. (n.d.). Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing. ResearchGate. [Link]
-
Wahyuni, F. S. (2015, January 21). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University. [Link]
-
Longdom Publishing. (2024, September 25). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Analytical & Bioanalytical Techniques. [Link]
-
Al-Sayah, M. A., & Fasih, A. (2023). Silica-Based Stationary Phase with Surface Bound N-Acetyl-glucosamine for Hydrophilic Interaction Liquid Chromatography. Molecules, 28(20), 7114. [Link]
-
Hitosugi, S., & Chiba, S. (2013). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Synlett, 24(10), 1239-1242. [Link]
-
Rohdenburg, M., et al. (2012). Collision-induced gas-phase reactions of perhalogenated closo-dodecaborate clusters - A comparative study. Dalton Transactions, 41(32), 9789-9797. [Link]
-
Black, A., & McIndoe, J. S. (2006). Observation of Catalytic Intermediates in the Suzuki Reaction by Electrospray Mass Spectrometry. Organometallics, 25(21), 4929–4932. [Link]
-
Wahyuni, F. S., & van Beek, T. A. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin and fluorescence detection. Journal of Chromatography A, 1419, 70-78. [Link]
Sources
- 1. waters.com [waters.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Fluorescent Boronic Acid Polymer Grafted on Silica Particles for Affinity Separation of Saccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
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- 18. separationmethods.com [separationmethods.com]
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- 20. sciex.com [sciex.com]
(E)-(4-Styrylphenyl)boronic acid vs other vinylboronic acids in cross-coupling
As a Senior Application Scientist navigating the complexities of C–C bond formation, selecting the optimal boron coupling partner is rarely a simple matter of commercial availability. When synthesizing extended conjugated systems—such as organic light-emitting diodes (OLEDs), organic semiconductors, or specific pharmaceutical pharmacophores—the choice between using an extended arylboronic acid like (E)-(4-Styrylphenyl)boronic acid versus a direct vinylboronic acid (or its derivatives) fundamentally alters the synthetic strategy, reaction stability, and overall yield.
This guide provides an objective, data-driven comparison of these two classes of reagents, detailing the mechanistic causality behind their behavior and offering validated experimental protocols.
Structural Divergence and Mechanistic Causality
To understand their performance in Suzuki-Miyaura cross-coupling, we must first analyze the electronic environment of the boron atom in both reagent classes.
(E)-(4-Styrylphenyl)boronic acid is fundamentally an arylboronic acid. The boron atom is directly bonded to an sp²-hybridized carbon of a phenyl ring, with the styryl group extending the conjugation at the para position. The vacant p-orbital of the boron atom interacts with the aromatic π-system, which provides significant thermodynamic stability. It behaves predictably, akin to standard electron-neutral arylboronic acids.
Vinylboronic acids (e.g., vinylboronic acid, styrylboronic acid), conversely, feature a boron atom directly attached to the sp² carbon of an alkene. This direct attachment creates a highly reactive conjugated system. The vacant p-orbital on the boron atom moderately stabilizes adjacent carbon-radical species, making unprotected vinylboronic acids highly susceptible to spontaneous radical polymerization[1]. Furthermore, the vinylic C–B bond is highly prone to protodeboronation (cleavage of the C–B bond to yield the corresponding alkene), which is a primary cause of low yields in cross-coupling[2].
Due to these instabilities, vinylboronic acid cannot be easily isolated in its free form and is typically deployed as a masked surrogate, such as a pinacol (pin) ester, trifluoroborate salt, or MIDA ester[][4].
Structural & Mechanistic Divergence of Boron Coupling Partners
Performance and Stability Comparison
The differing electronic structures dictate their handling requirements and safety profiles.
Thermal and Exothermic Hazards: Unprotected vinylboronic acids and even some masked variants (like potassium vinyltrifluoroborate) can present severe safety hazards. In aqueous Suzuki-Miyaura systems, the cross-coupling of aryl bromides with vinylboron species can trigger significant exothermic events. Studies have shown that the Maximum Temperature of Synthesis Reaction (MTSR) can rapidly exceed the boiling point of the solvent, leading to potential thermal runaways[5]. (E)-(4-Styrylphenyl)boronic acid does not exhibit this extreme exothermic profile, making it safer for scale-up.
Catalyst and Ligand Requirements: Because vinylboronic acids undergo competitive protodeboronation, the oxidative addition and transmetalation steps must be accelerated. This often necessitates higher catalyst loadings (3–5 mol%) and the use of bulky, electron-rich Buchwald-type ligands (e.g., SPhos, XPhos) to favor the cross-coupling pathway over decomposition[2]. (E)-(4-Styrylphenyl)boronic acid couples efficiently using standard, cost-effective catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ at lower loadings (1–2 mol%).
Quantitative Data Summary
| Parameter | (E)-(4-Styrylphenyl)boronic acid | Vinylboronic Acids (Masked: Pin, MIDA) |
| C–B Bond Type | Aryl (sp²-aromatic) | Vinyl (sp²-alkenic) |
| Shelf Stability | High (Stable in air/moisture) | Low to Moderate (Requires masking)[] |
| Protodeboronation Risk | Low | High (Major side reaction)[2] |
| Polymerization Risk | Low | High (Free acid polymerizes spontaneously)[4] |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd₂dba₃ + SPhos/XPhos, Pd(OAc)₂ |
| Base Compatibility | K₂CO₃, Na₂CO₃ (Aqueous/Org) | Milder bases preferred (K₃PO₄, Cs₂CO₃)[2] |
| Exothermic Hazard | Standard | High (Especially in aqueous media)[5] |
| Average Yields | 75% – 95% | 40% – 85% (Highly substrate dependent)[6] |
Experimental Methodologies
To ensure a self-validating system, the following protocols are designed to mitigate the specific failure modes associated with each reagent class.
Protocol A: Synthesis of Extended Biaryls via (E)-(4-Styrylphenyl)boronic acid
Objective: Maximize yield of extended conjugated systems using standard conditions.
-
Preparation: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), (E)-(4-Styrylphenyl)boronic acid (1.1 equiv), and K₂CO₃ (2.5 equiv).
-
Degassing: Evacuate and backfill the flask with argon three times.
-
Catalyst Addition: Add Pd(PPh₃)₄ (2 mol%) under a positive argon flow.
-
Solvent: Inject a degassed mixture of Toluene/Ethanol/Water (2:1:1 v/v/v, 0.2 M concentration).
-
Reaction: Heat the biphasic mixture to 80 °C with vigorous stirring for 8–12 hours.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and partition with water. Extract the aqueous layer twice with ethyl acetate. Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Vinylation via Vinylboronic Acid MIDA Ester
Objective: Prevent protodeboronation and polymerization during direct vinylation.
-
Preparation: To a Schlenk flask, add the aryl bromide (1.0 equiv), Vinylboronic acid MIDA ester (1.5 equiv, excess required to combat residual protodeboronation), and finely powdered K₃PO₄ (3.0 equiv)[2].
-
Degassing: Evacuate and backfill with argon three times.
-
Catalyst & Ligand: Add Pd(OAc)₂ (3 mol%) and SPhos (6 mol%). Causality: The bulky, electron-rich SPhos ligand accelerates reductive elimination, outcompeting the protodeboronation pathway.
-
Solvent: Inject degassed 1,4-Dioxane/Water (5:1 v/v). Note: Water is essential to slowly hydrolyze the MIDA ester, releasing the active boronic acid in situ at a low, controlled concentration.
-
Reaction: Heat to 85 °C for 16 hours. Monitor carefully to avoid thermal runaway[5].
-
Workup & Purification: Filter through a short pad of Celite, concentrate, and purify via chromatography.
Workflow for Troubleshooting Vinylboronic Acid Cross-Coupling
Strategic Recommendations
The decision between these reagents should be dictated by the target molecule's architecture:
-
Choose (E)-(4-Styrylphenyl)boronic acid when your target requires a rigid, extended conjugated backbone (e.g., distyrylbenzenes, fluorescent probes, or OLED host materials). Because the styryl group is pre-installed on the stable phenyl ring, you bypass the instability of vinyl C–B bonds entirely, allowing for highly scalable, robust, and high-yielding reactions using inexpensive palladium catalysts.
-
Choose Vinylboronic Acids (MIDA or Pinacol Esters) when you must install a terminal vinyl group or a simple styryl group directly onto a complex core (e.g., late-stage functionalization of a pharmaceutical intermediate). Be prepared to invest in specialized ligands (Buchwald series), strict anhydrous or controlled-release conditions, and rigorous thermal monitoring to prevent runaway exotherms and protodeboronation[2][][5].
References
-
Suzuki, H., et al. (2022). Anthranilamide-protected vinylboronic acid: rational monomer design for improved polymerization/transformation ability providing access to conventionally inaccessible copolymers. Chemical Science, 13, 12703–12712. Royal Society of Chemistry. Retrieved from [Link]
-
Wang, J., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. ACS Publications. Retrieved from [Link]
-
O'Keefe, B. M., et al. (2011). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. NIH Public Access. Retrieved from[Link]
- Google Patents.Dinaphthothiophene compounds - US10385035B2.
Sources
- 1. Anthranilamide-protected vinylboronic acid: rational monomer design for improved polymerization/transformation ability providing access to conventiona ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05094C [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US10385035B2 - Dinaphthothiophene compounds - Google Patents [patents.google.com]
Stability Comparison of Styrylboronic Acids Under Different Basic Conditions: A Comprehensive Guide
Introduction
Styrylboronic acids (and their alkenyl derivatives) are indispensable building blocks in modern organic synthesis, widely utilized in Suzuki-Miyaura cross-couplings, Petasis borono-Mannich reactions, and rhodium-catalyzed conjugate additions. However, their application is frequently hampered by their susceptibility to degradation under basic conditions. For researchers and drug development professionals, understanding the phenomenological stability of these reagents is critical for optimizing reaction yields and avoiding the frustrating loss of valuable starting materials [1].
This guide provides an objective, data-driven comparison of styrylboronic acid stability across various basic environments, detailing the mechanistic causality behind their degradation and providing self-validating protocols to circumvent these issues.
Mechanistic Causality of Degradation
The primary pathway for the degradation of styrylboronic acids under basic conditions is base-catalyzed protodeboronation (the replacement of the C-B bond with a C-H bond, yielding styrene and boric acid) [2].
This process is driven by a pre-equilibrium formation of a reactive boronate anion. When exposed to basic aqueous conditions, the trigonal planar boronic acid (
Mechanism of base-catalyzed protodeboronation of styrylboronic acids via boronate anion formation.
Comparative Stability Across Basic Conditions
The stability of styrylboronic acids is highly dependent on the nature of the base, the solvent matrix, and the pH relative to the
Quantitative Stability Profile
| Base System | Solvent Matrix | Relative Stability | Primary Degradation Risk | Optimal Application |
| NaOH / KOH (Aq.) | THF / H₂O | Very Low | Rapid protodeboronation ( | Avoid; leads to complete degradation |
| Cs₂CO₃ | DMF / H₂O | Low-Moderate | Thermal protodeboronation at >80°C | Fast, low-temperature couplings |
| K₂CO₃ | Dioxane / H₂O | Moderate | Slow hydrolysis to styrene | Standard Suzuki-Miyaura (60-80°C) |
| K₃PO₄ | Toluene / H₂O | High | Phase-transfer limited deboronation | Highly recommended for sensitive substrates |
| TEA / DIPEA | Anhydrous Organic | Very High | Minimal (lacks proton source) | Anhydrous Petasis reactions |
Mitigation Strategies: Beyond the Free Acid
When working with highly sensitive styryl systems, tuning the base is sometimes insufficient. It is generally assumed that esterification to pinacol esters (Bpin) confers stability; however, kinetic studies reveal that hydrolysis of the ester to the free boronic acid often precedes protodeboronation, meaning Bpin esters are not strictly immune to basic degradation [1].
A more robust strategy involves the use of potassium styryltrifluoroborates (R-BF₃K) . Trifluoroborates act as "slow-release" reservoirs of the active boronic acid species. By maintaining a low steady-state concentration of the reactive boronate, the productive transmetalation step kinetically outcompetes the protodeboronation pathway [4].
Decision matrix for optimizing base and boron species to minimize degradation.
Experimental Methodologies (Self-Validating Protocols)
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. By incorporating internal standards and kinetic monitoring, researchers can definitively attribute reaction outcomes to the stability of the boron species rather than catalytic failure.
Protocol 1: In Situ NMR Kinetic Profiling of Protodeboronation
Purpose: To quantify the half-life of (E)-styrylboronic acid under specific basic conditions before committing to synthetic scale-up.
-
Preparation of Standard Solution: Dissolve 0.1 mmol of (E)-styrylboronic acid and 0.05 mmol of 1,3,5-trimethoxybenzene (internal standard) in 0.5 mL of deuterated solvent (e.g., THF-
or 1,4-dioxane- ). -
Base Addition: Add the desired base (e.g., 0.2 mmol K₂CO₃) dissolved in 0.1 mL of D₂O.
-
NMR Acquisition: Immediately transfer the mixture to an NMR tube. Acquire
NMR spectra at 10-minute intervals over 2 hours at the target reaction temperature (e.g., 60°C). -
Data Analysis: Integrate the vinylic protons of the styrylboronic acid (approx. 6.0-7.5 ppm) against the internal standard (6.08 ppm). The appearance of styrene vinylic peaks (approx. 5.2 and 5.7 ppm) confirms protodeboronation.
-
Causality Check: If degradation is rapid, the pH of the aqueous microenvironment exceeds the
of the boronic acid. Switch to a weaker base (e.g., K₃PO₄) or a slow-release BF₃K salt.
Protocol 2: Optimized Suzuki-Miyaura Coupling of Base-Sensitive Styrylboronic Acids
Purpose: A robust, baseline protocol that minimizes degradation while maximizing cross-coupling efficiency.
-
Reagent Setup: In a Schlenk tube, combine the aryl halide (1.0 equiv), (E)-styrylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and anhydrous K₃PO₄ (2.0 equiv).
-
Solvent Degassing: Add a pre-degassed mixture of Toluene/H₂O (10:1 v/v). Note: Degassing is critical to prevent oxidative deboronation, a competing degradation pathway driven by ROS.
-
Reaction Execution: Stir the biphasic mixture vigorously at 80°C for 4-6 hours. The biphasic nature ensures a low steady-state concentration of hydroxide in the organic layer, kinetically mitigating protodeboronation.
-
Validation: Monitor the reaction via TLC or GC-MS. The presence of unreacted aryl halide alongside styrene indicates premature protodeboronation of the boronic acid. If this occurs, replace the free acid with potassium (E)-styryltrifluoroborate.
References
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at:[Link]
-
Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. ResearchGate. Available at: [Link]
-
Cross-Coupling Synthesis of Methylallyl Alkenes: Scope Extension and Mechanistic Study. MDPI. Available at: [Link]
-
Highly Stereoselective Synthesis of cis-Alkenyl Pinacolboronates and Potassium cis-Alkenyltrifluoroborates via a Hydroboration/Protodeboronation Approach. National Institutes of Health (PMC). Available at:[Link]
Comparative Guide: Validating and Maintaining (E)-Stereochemistry in Cross-Couplings of (E)-(4-Styrylphenyl)boronic Acid
Executive Summary & Technical Context[1][2][3][4][5][6][7][8]
In the synthesis of extended
However, "retention" is not guaranteed. Palladium migration (chain walking), thermal isomerization, or Lewis-acid-mediated scrambling can erode the stereochemical integrity of the distal alkene. This guide provides a rigorous validation protocol to ensure the (E)-geometry survives the reaction and objectively compares this route against alternative synthetic strategies.
The Substrate and The Challenge
The Molecule: (E)-(4-Styrylphenyl)boronic acid (CAS: 250603-10-2) features a trans-stilbene unit para-substituted with a boronic acid.
The Reaction Site: The C(sp
Mechanistic Pathway & Risk Points
The following diagram illustrates the intended reaction pathway versus the isomerization risk.
Figure 1: Reaction pathway showing the primary Suzuki coupling route (Green) and the potential isomerization risk pathway (Red) caused by catalyst migration or thermal stress.
Analytical Validation Protocol (The "How-To")
Trusting the label on the bottle is insufficient for high-value synthesis. You must validate the stereochemistry after the coupling.
Method A: H NMR Spectroscopy (The Gold Standard)
The most robust, self-validating method for distinguishing (E) from (Z) isomers in stilbenes is the analysis of vicinal proton coupling constants (
-
Protocol:
-
Isolate the product (remove Pd and salts).
-
Dissolve in CDCl
or DMSO- . -
Acquire a standard
H spectrum (min. 300 MHz, ideally 500 MHz). -
Locate the vinylic protons (typically
6.5–7.5 ppm). -
Calculate
: Measure the distance between the outer peaks of the doublet (in Hz).
-
| Parameter | (E)-Isomer (Trans) | (Z)-Isomer (Cis) | Technical Note |
| Coupling Constant ( | 15.0 – 17.0 Hz | 6.0 – 12.0 Hz | The definitive metric. If |
| Chemical Shift ( | Downfield (Deshielded) | Upfield (Shielded) | Due to steric strain in the cis isomer forcing rings out of plane. |
| Symmetry | Only applies to symmetrical stilbenes. |
Method B: 2D NOESY (Confirmation)
If the vinylic region is obscured by aromatic overlap (common in complex biaryls), Nuclear Overhauser Effect Spectroscopy (NOESY) is required.
-
Protocol: Look for cross-peaks between the vinylic protons and the ortho-protons of the adjacent rings.
-
(E)-Isomer: Strong correlation between Vinyl-H and Ortho-H. NO correlation between the two Vinyl-H protons.
-
(Z)-Isomer: Strong correlation between the two Vinyl-H protons (spatial proximity).
-
Method C: Single Crystal X-Ray Diffraction (Absolute Proof)
While definitive, this is slow and requires suitable crystals. It is reserved for final characterization of lead compounds, not routine screening.
Comparative Performance Guide
Why use (E)-(4-Styrylphenyl)boronic acid (Route A) versus building the stilbene core via Heck (Route B) or Wittig (Route C)?
Comparative Data Table
| Feature | Route A: Suzuki (This Guide) | Route B: Heck Coupling | Route C: Wittig Reaction |
| Stereocontrol | Excellent (>99% E) | Good (Typically >95% E) | Poor to Moderate (Variable E/Z) |
| Mechanism | Stereoretention (Pre-set) | Stereoselective (Generated) | Stereoselective (Generated) |
| Purification | Simple (Remove Pd) | Difficult (Remove branched isomers) | Difficult (Remove Ph |
| Modularity | High (Couples to any Ar-X) | Medium (Requires Styrene + Ar-X) | Medium (Requires Aldehyde + Ylide) |
| Risk | Isomerization if | Branched regioisomers | Z-contamination |
Technical Analysis[4][8][9][10][11]
-
Route A (Suzuki): Best for late-stage functionalization. Since the double bond is already formed and purified in the starting material, the reaction only needs to preserve it. Key Advantage: You can couple this to highly hindered or electron-rich aryl chlorides that would fail in a Heck reaction.
-
Route B (Heck): The Heck reaction of styrene and an aryl halide naturally favors the (E)-isomer due to sterics in the transition state. However, electronic biases can lead to the branched (1,1-disubstituted) byproduct, which is difficult to separate.
-
Route C (Wittig): Often produces mixtures of E and Z isomers (e.g., 60:40 to 90:10), requiring tedious column chromatography or iodine-catalyzed photoisomerization to correct.
Validated Experimental Workflow
To ensure high fidelity when using (E)-(4-Styrylphenyl)boronic acid, follow this optimized protocol designed to minimize thermal stress.
Workflow Diagram
Figure 2: Step-by-step experimental workflow for ensuring stereochemical retention.
Detailed Protocol Steps
-
Setup: In a Schlenk tube, combine (E)-(4-Styrylphenyl)boronic acid (1.1 equiv), Aryl Halide (1.0 equiv), and
(2.0 equiv). -
Catalyst: Add
(3 mol%). Note: Dppf is preferred over as the bite angle stabilizes the catalyst, reducing Pd-H formation. -
Solvent: Degas 1,4-Dioxane/Water (4:1) for 15 minutes. Add to the tube.
-
Reaction: Heat to 80°C. Crucial: Do not exceed 100°C. Higher temperatures increase the rate of reversible
-hydride elimination, which causes isomerization. -
Validation: After workup, acquire
H NMR. Verify the doublet at the vinylic region has a coupling constant Hz.
References
-
Karplus, M. (1963). "Vicinal Proton Coupling in Nuclear Magnetic Resonance." Journal of the American Chemical Society, 85(18), 2870–2871. Link
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Reich, H. J. (2023). "Structure Determination Using NMR: Vicinal Coupling Constants." University of Wisconsin-Madison Chemistry. Link
A Spectroscopic Guide to the Geometric Isomers of (4-Styrylphenyl)boronic Acid: A Comparative Analysis of the (E) and (Z) Configurations
Introduction: The Significance of Geometric Isomerism in Stilbene-Based Boronic Acids
Stilbene derivatives are a cornerstone of research in materials science and medicinal chemistry, primarily due to their unique photochromic properties. The ability to switch between two distinct geometric isomers, the planar (E)-trans and the sterically hindered (Z)-cis form, using light, allows for the modulation of their electronic, optical, and biological properties. When a boronic acid moiety is incorporated into the stilbene scaffold, as in (4-styrylphenyl)boronic acid, the molecule gains an additional functional handle of immense utility. Boronic acids are renowned for their role in Suzuki-Miyaura cross-coupling reactions and their ability to reversibly bind with diols, making them invaluable as building blocks for complex molecular architectures and as recognition units in chemical sensors.[1][2]
The distinct three-dimensional arrangements of the (E) and (Z) isomers lead to significant and measurable differences in their spectroscopic signatures. Understanding these differences is paramount for researchers to confirm isomeric purity, monitor photoisomerization reactions in real-time, and predict the behavior of these molecules in various applications. This guide provides an in-depth spectroscopic comparison of (E)- and (Z)-(4-styrylphenyl)boronic acid, grounded in fundamental principles and supported by experimental data from the literature. We will explore how UV-Visible, Fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy can be used to unequivocally differentiate between these two isomers.
The Structural Foundation: (E) vs. (Z) Isomerism
The core structural difference between the (E) and (Z) isomers is the spatial arrangement of the phenyl rings relative to the central carbon-carbon double bond. The (E)-isomer possesses a trans-configuration, which allows for a more planar and extended conjugated π-system. In contrast, the (Z)-isomer's cis-configuration forces the phenyl rings into a twisted, non-planar arrangement to alleviate steric hindrance. This fundamental geometric distinction is the root cause of their divergent spectroscopic properties.
Caption: Geometric structures of the (E) and (Z) isomers.
UV-Visible (UV-Vis) Absorption Spectroscopy: Probing the π-Conjugated System
Causality Behind Experimental Observations: UV-Vis spectroscopy measures the electronic transitions within a molecule. For stilbene derivatives, the primary absorption band of interest corresponds to the π → π* transition of the conjugated system. The energy of this transition is highly sensitive to the extent of conjugation.
-
(E)-Isomer: The planar geometry of the (E)-isomer allows for maximum orbital overlap across the entire molecule, creating a highly extended conjugated system. This extensive conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule absorbs lower-energy (longer wavelength) light. The π → π* transition for the (E)-isomer is highly allowed, resulting in a high molar absorptivity (ε).[1]
-
(Z)-Isomer: Due to steric clash between the phenyl rings, the (Z)-isomer is forced into a non-planar conformation. This twisting disrupts the π-conjugation across the double bond, effectively breaking the molecule into smaller chromophoric units.[3] This disruption increases the HOMO-LUMO energy gap, causing the molecule to absorb higher-energy (shorter wavelength) light, a phenomenon known as a hypsochromic or blue shift.[4] The distorted geometry also lowers the probability of the electronic transition, leading to a significantly lower molar absorptivity compared to the (E)-isomer.
Comparative UV-Vis Data
| Isomer | Expected λmax (nm) | Expected Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Key Characteristics |
| (E) | ~320 - 340 | High (> 25,000) | Red-shifted, high intensity absorption.[1] |
| (Z) | ~270 - 290 | Low (< 10,000) | Blue-shifted, low intensity absorption.[4] |
Experimental Protocol: UV-Vis Spectrum Acquisition
-
Sample Preparation: Prepare stock solutions of each isomer (~1 mM) in a UV-grade solvent such as acetonitrile or methanol. Create a dilute solution (e.g., 10 µM) from the stock solution. The concentration must be low enough to ensure the absorbance is within the linear range of the spectrophotometer (typically < 1.5 AU).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (acquire a baseline).
-
Measurement: Replace the solvent with the sample solution in the same cuvette. Scan a wavelength range from 200 nm to 500 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value to calculate the molar absorptivity using the Beer-Lambert law (A = εcl).
Fluorescence Spectroscopy: The Impact of Molecular Rigidity
Causality Behind Experimental Observations: Fluorescence is the emission of light from a molecule after it has absorbed light. The efficiency of this process, known as the fluorescence quantum yield (ΦF), is highly dependent on the molecule's ability to return to the ground state via radiative decay versus non-radiative pathways (e.g., vibrational relaxation, isomerization).
-
(E)-Isomer: The rigid and planar structure of the (E)-isomer restricts vibrational motions and slows down non-radiative decay processes. This structural rigidity favors radiative decay, making the (E)-isomer highly fluorescent with a significant quantum yield.[5][6]
-
(Z)-Isomer: The sterically hindered and more flexible (Z)-isomer has access to numerous non-radiative decay pathways. The molecule can readily dissipate absorbed energy through torsional vibrations and rapid isomerization back to the more stable (E)-form.[3] These efficient non-radiative pathways "quench" the fluorescence, resulting in a very low or negligible quantum yield. This phenomenon is a classic example of Aggregation Caused Quenching (ACQ).[7]
Comparative Fluorescence Data
| Isomer | Expected Emission λmax (nm) | Expected Fluorescence Quantum Yield (ΦF) | Key Characteristics |
| (E) | ~360 - 420 | Moderate to High (e.g., 0.1 - 0.7)[5] | Strong fluorescence emission. |
| (Z) | N/A | Very Low to Negligible (< 0.01) | Weak or non-existent fluorescence. |
Experimental Protocol: Fluorescence Spectrum Acquisition
-
Sample Preparation: Prepare a dilute solution (~1-5 µM) in a suitable solvent (e.g., cyclohexane, acetonitrile). The absorbance of the solution at the excitation wavelength should be low (< 0.1 AU) to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Measurement:
-
Acquire the absorption spectrum of the sample to determine the optimal excitation wavelength (λex), which is typically the λmax from the UV-Vis spectrum.
-
Set the excitation wavelength to the λmax of the (E)-isomer.
-
Scan the emission spectrum over a range starting ~10-20 nm higher than the excitation wavelength to avoid Rayleigh scattering (e.g., from 340 nm to 600 nm).
-
-
Quantum Yield Determination (Relative Method):
-
Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the sample and a well-characterized fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: A Precise Probe of Geometry
Causality Behind Experimental Observations: ¹H NMR spectroscopy provides detailed information about the chemical environment and connectivity of protons in a molecule. For E/Z isomers, two parameters are critically important: the coupling constant (J-value) between the vinylic protons and the chemical shifts (δ) of the protons.
-
Vinylic Protons: The most definitive feature is the coupling constant between the two protons on the C=C double bond (Ha and Hb). According to the Karplus relationship, the magnitude of this coupling is dependent on the dihedral angle between the protons.
-
(E)-Isomer: The vinylic protons are anti-periplanar (180° dihedral angle), which results in a large coupling constant, typically in the range of 15-18 Hz .[8]
-
(Z)-Isomer: The vinylic protons are syn-periplanar (0° dihedral angle), leading to a much smaller coupling constant, typically 10-12 Hz .
-
-
Aromatic Protons: The chemical shifts of the aromatic protons are influenced by anisotropic effects from the nearby phenyl rings.
-
(Z)-Isomer: In the non-planar (Z)-isomer, one phenyl ring is positioned in the shielding cone of the other. This causes the protons on that ring to experience a stronger magnetic field and shift upfield (to a lower δ value) compared to their counterparts in the (E)-isomer.[8]
-
Comparative ¹H NMR Data (Expected)
| Isomer | Vinylic Proton J-Coupling (J_H-H) | Vinylic Proton Chemical Shift (δ) | Aromatic Proton Chemical Shift (δ) |
| (E) | 15 - 18 Hz (Large) | Typically deshielded (downfield) | "Normal" aromatic region |
| (Z) | 10 - 12 Hz (Small) | Typically shielded (upfield) relative to E | Some protons may be shielded (upfield)[8] |
Experimental Protocol: ¹H NMR Spectrum Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Acquisition:
-
Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure the spectral width is sufficient to cover both aromatic and vinylic regions (e.g., 0-12 ppm).
-
-
Data Analysis:
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals to determine proton ratios.
-
Analyze the multiplicity of the vinylic proton signals to extract the J-coupling constant. The signals should appear as doublets.
-
Infrared (IR) Spectroscopy: Vibrational Fingerprints
Causality Behind Experimental Observations: IR spectroscopy probes the vibrational modes of a molecule. The C-H out-of-plane bending (wagging) vibrations of the vinylic protons are particularly diagnostic for distinguishing between trans and cis isomers of a double bond.
-
(E)-Isomer: The trans C-H bonds vibrate in a characteristic out-of-plane bending mode that absorbs strongly in the region of 960-980 cm⁻¹ . This is often a sharp and intense peak, serving as a reliable diagnostic marker for the (E)-isomer.
-
(Z)-Isomer: The cis C-H bonds have a corresponding out-of-plane bending mode that occurs at a much lower frequency, typically around 675-730 cm⁻¹ . This peak can sometimes be broader or overlap with other aromatic C-H bending modes.
The B-O-H stretching of the boronic acid group typically appears as a broad band around 3200-3400 cm⁻¹.[9]
Comparative IR Data
| Isomer | Key Diagnostic Peak | Frequency (cm⁻¹) |
| (E) | trans C-H out-of-plane bend | 960 - 980 (strong, sharp) |
| (Z) | cis C-H out-of-plane bend | 675 - 730 (variable intensity) |
Experimental Protocol: FT-IR Spectrum Acquisition
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk.
-
ATR: Alternatively, place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Background: Run a background scan with nothing in the sample compartment (for KBr) or with the clean ATR crystal.
-
Measurement: Place the sample in the instrument and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.
-
Data Analysis: Identify the key vibrational bands, paying close attention to the 1000-650 cm⁻¹ "fingerprint" region for the diagnostic C-H bending modes.
Workflow for Isomer Characterization
The following diagram outlines a logical workflow for the complete spectroscopic characterization and comparison of the (E) and (Z) isomers.
Caption: Workflow for spectroscopic characterization of E/Z isomers.
Conclusion
The spectroscopic comparison of (E)- and (Z)-(4-styrylphenyl)boronic acid reveals a set of distinct and complementary fingerprints for each isomer. UV-Visible and Fluorescence spectroscopy highlight the profound effect of molecular planarity on electronic transitions and excited-state decay pathways. Meanwhile, ¹H NMR and Infrared spectroscopy provide definitive structural confirmation through vinylic proton coupling constants and characteristic vibrational modes. By employing this multi-technique approach, researchers can confidently synthesize, isolate, and monitor the behavior of these valuable photo-switchable molecules, paving the way for their application in advanced materials and sensor technology.
References
- ChemRxiv.
- Journal of the Chemical Society, Perkin Transactions 2. Emissions of sterically hindered stilbene derivatives and related compounds. Part IV.
- PMC.
- ResearchGate.
- Journal of Organic Chemistry.
- ResearchGate. ¹H NMR spectra of the E-isomer (top), Z-isomer (middle) and a mixture of E- and Z-DPYDPE.
- PMC. Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups.
- PubChem. Styrylboronic acid.
- Indian Journal of Chemistry. Synthesis, separation of E, Z isomers, their configuration by IH NMR spectra and antifungal activity of new.
- BLD Pharm. (E)-(4-Styrylphenyl)boronic acid.
- ResearchGate. Determination of the (E)/(Z)
- Tetrahedron Letters. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid.
- ResearchGate. FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom).
- Oriental Journal of Chemistry. 1H Nmr Spectra and E/Z Isomer Distribution of N-Alkylimines.
- PMC.
- ResearchGate. UV-Vis absorption spectra of the E-(A) and Z-(B) isomers of 4pzH.
Sources
- 1. Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sites.pitt.edu [sites.pitt.edu]
- 3. Emissions of sterically hindered stilbene derivatives and related compounds. Part IV. Large conformational differences between ground and excited states of sterically hindered stilbenes: implications regarding stokes shifts and viscosity or temperature dependence of fluorescence yields - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Systematic Study of Solid-State Fluorescence and Molecular Packing of Methoxy-trans-Stilbene Derivatives, Exploration of Weak Intermolecular Interactions Based on Hirshfeld Surface Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures: (E)-(4-Styrylphenyl)boronic Acid
[1][2]
Executive Summary & Immediate Action Card
Status: Hazardous Chemical Waste (Treat as Irritant/Harmful) Immediate Action: Do not dispose of in municipal trash or down the drain. Collect in dedicated solid waste containers. Disposal Method: High-temperature incineration with afterburner and scrubber.
This guide outlines the validated disposal workflow for (E)-(4-Styrylphenyl)boronic acid (CAS: 250603-10-2). As a boronic acid derivative featuring a styryl conjugation, this compound presents specific stability and reactivity profiles (potential for polymerization or oxidation) that dictate its handling prior to destruction.
Chemical Profile & Hazard Identification
Understanding the physicochemical properties is the first step in a self-validating safety protocol.
| Property | Data |
| Chemical Name | (E)-(4-Styrylphenyl)boronic acid |
| Synonyms | (E)-4-(2-Phenylethenyl)phenylboronic acid; trans-4-Styrylphenylboronic acid |
| CAS Number | 250603-10-2 |
| Molecular Formula | C₁₄H₁₃BO₂ |
| Physical State | Solid (Powder/Crystals) |
| Hazard Class | Irritant (Skin/Eye/Respiratory) ; Potentially Harmful if Swallowed |
| Reactivity | Hygroscopic; Sensitive to strong oxidizers (due to styryl alkene) |
Expert Insight: Boronic acids readily dehydrate to form cyclic boroxine anhydrides (trimers) under dry/heat conditions. While this does not significantly alter the disposal path, it confirms the material's hygroscopic nature. The styryl group (
Pre-Disposal Handling & Segregation
Effective waste management begins at the bench. Improper segregation is the leading cause of waste stream rejection by EHS facilities.
Segregation Rules
-
Incompatible with: Strong oxidizing agents, strong bases.[1]
-
Compatible with: General organic solids, other non-halogenated organoborons.
-
Storage: Store in a cool, dry place. If the material is old or degraded, it may have formed boroxines; treat with the same precautions as the parent acid.
Waste Container Labeling
Ensure the container is labeled before adding waste.
-
Content: "Solid Waste: (E)-(4-Styrylphenyl)boronic acid"
-
Hazards: Check "Toxic" and "Irritant".[2]
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Primary Stream)
Applicability: Expired pure substance, spill cleanup residues, contaminated weighing boats.
-
PPE Verification: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask or work in a fume hood if generating dust.
-
Collection:
-
Transfer solid material into a wide-mouth high-density polyethylene (HDPE) or glass jar.
-
Note: Avoid using metal containers if possible, though not strictly prohibited, to prevent potential metal-catalyzed coupling of the styryl group over long storage.
-
-
Decontamination: Wipe the exterior of the container with a damp paper towel. Place this towel into the solid waste container as well.
-
Sealing: Screw the lid tight. Parafilm is recommended for long-term storage to prevent moisture ingress (hygroscopic).
-
Transfer: Move to the Satellite Accumulation Area (SAA).
Protocol B: Liquid Waste (Solutions)
Applicability: Reaction mixtures or stock solutions containing the compound.
-
Solvent Identification: Determine the primary solvent (e.g., DMSO, Methanol, DCM).
-
Segregation:
-
Halogenated Stream: If dissolved in DCM, Chloroform, etc.
-
Non-Halogenated Stream: If dissolved in Methanol, DMSO, Acetone.
-
-
Precipitation Check: Boronic acids can precipitate out of solution upon cooling or solvent evaporation. Ensure the waste container is not filled >90% to allow for expansion/agitation.
-
Labeling: List "(E)-(4-Styrylphenyl)boronic acid" as a trace contaminant (<5%) and the solvent as the major constituent.
Visualized Workflows
Waste Stream Decision Tree
This logic gate ensures the material ends up in the correct regulatory stream.
Figure 1: Decision logic for segregating boronic acid waste streams based on physical state and solvent matrix.
Operational Disposal Workflow
The lifecycle of the waste from bench to destruction.
Figure 2: Operational lifecycle for hazardous organic waste disposal.
Regulatory Compliance & Waste Coding
US EPA (RCRA) Classification
(E)-(4-Styrylphenyl)boronic acid is not explicitly listed on the EPA P-list (acutely toxic) or U-list (toxic). However, it must be characterized by the generator.
-
Waste Code: Generally D001 (Ignitable) if in flammable solvent, or classified as Non-Regulated Chemical Waste if solid.
-
Best Practice: Many institutions default unlisted organic chemicals to a hazardous waste stream to ensure destruction via incineration.
-
Destruction Method: The ultimate disposal method is incineration . The presence of Boron requires incinerators equipped with scrubbers to manage boric oxide particulates, though this is standard for chemical waste facilities.
Emergency Response (Spills)[1][2]
-
Small Spill (<5g):
-
Exposure:
References
Personal protective equipment for handling (E)-(4-Styrylphenyl)boronic acid
Executive Summary & Chemical Context
(E)-(4-Styrylphenyl)boronic acid is a functionalized organoboron compound frequently employed as a building block in Suzuki-Miyaura cross-coupling reactions and in the development of fluorescent sensors due to its conjugated stilbene backbone.
While standard Safety Data Sheets (SDS) classify this compound primarily as an irritant (Skin/Eye Irrit. 2/2A, STOT SE 3), its specific structure demands a higher tier of handling precision than generic salts. The presence of the styryl group (alkenylbenzene) introduces extended
Core Safety Directive: Treat this compound as a Potent Irritant with high dust inhalation risk. All solid-phase manipulation must occur under negative pressure engineering controls.
Risk Assessment & Hazard Identification
Before donning PPE, understand the causality of the hazards. This is not just about compliance; it is about preventing contamination and exposure.[1][2][3]
| Hazard Domain | Specific Risk | Mechanistic Cause |
| Inhalation | Respiratory Irritation / Sensitization | Fine crystalline powder form allows for aerosolization. Boronic acids can bind to mucous membrane carbohydrates. |
| Dermal | Irritation / Transdermal Absorption | Lipophilic styryl chain facilitates interaction with skin lipids; boronic acid group acts as a mild Lewis acid. |
| Reactivity | Degradation / Oxidation | The alkene (styryl) double bond is susceptible to radical oxidation; the boronic acid dehydrates to boroxine trimer. |
| Physical | Dust Explosion (Low but non-zero) | Finely divided organic powders possess inherent deflagration potential if suspended in high concentrations. |
The PPE Matrix (Personal Protective Equipment)
The following PPE selection is based on a "Barrier Integrity" approach. We prioritize materials that resist organic permeation while maintaining tactile sensitivity for weighing.
Primary PPE Specifications
| Component | Specification | Operational Logic |
| Hand Protection | Nitrile (Accelerator-Free) Min Thickness: 0.11 mm (4 mil)Double-gloving recommended for solution handling. | Nitrile provides excellent resistance to the organic solvents (THF, DMF, Dioxane) typically used to dissolve this compound. Latex is prohibited due to poor organic solvent resistance. |
| Eye Protection | Chemical Safety Goggles (Indirect Venting) | Standard safety glasses are insufficient for fine powders that can drift around side shields. Goggles seal the ocular cavity. |
| Respiratory | N95/P100 (Only if outside Fume Hood) | Primary Control: Chemical Fume Hood. Secondary: If weighing balance is on an open bench (not recommended), a fit-tested N95 is mandatory. |
| Body Defense | Lab Coat (High-Neck) + Tyvek Sleeves | The styryl moiety is lipophilic; dust on forearms can dissolve into sweat and cause contact dermatitis. Tyvek sleeves bridge the glove-coat gap. |
Operational Workflow & Engineering Controls
This protocol utilizes a Self-Validating System : every step includes a check to ensure the previous step was successful before moving forward.
Visualization: Safe Handling Logic Flow
Caption: Operational logic flow emphasizing validation checkpoints (yellow diamonds) prior to handling the active compound.
Step-by-Step Protocol
Phase 1: Preparation & Validation
-
Engineering Check: Verify chemical fume hood is operating with a face velocity between 80–120 fpm . Ensure the sash is at the working height marker.
-
Glove Integrity Test: Before handling the reagent bottle, trap air in your nitrile gloves and squeeze to check for pinhole leaks. This is critical for preventing transdermal exposure.
-
Static Mitigation: Boronic acids are often fluffy and static-prone. Place an ionizing bar or anti-static gun near the balance if available to prevent powder scattering.
Phase 2: Solid Handling (The Critical Zone)
-
Transfer: Move the reagent container into the hood. Do not open the container on the open bench.
-
Weighing:
-
Use a disposable anti-static weighing boat.
-
Use a clean spatula. Note: Avoid metal spatulas if the compound is being used for ultra-sensitive catalysis to prevent trace metal contamination, though chemically compatible, plastic is preferred for purity.
-
Technique: Transfer gently to avoid creating a dust cloud. If dust is visible on the gloved hand, change gloves immediately after weighing.
-
-
Immediate Solubilization: To eliminate the inhalation hazard, dissolve the solid immediately after weighing if the protocol permits. Common solvents: THF, DMF, DMSO, or Methanol.
-
Caution: The dissolution is generally endothermic.
-
Phase 3: Decontamination
-
Wipe Down: Use a wet paper towel (solvent-dampened, e.g., Ethanol) to wipe the balance area and the reagent bottle exterior.
-
Doffing: Remove gloves by peeling them inside-out to trap any potential residue inside the glove. Wash hands with soap and water for 20 seconds.
Emergency Response & Disposal
Spill Management
-
Dry Spill (Powder): Do not dry sweep. This generates aerosols.
-
Protocol: Cover with a wet paper towel (water or ethanol) to dampen the powder. Scoop the wet material into a waste container.
-
-
Wet Spill (Solution): Absorb with vermiculite or standard spill pads.
-
Skin Contact: Wash with soap and water for 15 minutes. Boronic acids are slightly acidic; soap neutralizes effectively.
Disposal Strategy
Disposal must align with the chemical nature of the waste stream.
| Waste Stream | Classification | Disposal Container Label |
| Solid Waste | Hazardous Organic Solid | "Solid Waste: Organoboron Compound. Toxic/Irritant."[2][4][5] |
| Liquid Waste (THF/DMF) | Non-Halogenated Organic | "Organic Solvents + Trace Boronic Acid." |
| Liquid Waste (DCM/Chloroform) | Halogenated Organic | "Halogenated Waste + Trace Boronic Acid." |
| Contaminated PPE | Solid Hazardous | Dispose of heavily contaminated gloves/wipes in hazardous solid waste, not trash. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
- Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
